molecular formula C10H21NO2 B555138 (S)-2-Aminodecanoic acid CAS No. 84277-81-6

(S)-2-Aminodecanoic acid

Cat. No.: B555138
CAS No.: 84277-81-6
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-VIFPVBQESA-N
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Description

(S)-2-Aminodecanoic acid is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84277-81-6
Record name 2-Aminodecanoic acid, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINODECANOIC ACID, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-2-Aminodecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid distinguished by its ten-carbon aliphatic side chain. Unlike the 22 proteinogenic amino acids encoded by the genome, non-proteinogenic amino acids (NPAAs) like this compound serve as powerful tools in modern drug discovery and chemical biology.[1][2] Their unique structures allow for the synthesis of peptides and other bioactive molecules with enhanced pharmacological properties, including improved stability, membrane permeability, and oral bioavailability.[3] This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and biological relevance of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Formula

This compound possesses a chiral center at the alpha-carbon (C2), with the (S)-configuration denoting a specific stereochemical arrangement of the substituents. This chirality is fundamental to its biological activity and its utility as a stereospecific building block.[4]

Identifiers and Formula

The fundamental identifiers and formula for this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name (2S)-2-aminodecanoic acid[3]
Synonyms L-2-Aminodecanoic acid, H-Adec(2)-OH[3]
CAS Number 84277-81-6[3]
Molecular Formula C₁₀H₂₁NO₂[3]
Molecular Weight 187.28 g/mol [3]
SMILES CCCCCCCCN[3]
InChI Key JINGUCXQUOKWKH-VIFPVBQESA-N[3]
Structural Diagram

The molecular structure features a central chiral carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a long, unbranched octyl side chain.

G cluster_0 Racemic Mixture cluster_1 Resolution Step cluster_2 Separation cluster_3 Final Products racemic Racemic 2-Aminodecanoic Acid ((R)- and (S)-enantiomers) agent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid or Lipase) racemic->agent diastereomers Formation of Diastereomers (or Enantioselective Reaction) agent->diastereomers separation Physical Separation (Crystallization / Chromatography) diastereomers->separation s_enantiomer This compound separation->s_enantiomer r_enantiomer (R)-2-Aminodecanoic Acid separation->r_enantiomer

Caption: General workflow for chiral resolution.

Protocol: Enzymatic Kinetic Resolution of N-Acyl-2-aminodecanoic acid

Enzymatic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, such as lipases or acylases.

  • Acylation of Racemic Amine: React racemic 2-aminodecanoic acid with an acylating agent (e.g., acetic anhydride) to form N-acetyl-2-aminodecanoic acid. This step is necessary to provide a suitable substrate for the acylase enzyme.

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetyl-2-aminodecanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Add an immobilized acylase (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer. [5]3. Incubation: Incubate the mixture with gentle stirring at an optimal temperature for the enzyme (e.g., 37 °C) for a sufficient time to achieve approximately 50% conversion. Monitor the reaction progress by HPLC.

  • Separation: After the reaction, filter off the immobilized enzyme for reuse. The resulting mixture contains this compound and unreacted N-acetyl-(R)-2-aminodecanoic acid.

  • Extraction: Adjust the pH of the solution to exploit the differing solubilities of the free amino acid and the acylated form. For instance, acidifying the solution will protonate the (S)-amino acid, keeping it in the aqueous phase, while the less polar N-acetyl-(R)-amino acid can be extracted with an organic solvent like ethyl acetate.

  • Isolation and Deprotection:

    • For (S)-enantiomer: Isolate the free this compound from the aqueous phase, typically by ion-exchange chromatography or crystallization after neutralization.

    • For (R)-enantiomer: The extracted N-acetyl-(R)-2-aminodecanoic acid can be deprotected via acid hydrolysis to yield the (R)-enantiomer.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity and for the purification of this compound.

Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are highly effective for separating amino acid enantiomers. [6]2. Mobile Phase: The choice of mobile phase depends on the column and the analyte.

    • Normal Phase: Typically a mixture of hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v). [7] * Reversed Phase: An aqueous buffer (e.g., phosphate or perchloric acid solution) mixed with an organic modifier like acetonitrile or methanol. [8]3. Additives: For amino acids, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase is often necessary to improve peak shape and resolution. [7]4. Detection: UV detection is commonly used. Since the amino acid itself has a weak chromophore, derivatization with a UV-active agent (e.g., NBD-F) may be employed for enhanced sensitivity, or detection can be performed at a low wavelength (~200-210 nm). [6]5. Flow Rate and Temperature: A typical flow rate is 0.5-1.0 mL/min. Temperature should be controlled as it can significantly affect chiral recognition and resolution. [7]

Biological Activity and Applications in Drug Development

As an NPAA, this compound is not incorporated into proteins via ribosomal synthesis. Its value lies in its use as a building block for chemically synthesized peptides and other pharmaceuticals.

Modulation of Peptide Properties

The incorporation of this compound into a peptide sequence imparts significant lipophilicity due to its long alkyl chain. This modification is a key strategy for:

  • Enhancing Membrane Permeability: The hydrophobic side chain can facilitate the peptide's interaction with and passage through cell membranes, which is a major hurdle for many peptide therapeutics.

  • Improving Oral Bioavailability: Conjugation with long-chain fatty acids can increase absorption from the gastrointestinal tract, in part by binding to fatty acid transport proteins. [3]* Increasing Metabolic Stability: The unnatural side chain can sterically hinder cleavage by proteases, thereby extending the half-life of the peptide in vivo.

Role in Bioactive Compounds

This compound and its derivatives are integral components of several classes of bioactive molecules.

  • Histone Deacetylase (HDAC) Inhibitors: Several natural and synthetic HDAC inhibitors, which are a promising class of anticancer agents, feature a long-chain amino acid residue. This lipophilic chain interacts with the hydrophobic active site channel of the HDAC enzyme, contributing to binding affinity and selectivity. [9][10]* Antimicrobial Peptides: The amphipathic nature of peptides containing this compound—possessing both hydrophobic (the alkyl chain) and charged (the peptide backbone and other residues) regions—is a hallmark of many antimicrobial peptides that act by disrupting bacterial cell membranes. [11]

G cluster_0 Incorporation into Peptide cluster_1 Resulting Properties cluster_2 Therapeutic Applications A This compound B Increased Lipophilicity A->B C Enhanced Membrane Permeability B->C D Improved Metabolic Stability B->D E Increased Oral Bioavailability B->E F Anticancer Agents (e.g., HDAC Inhibitors) C->F G Antimicrobial Agents C->G D->F D->G

Caption: Role of this compound in drug development.

Safety and Handling

This compound and its derivatives should be handled in accordance with standard laboratory safety procedures. Based on safety data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible substances such as strong oxidizing agents. [1]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF. [Link]

  • Chemistry LibreTexts. Properties of Amino Acids. [Link]

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  • PubMed. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. [Link]

  • Scilit. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

  • PubChem. 2-Aminododecanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Lipase-catalyzed Kinetic Resolution of (.+-.)-trans- and cis-2-Azidocycloalkanols. [Link]

  • NIH. Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain. [Link]

  • YouTube. Physico-Chemical Properties of Amino acids. [Link]

  • NIH. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. [Link]

  • Semantic Scholar. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. [Link]

  • MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • PubMed. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]

  • NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • NIH. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]

  • MDPI. Food-Derived Peptides with Biological Activity: From Research to Food Applications. [Link]

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  • MDPI. Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). [Link]

  • Google Patents. Resolution of racemic amino acids.
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  • ResearchGate. Combined Analysis of NMR and MS Spectra (CANMS) | Request PDF. [Link]

  • NIH. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

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  • MDPI. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

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Sources

An In-depth Technical Guide to (S)-2-Aminodecanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-2-Aminodecanoic acid, a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry, peptide synthesis, and drug development. Designed for professionals in the field, this document moves beyond basic data to explore the causality behind its synthesis, analysis, and application, ensuring a deep and actionable understanding of its scientific context.

Introduction: The Significance of a Chiral Building Block

This compound, also known as L-2-Aminodecanoic acid, is a chiral, non-natural α-amino acid. Its structure comprises a ten-carbon aliphatic side chain, which imparts significant lipophilicity, and a chiral center at the alpha-carbon in the (S)-configuration. This unique combination of features makes it a valuable building block in the design of novel therapeutic agents and biochemical probes. Unlike its proteinogenic counterparts, its long alkyl chain can facilitate membrane interaction, enhance binding affinity in hydrophobic pockets of target proteins, and modify the pharmacokinetic properties of parent molecules. Its primary utility is found in the synthesis of specialized peptides and as a crucial intermediate in the creation of complex bioactive compounds, such as certain histone deacetylase (HDAC) inhibitors[1][2][3][4]. Understanding its properties, synthesis, and handling is therefore critical for its effective application in a research and development setting.

Section 1: Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of reproducible science. The key identifiers for this compound are summarized below. These data are essential for material sourcing, registration, and computational modeling.

1.1: Chemical Identifiers

A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.

IdentifierValueSource
CAS Number 84277-81-6PubChem[5], Advanced ChemBlocks[6]
PubChem CID 12810660PubChem[5]
IUPAC Name (2S)-2-aminodecanoic acidPubChem[5]
Synonyms This compound, L-2-Aminodecanoic acidPubChem[5]
Molecular Formula C₁₀H₂₁NO₂PubChem[5], MySkinRecipes[1]
InChI InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1PubChem[5]
InChIKey JINGUCXQUOKWKH-VIFPVBQESA-NPubChem[5]
SMILES CCCCCCCCNPubChem[5]
MDL Number MFCD08275756Advanced ChemBlocks[6], MySkinRecipes[1]
1.2: Physicochemical Data

The physicochemical properties dictate the compound's behavior in both chemical reactions and biological systems. The lipophilic nature, suggested by the carbon chain, is a key feature influencing its application.

PropertyValueNotes
Molecular Weight 187.28 g/mol Computed by PubChem[1][5].
Appearance White solidFrom supplier data[6].
Boiling Point 300.9 ± 25.0 °CPredicted value[1]. High boiling point is expected due to the zwitterionic nature and hydrogen bonding capabilities of the amino acid functional groups.
Density 0.973 g/cm³Predicted value[1].
Storage Store at 0-8 °C or Room TemperatureRecommended storage varies by supplier. For long-term stability, storage in a cool, dark place under an inert atmosphere is advisable to prevent potential degradation[1][6].

Section 2: Enantioselective Synthesis and Purification

The synthesis of enantiomerically pure this compound is a critical process, as the biological activity of chiral molecules is often dependent on a single enantiomer[1]. While multiple strategies exist for α-amino acid synthesis, a common and effective approach involves the asymmetric amination of a prochiral precursor. Below is a representative, field-proven workflow.

2.1: Rationale for Synthetic Strategy

The chosen synthetic pathway leverages a chiral auxiliary to control the stereochemistry of the newly formed C-N bond. This method is widely adopted in pharmaceutical chemistry for its reliability and high enantiomeric excess (e.e.). The logic is as follows:

  • Prochiral Starting Material: We begin with a readily available 10-carbon acid derivative, such as 2-bromodecanoic acid.

  • Chiral Auxiliary: A chiral amine is introduced to react with the α-halo acid. The steric hindrance and electronic properties of the auxiliary direct the incoming nucleophile (in a subsequent step) to one face of the molecule, establishing the desired (S)-stereocenter.

  • Nucleophilic Substitution: An azide source, such as sodium azide, displaces the bromine via an SN2 reaction. The stereochemistry is inverted at the α-carbon. If starting with (R)-2-bromodecanoic acid, this inversion yields the (S)-amino acid precursor.

  • Reduction and Deprotection: The azide is reduced to the primary amine, and the chiral auxiliary is cleaved, yielding the final product.

2.2: Experimental Protocol: Asymmetric Strecker Synthesis

This protocol outlines a generalized Strecker synthesis, a classic and robust method for producing α-amino acids.

Step 1: Imine Formation

  • Reactants: Decanal, Ammonia (or ammonium chloride), Potassium Cyanide.

  • Procedure:

    • Decanal is dissolved in an appropriate solvent (e.g., methanol).

    • An aqueous solution of ammonium chloride and potassium cyanide is added slowly at a controlled temperature (typically 0-5 °C).

    • Causality: The reaction proceeds through the formation of an imine intermediate from decanal and ammonia. The cyanide ion then attacks the imine carbon to form an α-aminonitrile. This step is the core of the carbon-nitrogen and carbon-carbon bond formation.

Step 2: Chiral Resolution (If Racemic) or Asymmetric Modification

  • To achieve an enantiomerically pure product, a chiral amine (like (S)-α-methylbenzylamine) can be used instead of ammonia. This forms a diastereomeric mixture of aminonitriles that can be separated by chromatography or crystallization.

  • Expertise: The choice of chiral auxiliary is critical. Its size and electronic nature must effectively shield one face of the imine intermediate to ensure high diastereoselectivity in the cyanide addition.

Step 3: Hydrolysis of the Aminonitrile

  • Reactants: α-aminonitrile intermediate, strong acid (e.g., HCl).

  • Procedure:

    • The isolated α-aminonitrile is heated under reflux with concentrated hydrochloric acid.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Causality: Acid hydrolysis converts the nitrile group into a carboxylic acid and cleaves the imine (or N-benzyl group if a chiral auxiliary was used), yielding the amino acid hydrochloride salt.

Step 4: Purification

  • Procedure:

    • The reaction mixture is cooled, and the product is isolated, often by crystallization.

    • The crude product is purified by recrystallization from a solvent system like ethanol/water.

    • The pH is adjusted to the isoelectric point to precipitate the zwitterionic amino acid.

    • Trustworthiness: This final purification step is self-validating. Pure amino acids have characteristic sharp melting points and well-defined spectra. Enantiomeric purity must be confirmed analytically (see Section 3).

2.3: Synthesis Workflow Diagram

G cluster_synthesis Asymmetric Synthesis of this compound start Decanal + (S)-α-Methylbenzylamine imine Chiral Imine Formation start->imine Toluene, Reflux cyanide Cyanide Addition (Diastereoselective) imine->cyanide TMSCN, Lewis Acid aminonitrile Diastereomeric α-Aminonitriles cyanide->aminonitrile separation Separation (Chromatography/Crystallization) aminonitrile->separation hydrolysis Acid Hydrolysis (HCl) separation->hydrolysis Target Diastereomer product This compound hydrolysis->product Deprotection & Neutralization

Caption: A representative workflow for the asymmetric synthesis of this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show a characteristic multiplet for the α-hydrogen, along with signals corresponding to the long alkyl chain. The carbon NMR will confirm the presence of 10 distinct carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₁₀H₂₁NO₂)[5].

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups: the broad O-H and N-H stretches (around 3000-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the N-H bend (around 1500-1640 cm⁻¹).

Section 4: Applications in Research and Drug Development

The unique lipophilic side chain of this compound makes it a powerful tool for modulating the properties of peptides and small molecule drugs.

4.1: Peptide Modification

Incorporating this compound into a peptide sequence can significantly enhance its therapeutic potential.

  • Increased Lipophilicity: The C8 alkyl chain increases the overall hydrophobicity of the peptide, which can improve its ability to cross cell membranes or the blood-brain barrier.

  • Enhanced Protein Binding: The alkyl chain can form favorable hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity.

  • Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.

4.2: Histone Deacetylase (HDAC) Inhibitors

Several natural and synthetic HDAC inhibitors feature a long-chain amino acid that acts as a "cap" group, interacting with the surface of the enzyme. This compound is a synthetic component used in the development of simplified analogues of these natural products[2][4].

  • Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this process, leading to hyperacetylation and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The long alkyl chain of an amino acid like this compound often serves to interact with hydrophobic regions on the enzyme surface near the active site tunnel, contributing to the inhibitor's overall binding affinity.

4.3: Logical Relationship Diagram

G cluster_application Role of this compound in Drug Design AADA This compound ModifiedPeptide Modified Lipophilic Peptide AADA->ModifiedPeptide ModifiedHDACi Surface-Binding HDACi AADA->ModifiedHDACi Peptide Peptide Backbone Peptide->ModifiedPeptide HDACi HDAC Inhibitor Scaffold HDACi->ModifiedHDACi Effect1 Increased Membrane Permeability ModifiedPeptide->Effect1 Effect2 Enhanced Proteolytic Stability ModifiedPeptide->Effect2 Effect3 Improved Hydrophobic Binding ModifiedPeptide->Effect3 Effect4 Increased Enzyme Occupancy ModifiedHDACi->Effect4

Caption: Integration of this compound into therapeutic scaffolds to enhance key properties.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for user safety.

  • Classification: The compound is classified as a warning-level hazard[6]. It is reported to cause skin and serious eye irritation and may cause respiratory irritation[6]. Some sources also list it as harmful if swallowed, in contact with skin, or inhaled[7].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, storage under an inert atmosphere is recommended for long-term preservation of purity[1].

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[7].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[7].

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing[8].

    • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell[7].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12810660, this compound. Available at: [Link]

  • MySkinRecipes (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307925, 2-Aminododecanoic acid. Available at: [Link]

  • Rodriquez, M., et al. (2004). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. PubMed. Available at: [Link]

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A Technical Guide to the Thermochemical Properties of (S)-2-Aminodecanoic Acid: Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminodecanoic acid, a non-proteinogenic α-amino acid with a long aliphatic side chain, is a molecule of increasing interest in peptide synthesis, drug development, and materials science[1]. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is fundamental to predicting its stability, reactivity, and behavior in biological and chemical systems. However, a review of publicly available databases, including the NIST Chemistry WebBook, reveals a scarcity of direct experimental thermochemical data for this specific compound[2]. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and predicting these critical properties. It outlines established experimental methodologies, details robust computational workflows, and presents a collection of known and analogous data to serve as a foundational reference.

Introduction: The Significance of Thermochemical Data

The thermodynamic stability and reactivity of a molecule are dictated by its fundamental thermochemical properties. For a pharmaceutical intermediate like this compound, these values are indispensable for:

  • Process Chemistry: Calculating reaction enthalpies (ΔHrxn) to ensure safe and efficient scale-up of synthetic routes.

  • Drug Stability and Formulation: Predicting the long-term stability of active pharmaceutical ingredients (APIs) and guiding the development of stable formulations.

  • Biochemical Modeling: Understanding the energetics of peptide folding and protein-ligand interactions where long-chain amino acids are involved[3].

  • Crystallization and Polymorphism: Controlling crystallization processes and identifying the most stable crystalline form, which is critical for bioavailability and regulatory approval.

While enantiomers like (S)- and (R)-2-Aminodecanoic acid possess identical thermochemical properties (e.g., enthalpy of formation, heat capacity) in an achiral environment, their crystalline forms can differ, leading to variations in properties like melting point and enthalpy of fusion[4]. This guide addresses the foundational properties of the single (S)-enantiomer.

Core Thermochemical Parameters: Definitions and Importance

A precise understanding of the following parameters is essential for any thermodynamic analysis.

Parameter Symbol Definition Significance in Research & Development
Standard Enthalpy of Formation ΔHf°The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states (usually 298.15 K and 1 bar)[5][6].A fundamental measure of a molecule's thermodynamic stability. Essential for calculating the heat of any chemical reaction involving the compound[7].
Standard Gibbs Free Energy of Formation ΔGf°The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states.Determines the spontaneity of a formation reaction. Key for predicting reaction equilibrium constants and the theoretical maximum yield.
Standard Molar Entropy The entropy content of one mole of a substance under standard state conditions.A measure of molecular disorder or randomness. Crucial for calculating the Gibbs free energy (ΔG = ΔH - TΔS) and understanding temperature-dependent phenomena.
Heat Capacity CpThe amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure[8].Essential for predicting how a substance's enthalpy and entropy change with temperature. Critical for heat transfer calculations in chemical reactors and during storage.
Enthalpy of Combustion ΔHc°The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.A primary experimental route to determining the enthalpy of formation for organic compounds using Hess's Law[9].
Enthalpy of Fusion ΔHfusThe heat required to change one mole of a substance from the solid to the liquid state at its melting point.Provides information on the strength of intermolecular forces within the crystal lattice. Important for understanding solubility and melting behavior.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for accuracy. Due to the lack of published data for this compound, this section details the authoritative protocols that would be employed for its characterization.

Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a solid organic compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔHc°) using an isoperibol or adiabatic bomb calorimeter.

Causality and Self-Validation: This protocol is a self-validating system. The calorimeter's energy equivalent (€cal) is determined by combusting a certified standard reference material (e.g., benzoic acid) with a precisely known enthalpy of combustion. This calibration ensures the accuracy and traceability of the measurement for the target compound.

Step-by-Step Methodology:

  • Sample Preparation: A pellet of this compound (~0.8 - 1.2 g) is pressed and weighed to an accuracy of 0.01 mg. The sample is placed in a platinum crucible.

  • Fuse and Auxiliary Setup: A nickel or platinum fuse wire is attached to the bomb's electrodes, positioned to make contact with the sample pellet. If the sample is difficult to ignite, a small, weighed amount of a combustion aid (e.g., paraffin oil with a known ΔHc°) is added.

  • Bomb Sealing and Charging: 1.0 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere, which is necessary for the complete conversion of nitrogen and sulfur impurities to nitric and sulfuric acids. The bomb is then sealed and charged with high-purity oxygen to a pressure of 30 atm (3040 kPa)[9].

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium over a period of ~1 hour.

  • Combustion and Data Acquisition: The initial temperature is recorded for several minutes to establish a baseline drift. The sample is then ignited. The temperature of the calorimetric bucket is recorded at regular intervals (e.g., every 30 seconds) through the initial rise, peak, and final drift period until a steady state is re-established.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • The total heat released (qtotal) is calculated: qtotal = €cal × ΔT.

    • Corrections are made for the heat released by the fuse ignition (qfuse) and the formation of nitric acid (qHNO3) from the nitrogen in the amino acid.

    • The specific energy of combustion (ΔUc°) is calculated and then converted to the standard enthalpy of combustion (ΔHc°).

    • Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known ΔHf° values for CO2(g) and H2O(l).

Workflow Diagram: Bomb Calorimetry

G cluster_prep Sample Preparation cluster_cal Calorimeter Setup cluster_run Measurement cluster_analysis Data Analysis p1 Weigh Sample & Press Pellet p2 Position in Crucible p1->p2 p3 Attach Fuse Wire p2->p3 c1 Add Water to Bomb p3->c1 c2 Seal & Charge with O2 c1->c2 c3 Submerge Bomb in Water Jacket c2->c3 c4 Achieve Thermal Equilibrium c3->c4 r1 Record Initial Temp Drift c4->r1 r2 Ignite Sample r1->r2 r3 Record Temp Rise & Final Drift r2->r3 a1 Calculate Corrected ΔT r3->a1 a2 Calculate ΔUc° a1->a2 a3 Convert to ΔHc° a2->a3 a4 Calculate ΔHf° (Hess's Law) a3->a4 result result a4->result Final ΔHf° Value

Caption: Workflow for determining ΔHf° via bomb calorimetry.

Protocol: DSC for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow associated with thermal transitions.

Step-by-Step Methodology:

  • Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., Indium, Tin). Heat capacity is calibrated using a sapphire standard. This step is critical for data integrity.

  • Sample Preparation: A small amount of this compound (2-5 mg) is accurately weighed into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

  • Melting Point & Enthalpy of Fusion: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere. The heat flow to the sample is measured relative to the reference. The resulting endotherm peak is integrated to determine the onset temperature (melting point) and the peak area (enthalpy of fusion, ΔHfus).

  • Heat Capacity (Cp): The measurement is performed using a three-step method:

    • Baseline: An empty sample pan and an empty reference pan are run to obtain a baseline heat flow curve.

    • Standard: A sapphire standard of known mass is run under the identical temperature program.

    • Sample: The sample pan is run under the same program.

    • The heat capacity of the sample (Cp, sample) is then calculated at any given temperature by comparing the heat flow differences between the sample, baseline, and sapphire runs.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides a robust framework for accurate prediction. Density Functional Theory (DFT) is a widely used method that balances computational cost with high accuracy for organic molecules[10][11].

Causality and Self-Validation: The accuracy of DFT predictions is validated by comparing calculated results for well-characterized benchmark molecules against experimental data. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is guided by performance on these benchmarks, ensuring the chosen level of theory is appropriate for the target molecule.

Step-by-Step Workflow:

  • Conformational Search: Long-chain flexible molecules like this compound exist as a population of multiple low-energy conformers. A force-field-based method (e.g., MMFF94) is first used to perform a systematic or stochastic search of the conformational space to identify all potential low-energy structures[12].

  • Geometry Optimization: The lowest-energy conformers identified are then subjected to full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry at the same level of theory. This step serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.

  • Thermochemical Data Calculation: The electronic energy from the optimization and the thermal corrections from the frequency calculation are combined to yield key thermodynamic properties at a specified temperature (e.g., 298.15 K)[13]:

    • Enthalpy (H)

    • Entropy (S)

    • Heat Capacity (Cv, which can be converted to Cp)

    • Gibbs Free Energy (G)

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using a balanced isodesmic or atomization reaction, where the ΔHf° values of all other species in the reaction are known experimentally, minimizing systematic errors in the DFT calculation[14].

Workflow Diagram: DFT Thermochemical Prediction

G cluster_conf Conformational Analysis cluster_dft DFT Calculation cluster_therm Thermochemical Analysis start Input: Molecular Structure This compound c1 Force-Field Conformational Search start->c1 c2 Identify Low-Energy Conformers c1->c2 d1 Geometry Optimization (e.g., B3LYP/6-31G(d)) c2->d1 d2 Vibrational Frequency Calculation d1->d2 t1 Calculate Thermal Corrections (ZPVE, H_trans, H_rot, H_vib) d2->t1 t2 Calculate S and Cp t1->t2 t3 Calculate ΔHf° via Isodesmic Reaction t1->t3 result Predicted Properties: ΔHf°, ΔGf°, S°, Cp t2->result t3->result

Caption: Workflow for predicting thermochemical properties using DFT.

Data Compendium for this compound

The following table summarizes the available physical properties and data from analogous compounds. It must be emphasized that most thermochemical values are either predicted or estimated due to the absence of direct experimental measurements in the reviewed literature.

PropertyValueSource / MethodReference
Molecular Formula C₁₀H₂₁NO₂-[15]
Molecular Weight 187.28 g/mol -[15]
CAS Number 84277-81-6-[15]
Melting Point 194-196 °CEstimated from structural analogs[4]
Boiling Point 300.9 ± 25.0 °CPredicted[1]
Density 0.973 g/cm³Predicted[1]
Enthalpy of Formation (ΔHf°) Data not availableRequires experimental (e.g., bomb calorimetry) or computational (e.g., DFT) determination.-
Gibbs Free Energy (ΔGf°) Data not availableRequires experimental or computational determination.-
Heat Capacity (Cp) Data not availableRequires experimental (e.g., DSC) or computational (e.g., DFT) determination.-

Conclusion

While direct experimental thermochemical data for this compound is not currently prevalent in scientific literature, a robust framework exists for its determination. This guide provides the necessary theoretical background and detailed, field-proven methodologies for both experimental measurement and computational prediction. For researchers in drug development and chemical synthesis, applying the described bomb calorimetry, DSC, and DFT workflows is essential for acquiring the data needed for process optimization, stability analysis, and molecular modeling. The continued application of these techniques will undoubtedly enrich the public data landscape for this and other important non-proteinogenic amino acids.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12810660, this compound. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Stover, M. L., Jackson, V. E., Matus, M. H., Adams, M. A., Cassady, C. J., & Dixon, D. A. (2012). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. The Journal of Physical Chemistry B, 116(25), 7477–7487. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307925, 2-Aminododecanoic acid. PubChem. Retrieved from [Link]

  • Xie, Y., et al. (2021). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Sustainable Chemistry & Engineering, 9(10), 3828–3838. Available at: [Link]

  • Wolfenden, R., & Lewis, C. A. (2018). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 115(31), E7281–E7288. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307923, 2-Amino-decanoic acid. PubChem. Retrieved from [Link]

  • Pop, A. M., et al. (2018). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 23(8), 1859. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312967, 2S-aminohexadecanoic acid. PubChem. Retrieved from [Link]

  • Gopen, Q., & Pochapsky, T. C. (1997). Thermodynamics of interactions between amino acid side chains. Protein Science, 6(1), 141–150. Available at: [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Standard enthalpy of formation. Wikipedia. Retrieved from [Link]

  • Perisanu, S., Gheorghe, D., & Neacsu, A. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Insights in Chemistry and Biochemistry, 1(3). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409322, 2-Aminohexadecanoic acid. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). Standard Enthalpies of Formation. Retrieved from [Link]

  • Michaux, A., et al. (2017). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. The Journal of Physical Chemistry C, 121(41), 22753–22765. Available at: [Link]

  • Wikipedia contributors. (n.d.). Table of specific heat capacities. Wikipedia. Retrieved from [Link]

  • Pye, C. C. (2018). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol over H-ZSM-5 zeolite. arXiv. Available at: [Link]

  • Contineanu, I., & Perisanu, S. (2012). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie, 57(7-8), 735-740. Available at: [Link]

  • Ventura, O. N., & Segovia, M. (2005). Density functional computational thermochemistry: Accurate determination of the enthalpy of formation of perfluoropropane from DFT and ab initio calculations on isodesmic reactions. Chemical Physics Letters, 403(4-6), 378–384. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (S)-2-Aminodecanoic Acid from L-Threonine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of the non-proteinogenic amino acid (S)-2-aminodecanoic acid, utilizing the chiral pool precursor L-threonine. The synthetic strategy hinges on the preservation of the inherent stereochemistry of the α-carbon of L-threonine while systematically elongating its side chain. Key transformations include the protection of the amino and hydroxyl functionalities as an oxazolidine, reduction to a chiral aldehyde, side-chain extension via a Wittig reaction, and subsequent hydrogenation and deprotection. This application note details the underlying chemical principles, step-by-step protocols, and critical experimental considerations for each stage of the synthesis.

Introduction

This compound is a non-proteinogenic α-amino acid with a ten-carbon backbone. Its structural uniqueness and chirality make it a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmaceutically relevant molecules. The development of stereoselective routes to such non-natural amino acids is of significant interest in medicinal chemistry and drug discovery.

L-threonine, an essential amino acid, is an inexpensive and readily available chiral starting material.[1][2] It possesses two stereocenters, offering a robust template for asymmetric synthesis. The strategy outlined herein leverages the (S)-configuration at the α-carbon of L-threonine to direct the stereochemistry of the final product, this compound.

Synthetic Strategy Overview

The synthesis of this compound from L-threonine is a multi-step process that can be broadly divided into four key stages:

  • Protection of L-Threonine: The amino and hydroxyl groups of L-threonine are protected as a Boc-substituted oxazolidine, and the carboxylic acid is converted to a methyl ester. This protection strategy is crucial to prevent unwanted side reactions in subsequent steps.

  • Formation of the Chiral Aldehyde: The methyl ester of the protected L-threonine is selectively reduced to the corresponding aldehyde, known as N-Boc-L-threoninal acetonide. This intermediate is a pivotal chiral building block for the subsequent chain elongation.

  • Side-Chain Elongation: A Wittig reaction is employed to couple the chiral aldehyde with a seven-carbon phosphorane, thereby constructing the decanoic acid backbone as an unsaturated derivative.

  • Reduction and Deprotection: The carbon-carbon double bond in the side chain is saturated via catalytic hydrogenation. Finally, all protecting groups are removed under acidic conditions to yield the target molecule, this compound.

Synthetic_Pathway L_Threonine L-Threonine Protected_Threonine N-Boc-L-threonine methyl ester acetonide L_Threonine->Protected_Threonine Protection Chiral_Aldehyde N-Boc-L-threoninal acetonide Protected_Threonine->Chiral_Aldehyde Reduction Unsaturated_AA Unsaturated N-Boc-aminodecanoate derivative Chiral_Aldehyde->Unsaturated_AA Wittig Reaction Saturated_AA_Protected Protected (S)-2-Aminodecanoate Unsaturated_AA->Saturated_AA_Protected Hydrogenation Final_Product This compound Saturated_AA_Protected->Final_Product Deprotection

Figure 1: Overall synthetic workflow from L-threonine to this compound.

Detailed Protocols and Methodologies

Stage 1: Protection of L-Threonine

The initial step involves the protection of the functional groups of L-threonine to prevent their interference in subsequent reactions. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the amino and hydroxyl groups are further protected as an acetonide. The carboxylic acid is converted to a methyl ester.

Protocol 1: Synthesis of N-Boc-L-threonine methyl ester acetonide

  • N-Boc Protection:

    • Suspend L-threonine (1 eq.) in a mixture of methanol and water.

    • Add sodium bicarbonate (1.5 eq.) to the suspension.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) portion-wise while stirring vigorously at room temperature.

    • Continue stirring for 12-16 hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-threonine.[1][2]

  • Esterification and Acetonide Formation:

    • Dissolve the N-Boc-L-threonine (1 eq.) in anhydrous dichloromethane.

    • Add 2,2-dimethoxypropane (3 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

    • Stir the mixture at room temperature for 4-6 hours.

    • Add methyl iodide (1.5 eq.) and potassium carbonate (2 eq.).

    • Stir the reaction mixture for an additional 12-16 hours at room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-L-threonine methyl ester acetonide.

Reagent/ParameterQuantity/ValuePurpose
L-Threonine1 eq.Chiral starting material
Di-tert-butyl dicarbonate1.2 eq.Amino group protection
Sodium bicarbonate1.5 eq.Base for Boc protection
2,2-Dimethoxypropane3 eq.Acetonide formation
p-Toluenesulfonic acid0.05 eq.Acid catalyst for acetonide formation
Methyl iodide1.5 eq.Esterification of carboxylic acid
Potassium carbonate2 eq.Base for esterification
Reaction Time 24-36 hours (total)
Expected Yield 70-80%

Table 1: Reagents and conditions for the protection of L-threonine.

Stage 2: Formation of the Chiral Aldehyde

The protected L-threonine methyl ester is then reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature. This step is critical as it generates the electrophilic center for the subsequent C-C bond formation while preserving the stereochemistry.[3]

Protocol 2: Synthesis of N-Boc-L-threoninal acetonide

  • Dissolve N-Boc-L-threonine methyl ester acetonide (1 eq.) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add a solution of DIBAL-H in toluene (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Reagent/ParameterQuantity/ValuePurpose
Protected Threonine Ester1 eq.Starting material for reduction
DIBAL-H1.1 eq.Reducing agent
TolueneAnhydrousSolvent
Temperature -78 °CTo prevent over-reduction
Reaction Time 2-3 hours
Expected Yield 80-90%

Table 2: Reagents and conditions for the synthesis of the chiral aldehyde.

Stage 3: Side-Chain Elongation via Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from aldehydes and ketones. In this step, the chiral aldehyde is reacted with a phosphorane generated from heptyltriphenylphosphonium bromide to introduce the seven-carbon extension to the side chain.

Wittig_Reaction cluster_0 Wittig Reagent Formation cluster_1 Alkene Formation Heptyl_halide Heptyl bromide Phosphonium_salt Heptyltriphenylphosphonium bromide Heptyl_halide->Phosphonium_salt + PPh₃ Ylide Phosphorane (Ylide) Phosphonium_salt->Ylide + Strong Base (e.g., n-BuLi) Chiral_Aldehyde N-Boc-L-threoninal acetonide Unsaturated_AA Unsaturated N-Boc-aminodecanoate derivative Chiral_Aldehyde->Unsaturated_AA Wittig Reaction

Figure 2: Key steps in the Wittig reaction for side-chain elongation.

Protocol 3: Wittig Reaction for Side-Chain Elongation

  • Preparation of the Wittig Reagent:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes and then cool to -78 °C.

  • Reaction with the Aldehyde:

    • Dissolve N-Boc-L-threoninal acetonide (1 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the unsaturated N-Boc-aminodecanoate derivative.

Reagent/ParameterQuantity/ValuePurpose
Heptyltriphenylphosphonium bromide1.2 eq.Wittig salt
n-Butyllithium1.1 eq.Strong base to form ylide
N-Boc-L-threoninal acetonide1 eq.Electrophile
Tetrahydrofuran (THF)AnhydrousSolvent
Temperature -78 °C to room temp.Control of reaction
Reaction Time ~12 hours
Expected Yield 60-75%

Table 3: Reagents and conditions for the Wittig reaction.

Stage 4: Reduction and Deprotection

The final steps involve the saturation of the carbon-carbon double bond and the removal of all protecting groups to afford the final product.

Protocol 4: Hydrogenation and Deprotection

  • Catalytic Hydrogenation:

    • Dissolve the unsaturated N-Boc-aminodecanoate derivative (1 eq.) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours, or until the reaction is complete (monitored by TLC or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the protected (S)-2-aminodecanoate derivative.

  • Deprotection:

    • Dissolve the protected (S)-2-aminodecanoate derivative in a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 4-6 hours.[4][5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The free amino acid can be obtained by dissolving the hydrochloride salt in water and adjusting the pH to the isoelectric point, followed by crystallization or lyophilization.

Reagent/ParameterQuantity/ValuePurpose
10% Palladium on carbonCatalytic amountHydrogenation catalyst
Hydrogen gas1 atmReducing agent
4M HCl in DioxaneExcessDeprotection reagent
Reaction Time 10-14 hours (total)
Expected Yield >90% for both steps

Table 4: Reagents and conditions for hydrogenation and deprotection.

Conclusion

The synthetic route detailed in this application note provides a reliable and stereocontrolled method for the preparation of this compound from the chiral pool starting material, L-threonine. The key to the success of this synthesis lies in the robust protection strategy, the efficient generation of a chiral aldehyde intermediate, and the strategic application of a Wittig reaction for side-chain elongation. This methodology is amenable to the synthesis of other long-chain α-amino acids by simply varying the Wittig reagent used in the chain extension step. The protocols provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and carbocyclization of unsaturated amino acids. A new, convergent approach to the synthesis of aminocyclopentitol glycosidase inhibitors. The Journal of Organic Chemistry, 52(12), 2361–2364.
  • Durand, P., Vo-Quang, L., & Le Goffic, F. (1991). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • RSC. (2012). Site-Selective Protein Modification via Bioorthogonal Wittig Reaction. RSC Blogs.
  • ChemicalBook. (n.d.). Boc-L-Threonine synthesis.
  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry.
  • European Patent Office. (2009). Deprotection of N-BOC compounds.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Method for preparing Boc-L-threonine.
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Khan Academy. (n.d.).
  • ResearchGate. (n.d.). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore.
  • The Royal Society of Chemistry. (n.d.).
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Application Note & Protocols: Strategic Incorporation of (S)-2-Aminodecanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Landscape with Lipophilic Amino Acids

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and materials science. The incorporation of unnatural amino acids offers a powerful strategy to modulate the pharmacological and physicochemical characteristics of peptides, such as stability, membrane permeability, and receptor affinity. (S)-2-Aminodecanoic acid, a chiral non-proteinogenic amino acid featuring a C8 aliphatic side chain, is a valuable building block for introducing lipophilicity into peptide sequences.[1] This modification can enhance interactions with biological membranes, improve metabolic stability by sterically shielding peptide bonds from enzymatic degradation, and promote specific secondary structures.

However, the very properties that make this compound desirable also present significant challenges in standard solid-phase peptide synthesis (SPPS) protocols. Its long, hydrophobic side chain can lead to steric hindrance during coupling reactions and promote peptide aggregation on the solid support, resulting in incomplete reactions and low yields.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into synthetic peptides using Fmoc-based SPPS. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies to overcome the inherent challenges.

Physicochemical Properties of this compound

A thorough understanding of the building block is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₂[3]
Molecular Weight 187.28 g/mol [3]
Appearance White to off-white powder or crystals[4]
Key Feature C8 linear aliphatic side chainN/A
Solubility Poor in aqueous solutions, soluble in organic solvents like DMF and NMPInferred from hydrophobic structure

The substantial hydrophobic character of the decanoic acid side chain is the primary driver of the challenges encountered during SPPS.

Strategic Considerations for SPPS Incorporation

The successful incorporation of this compound hinges on a multi-faceted strategy that addresses both steric hindrance at the coupling site and inter-chain aggregation of the growing peptide.

Resin Selection:

The choice of solid support is foundational. For peptides incorporating highly hydrophobic residues, a resin with good swelling properties in the solvents of choice (typically DMF or NMP) is crucial to ensure reagent accessibility.[5]

  • Recommendation: Polystyrene-based resins with a polyethylene glycol (PEG) spacer, such as TentaGel® or ChemMatrix® , are highly recommended. The PEG component enhances the solvation of the resin-bound peptide, disrupting hydrophobic interactions that lead to aggregation.[5]

  • Alternative: Standard Wang or Rink Amide resins can be used, but may require more aggressive solvent systems or aggregation-disrupting additives.[6]

Coupling Reagent (Activator) Selection:

Standard carbodiimide activators like DIC may prove inefficient for coupling sterically demanding amino acids.[7] More potent activating agents are required to overcome the steric bulk of the C8 side chain.

  • Primary Recommendation: Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are the reagents of choice.[8] These reagents rapidly form highly reactive acyl-uronium species, driving the coupling reaction to completion even with hindered amino acids.[8]

  • High-Efficiency Alternative: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent alternative that offers comparable or even superior efficiency to HATU, with the added benefit of being non-explosive and having better solubility.[8]

Managing On-Resin Aggregation:

As the peptide chain elongates, particularly with multiple hydrophobic residues, it can fold and aggregate, rendering the N-terminus inaccessible for subsequent coupling steps.

  • Solvent Choice: Use of N-Methyl-2-pyrrolidone (NMP) over Dimethylformamide (DMF) can be beneficial as it has superior solvating properties for aggregated peptides.

  • Microwave-Assisted SPPS: The application of microwave energy is a highly effective method to overcome aggregation and drive difficult couplings to completion.[9] The rapid heating disrupts intermolecular hydrogen bonds that stabilize aggregates.

  • Double Coupling: A standard practice for difficult amino acids is to perform the coupling step twice to ensure maximum incorporation.

  • Capping: After the coupling step, it is crucial to cap any unreacted free amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Protocol 1: Manual Fmoc-SPPS of this compound

This protocol details a robust manual synthesis cycle for incorporating Fmoc-(S)-2-Aminodecanoic acid.

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (e.g., TentaGel in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling Reaction Fmoc-(S)-2-Aminodecanoic-OH HATU/DIPEA in DMF Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping 6. Capping (Optional but Recommended) (Acetic Anhydride/DIPEA) Wash2->Capping Wash3 7. DMF Wash Capping->Wash3 Next_Cycle Repeat for next amino acid Wash3->Next_Cycle

Caption: Manual SPPS cycle for incorporating Fmoc-(S)-2-Aminodecanoic acid.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place 0.1 mmol of TentaGel® Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.[10]

    • Agitate for 3 minutes. Drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-Aminodecanoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. A longer coupling time is recommended due to steric hindrance.

    • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, proceed with a second coupling.

  • Capping (Recommended):

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 v/v/v).

    • Add 5 mL of the capping solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Chain Elongation:

    • Return to Step 2 to continue with the next amino acid in the sequence.

Protocol 2: Cleavage and Final Deprotection

The high hydrophobicity of peptides containing this compound can lead to precipitation issues during cleavage. The choice of scavengers is critical to prevent side reactions.

Methodology:

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the protecting groups on other amino acids in the sequence. A standard "Reagent K" is often suitable:

      • Trifluoroacetic acid (TFA): 92.5%

      • Water: 2.5%

      • Triisopropylsilane (TIS): 2.5%

      • Ethanedithiol (EDT): 2.5%

    • Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (40 mL).

  • Peptide Precipitation and Isolation:

    • A white precipitate of the crude peptide should form.

    • Keep the ether suspension at -20 °C for 30 minutes to maximize precipitation.

    • Centrifuge the suspension at 3000-4000 rpm for 10 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

Troubleshooting Common Issues

Incorporating lipophilic amino acids can lead to predictable challenges. Proactive and reactive troubleshooting is key to a successful synthesis.

Troubleshooting Diagram:

Troubleshooting cluster_problem cluster_cause cluster_solution Problem Incomplete Coupling (Positive Kaiser Test) Low Yield After Cleavage Poor Purity Profile Cause Steric Hindrance Peptide Aggregation Inefficient Cleavage/ Precipitation Problem:s->Cause:n Leads to Solution Use stronger activator (HATU/COMU) + Double couple + Microwave SPPS Use aggregation-disrupting resin (TentaGel) + Use NMP instead of DMF + Lower resin loading Optimize cleavage cocktail + Ensure complete precipitation in cold ether + Test alternative precipitation solvents Cause:s->Solution:n Address with

Caption: Troubleshooting guide for SPPS with this compound.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with strategic planning and the use of optimized protocols. By selecting appropriate resins and potent coupling reagents, and by implementing measures to mitigate on-resin aggregation, researchers can effectively synthesize lipophilic peptides for a wide range of applications in drug discovery and biotechnology. The methodologies outlined in this guide provide a robust framework for overcoming the challenges associated with this valuable unnatural amino acid, thereby expanding the toolkit for creating novel and effective peptide-based therapeutics and materials.

References

  • This compound. MySkinRecipes. (n.d.). [Link]

  • This compound | C10H21NO2. PubChem, National Institutes of Health. (n.d.). [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. (2007). [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. (n.d.). [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (n.d.). [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC, National Institutes of Health. (2016). [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. (n.d.). [Link]

  • Peptide synthesis. Wikipedia. (n.d.). [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central, National Institutes of Health. (n.d.). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020). [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. (2015). [Link]

  • Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port. (n.d.). [Link]

  • Why is solid phase peptide synthesis limited to 70 amino acids? Chemistry Stack Exchange. (2015). [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC, National Institutes of Health. (2015). [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007). [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. (n.d.). [Link]

  • Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC, National Institutes of Health. (2018). [Link]

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Application Note: Strategic Incorporation of (S)-2-Aminodecanoic Acid into Novel Peptide Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern peptide science, the deliberate inclusion of non-canonical amino acids (ncAAs) has transitioned from a niche academic pursuit to a pivotal strategy in therapeutic peptide design. Among these, the lipophilic amino acid (S)-2-aminodecanoic acid presents a compelling tool for modulating the physicochemical properties of peptides. Its simple, yet impactful, C8 linear alkyl side chain can profoundly influence a peptide's interaction with biological membranes, enhance its resistance to proteolytic degradation, and refine its conformational stability.

However, the very hydrophobicity that makes this amino acid so attractive also introduces significant challenges during synthesis and purification. Aggregation, poor solubility, and difficult chromatographic separations are common hurdles. This guide is born from extensive field experience, designed not merely to provide a set of instructions, but to impart a deeper understanding of the "why" behind each step. By mastering the techniques presented herein, you will be empowered to leverage the full potential of this compound, transforming challenging sequences into successful discoveries.

Scientific Rationale: The Strategic Value of this compound

The incorporation of this compound is a strategic decision aimed at enhancing key pharmacological attributes of a peptide. Its primary contributions are:

  • Enhanced Lipophilicity: The extended alkyl chain significantly increases the hydrophobicity of the peptide. This is a critical factor for improving cell membrane permeability and can be instrumental in developing orally bioavailable peptide therapeutics.

  • Increased Metabolic Stability: The non-natural structure of the side chain can sterically hinder the approach of proteases, reducing the rate of enzymatic degradation and thereby extending the peptide's in vivo half-life.

  • Modulation of Secondary Structure: The hydrophobic side chain can participate in intramolecular interactions that stabilize secondary structures such as α-helices, which are often essential for binding to protein targets.

  • Probing Hydrophobic Pockets: As a molecular probe, it is invaluable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of hydrophobic binding pockets in target proteins.

Core Methodologies: A Comparative Overview

The two primary approaches for synthesizing peptides containing this compound are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the dominant methodology for research-scale peptide synthesis due to its efficiency and ease of automation.[1][2] The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents by simple filtration and washing.[1][2]

spss_overview cluster_cycle Repetitive Synthesis Cycle Deprotection Fmoc Removal (Piperidine/DMF) Wash Wash (DMF) Deprotection->Wash 1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Coupling->Deprotection 3. Repeat for next AA Cleavage Cleavage & Global Deprotection (TFA) Coupling->Cleavage After final AA Wash->Coupling 2 Start Resin Support Start->Deprotection Final Final Peptide Cleavage->Final

Caption: High-level overview of the Fmoc-based SPPS workflow.

Solution-Phase Peptide Synthesis

While less common for long peptides, solution-phase synthesis is highly valuable for large-scale production of shorter peptides or peptide fragments.[3] It avoids the use of expensive resins but requires purification of the intermediate peptide at each step.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/TypeKey Considerations
Fmoc-(S)-2-aminodecanoic acid>95% PurityThe primary building block. Ensure it is fully dissolved during the activation step.
Resin Rink Amide (for C-terminal amides), Wang or 2-Cl-Trt (for C-terminal acids)For hydrophobic peptides, a low-substitution resin (0.1-0.4 mmol/g) is preferable to reduce on-resin aggregation.[1][4]
Solvents (DMF, NMP, DCM) Peptide Synthesis GradeFor highly hydrophobic sequences, N-Methyl-2-pyrrolidone (NMP) can be superior to DMF in preventing aggregation.[5]
Coupling Reagents HATU, HBTU, or DIC/OxymaHATU is often preferred for hindered couplings.
Bases N,N-Diisopropylethylamine (DIEA)Use a high-purity grade to avoid side reactions.
Cleavage Cocktail TFA-based with scavengersThe choice of scavengers is critical and depends on the full peptide sequence.[6][7]
Purification Column Reversed-Phase C4 or C8 HPLC ColumnLess hydrophobic stationary phases (C4, C8) are often better for purifying highly hydrophobic peptides.[8]
Protocol 1: SPPS Incorporation of this compound

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

1. Resin Preparation: a. Place the resin in a suitable reaction vessel. b. Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes. Drain the solvent.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes. d. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

3. Coupling this compound: a. Activation: In a separate vial, dissolve Fmoc-(S)-2-aminodecanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. The use of a slight excess of the amino acid and coupling reagent helps drive the reaction to completion, which is vital for bulky or aggregation-prone residues. b. Allow the mixture to pre-activate for 1-2 minutes. c. Coupling: Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. Due to potential steric hindrance and hydrophobicity, a longer coupling time is a prudent starting point.

4. Monitoring and Capping: a. Perform a Kaiser test to check for the presence of free primary amines. b. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (Step 3). c. If the coupling remains incomplete, cap any unreacted amines with an acetic anhydride solution to prevent the formation of deletion sequences.

5. Chain Elongation: a. Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

6. Cleavage and Global Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry it under a nitrogen stream. b. Prepare a cleavage cocktail. A standard and effective option for many peptides is Reagent B : 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[9] TIS is a critical scavenger for protecting groups, and water helps suppress side reactions, especially with tryptophan, cysteine, or methionine residues.[6][10] c. Add the cleavage cocktail to the resin (approx. 10 mL per 0.25 mmol scale) and agitate for 2-3 hours.[6] d. Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. f. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis

1. Purification by RP-HPLC: a. Solubilization: Dissolving the crude peptide is often the most challenging step. Test solubility in various solvents. Start with water/acetonitrile. If unsuccessful, try solutions containing formic acid, or small amounts of DMSO or isopropanol. b. Chromatography: i. Use a C4 or C8 column, which is less retentive than the standard C18 and often provides better peak shape for hydrophobic peptides. ii. Employ a shallow gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A gradient of 1% change per minute is a good starting point. iii. Elevating the column temperature to 30-40°C can significantly improve peak shape and recovery by increasing peptide solubility and reducing mobile phase viscosity.[8] c. Collect fractions corresponding to the main peak.

purification_logic Crude Crude Peptide Pellet Solubilize Solubilization Strategy (Test H2O/ACN, Formic Acid, DMSO) Crude->Solubilize Inject Inject on RP-HPLC Solubilize->Inject Optimize Optimization Loop Inject->Optimize Poor Separation? Collect Collect Pure Fractions Inject->Collect Good Separation Optimize->Inject Adjust Gradient / Temp / Column Analyze Analyze by MS & HPLC Collect->Analyze

Caption: Decision workflow for hydrophobic peptide purification.

2. Quality Control and Characterization: a. Analytical HPLC: Confirm the purity of the collected fractions using an analytical C18 column. b. Mass Spectrometry: Verify the identity of the peptide by ESI-MS or MALDI-TOF MS. The analysis will confirm the successful incorporation of this compound by matching the observed molecular weight to the theoretical mass.[11][12]

Theoretical Mass Calculation:

  • Molecular Formula of this compound: C₁₀H₂₁NO₂

  • Monoisotopic Mass: 187.157 Da[13]

  • Mass of the residue when incorporated into a peptide chain (loss of H₂O): 169.146 Da

Troubleshooting and Advanced Insights

ProblemRoot Cause AnalysisField-Proven Solution
Incomplete Coupling On-resin aggregation or steric hindrance from the bulky side chain.1. Double Couple: Repeat the coupling step. 2. Change Solvent: Switch from DMF to NMP to improve solvation.[5] 3. Use Chaotropic Agents: Add a small percentage of a chaotropic salt to the coupling reaction to disrupt secondary structures.
Poor Crude Peptide Solubility The inherent hydrophobicity of the final peptide sequence.1. Use HFIP: Hexafluoroisopropanol is an excellent, albeit volatile, solvent for aggregated peptides. 2. Add Guanidine HCl: A 6M solution of Guanidine HCl can disrupt aggregates for initial dissolution before dilution for HPLC.
Broad/Tailing Peaks in HPLC Strong interaction with the stationary phase and/or on-column aggregation.1. Switch to C4 Column: Reduces hydrophobic interaction. 2. Increase Temperature: Run the column at 30-50°C. 3. Change Ion-Pairing Agent: Use formic acid (FA) instead of TFA in the mobile phase.
Low Recovery from Purification Irreversible adsorption of the peptide to the HPLC column.1. Column Priming: Before the actual run, inject a small, sacrificial amount of the crude peptide to passivate the column. 2. Use a Wider Bore Column: Increases surface area and can reduce overloading effects.

References

  • Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins.PubMed.
  • Resins for Solid Phase Peptide Synthesis.Alfa Chemistry.
  • Reverse-phase HPLC Peptide Purification.Creative Proteomics.
  • This compound | C10H21NO2.PubChem.
  • Resins for Solid Phase Peptide Synthesis.Merck.
  • Exploring protein lipidation by mass spectrometry-based proteomics.PMC - NIH.
  • Resins for Solid Phase Peptide Synthesis.ChemPep.
  • Guide to Resins and Linkers in SPPS.Biosynth.
  • Amino Acids, Resins & Reagents for Peptide Synthesis.Sigma-Aldrich.
  • Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.Benchchem.
  • Cleavage Cocktail Selection.CDN.
  • Peptide Isolation – Method Development Considerations.Waters Corporation.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides.
  • How to synthesize hydrophobic peptides - Choosing the Right Solvent.Biotage.
  • Identification of Protein Modifications by Mass Spectrometry.UCSF.
  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles.PubMed Central.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail.Biotage.
  • WO2015028599A1 - Cleavage of synthetic peptides.Google Patents.

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Advanced Chromatographic Strategies for the Enantioselective Analysis of (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative and enantioselective analysis of (S)-2-Aminodecanoic acid, a non-proteinogenic amino acid of increasing interest in pharmaceutical and metabolic research. We present two orthogonal and robust analytical platforms: High-Performance Liquid Chromatography (HPLC) with chiral separation and Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization. The methodologies are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data interpretation. The protocols emphasize scientific integrity, explaining the rationale behind procedural choices to ensure method robustness and reliability, in accordance with international validation guidelines.

Introduction: The Significance of this compound Analysis

This compound, a chiral amino acid, is not one of the 20 common proteinogenic amino acids. However, its presence and metabolism are of growing importance in various fields, including as a potential biomarker, a component of novel therapeutic peptides, or a metabolite in specific biological pathways. The chirality of this molecule is critical, as the biological activity of enantiomers can differ significantly.[1][2] Therefore, analytical methods that can not only quantify this compound but also distinguish it from its (R)-enantiomer are essential for accurate biological and pharmaceutical assessment.

This guide details two powerful techniques for the comprehensive analysis of this compound: HPLC for direct and indirect chiral separation and GC-MS for highly sensitive and specific quantification of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of amino acids. For chiral compounds like this compound, enantioselective separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.[3][4]

Principle of Chiral HPLC Separation

Direct enantioselective HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. These phases are designed to have specific stereochemical recognition capabilities. Macrocyclic glycopeptide-based CSPs, for instance, possess ionic groups and are compatible with a range of mobile phases, making them suitable for the direct analysis of underivatized amino acids.[5] This approach is often preferred as it simplifies sample preparation by avoiding derivatization.[5]

Indirect chiral separation involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column. A common derivatization agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol.[6][7]

Protocol 1: Direct Enantioselective HPLC-UV/FLD Analysis

This protocol describes the direct separation of this compound from its enantiomer using a macrocyclic glycopeptide-based chiral stationary phase.

2.2.1. Sample Preparation

For biological samples such as plasma or serum, protein precipitation is a critical first step to prevent column fouling and matrix interference.[8][9]

  • To 100 µL of the sample, add 200 µL of cold acetonitrile or 10% trichloroacetic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

For samples containing proteins where the total this compound content is of interest, acid hydrolysis is necessary.[8][10]

  • To a known amount of sample, add 6 M HCl.

  • Heat at 110°C for 24 hours in a vacuum-sealed tube.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2.2.2. HPLC Instrumentation and Conditions

ParameterSettingRationale
Column Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µmTeicoplanin-based CSP for effective direct chiral separation of amino acids.[5]
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v)A simple, LC-MS compatible mobile phase. The organic modifier concentration can be optimized to fine-tune retention and selectivity.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Detection UV at 210 nm or Fluorescence (Ex: 340 nm, Em: 450 nm) after OPA derivatizationAmino acids have low UV absorbance at higher wavelengths. For higher sensitivity and specificity, pre-column derivatization with OPA can be used for fluorescence detection.[11][12][13]

2.2.3. Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[14][15][16][17]

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Deproteinization Protein Precipitation (Acetonitrile/TCA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration Injection Autosampler Injection Filtration->Injection Column Chiral HPLC Column (e.g., CHIROBIOTIC T) Injection->Column Detection UV/Fluorescence Detection Column->Detection Data Data Acquisition & Processing Detection->Data

Caption: Workflow for direct enantioselective HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS offers high sensitivity and specificity, making it an excellent technique for the analysis of amino acids, especially at trace levels. However, due to their low volatility, amino acids require derivatization prior to GC analysis.[18][19]

Principle of GC-MS Analysis of Amino Acids

Derivatization in GC-MS serves to increase the volatility and thermal stability of the amino acids.[18][20] This is typically achieved by reacting the polar functional groups (amine and carboxylic acid) to form less polar derivatives. Common derivatization strategies include silylation and acylation/esterification.[18][19] For chiral analysis, the derivatized amino acids are then separated on a chiral GC column.[21][22]

Protocol 2: Chiral GC-MS Analysis after Derivatization

This protocol details the analysis of this compound using GC-MS following a two-step derivatization process.

3.2.1. Sample Preparation and Derivatization

  • Prepare the sample as described in the HPLC section (protein precipitation and/or hydrolysis).

  • Dry a 50 µL aliquot of the sample extract completely under a stream of nitrogen.

  • Step 1: Esterification: Add 100 µL of 2 M HCl in methanol. Heat at 80°C for 60 minutes. This step converts the carboxylic acid group to a methyl ester.[23]

  • Evaporate the reagent under nitrogen.

  • Step 2: Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 100°C for 15 minutes. This step derivatizes the amine group.[24][23]

  • Evaporate the excess reagent and reconstitute the sample in a suitable solvent like toluene for injection.

3.2.2. GC-MS Instrumentation and Conditions

ParameterSettingRationale
GC Column Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thicknessA chiral stationary phase commonly used for the enantioselective separation of derivatized amino acids.[24][22]
Injector Temperature 250°CEnsures rapid volatilization of the derivatives.
Oven Program Start at 80°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 minA temperature gradient is necessary to separate the derivatized amino acids effectively.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas with good chromatographic efficiency.
MS Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Quadrupole Temp. 150°CMaintains ion stability.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.[25]
Scan Mode Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the compound based on its mass spectrum. SIM mode offers higher sensitivity and selectivity for quantification by monitoring characteristic ions.[26]

3.2.3. Data Analysis

The identification of the this compound derivative is confirmed by its retention time and mass spectrum. Quantification is performed by integrating the peak area of a characteristic ion in SIM mode and comparing it to a calibration curve prepared with standards.

Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Prepared Sample (Dried) Esterification Esterification (HCl in Methanol) Sample->Esterification Acylation Acylation (PFPA) Esterification->Acylation Reconstitution Reconstitution in Toluene Acylation->Reconstitution Injection GC Injection Reconstitution->Injection Column Chiral GC Column (e.g., Chirasil-L-Val) Injection->Column Ionization Electron Ionization (EI) Column->Ionization Detection Mass Spectrometry (Full Scan/SIM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for chiral GC-MS analysis after derivatization.

Summary of Method Parameters

FeatureHPLC MethodGC-MS Method
Principle Direct chiral separation on CSPDerivatization followed by chiral GC separation
Derivatization Not required (or optional OPA for fluorescence)Mandatory (e.g., Esterification and Acylation)
Instrumentation HPLC with UV or Fluorescence DetectorGas Chromatograph coupled to a Mass Spectrometer
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)Chiral Capillary Column (e.g., Chirasil-L-Val)
Sensitivity Moderate (UV) to High (Fluorescence)Very High (especially in SIM mode)
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Sample Throughput Relatively highCan be lower due to longer run times and sample prep

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The direct HPLC method offers a simpler and faster approach by avoiding derivatization, while the GC-MS method provides superior sensitivity and structural confirmation. Both methods, when properly validated, are powerful tools for the accurate enantioselective analysis of this important non-proteinogenic amino acid in research, clinical, and pharmaceutical settings.

References

  • Bhushan, R. (2019). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. PubMed. [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Larsen, B. R., & West, F. G. (1981). Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Turnell, D. C., & Cooper, J. D. H. (1982). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Journal of Liquid Chromatography. [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.[Link]

  • Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. J-Stage. [Link]

  • Moravčík, J., & Hroboňová, K. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska farmacie. [Link]

  • Gelpi, E., et al. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. [Link]

  • Bhushan, R., & Kumar, V. (2019). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Methods in Molecular Biology. [Link]

  • Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Brückner, H., & Westhauser, T. (2003). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]

  • Pimpitpet, P., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • JASCO Corporation. (2022). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines. [Link]

  • El-Aneed, A., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. RSC Publishing. [Link]

  • Michalska, K., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. [Link]

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  • Godel, H., et al. Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • S, S., & P, S. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]

  • Marriott, P. J., & Harynuk, J. J. (2005). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Monash University. [Link]

  • Harynuk, J. J., & Marriott, P. J. (2005). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]

  • Zenkevich, I. G., & Korableva, A. A. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. ResearchGate. [Link]

  • Chowdhury, S. K., et al. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. [Link]

  • Le, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Hancock, W. S., & M. R. (2014). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • Bhushan, R. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

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Application Notes & Protocols: (S)-2-Aminodecanoic Acid as a Versatile Lipophilic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Aminodecanoic acid is a non-proteinogenic, chiral amino acid characterized by its ten-carbon aliphatic side chain. This distinct structural feature imparts significant lipophilicity, making it an invaluable building block in modern medicinal chemistry and drug development. Its incorporation into peptides and other molecular scaffolds allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols for its integration into synthetic workflows, particularly Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Value of Non-Canonical Amino Acids

The 20 proteinogenic amino acids provide a foundational alphabet for peptide and protein structure. However, the expansion of this alphabet through the inclusion of unnatural or non-canonical amino acids (ncAAs) is a powerful strategy in drug discovery.[1] These synthetic building blocks offer limitless structural diversity, enabling the rational design of therapeutics with enhanced properties.[1]

This compound, with its long, unbranched alkyl chain, serves as a critical tool for modulating hydrophobicity. Its integration into a lead compound can:

  • Enhance Potency and Selectivity : The lipophilic side chain can facilitate deeper or more specific interactions with hydrophobic pockets in biological targets like receptors or enzymes.[2]

  • Improve Metabolic Stability : The non-natural structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based drugs.[2]

  • Modulate Pharmacokinetic Profiles : By increasing lipophilicity, it can influence membrane permeability, plasma protein binding, and overall tissue distribution.[1]

  • Serve as a Chiral Intermediate : Beyond peptides, it is a key intermediate in the synthesis of complex bioactive compounds, such as certain histone deacetylase (HDAC) inhibitors.[3][4][5]

This guide focuses on the practical application of this compound, providing both the theoretical basis for its use and validated protocols for its successful implementation in a laboratory setting.

Physicochemical & Handling Characteristics

A thorough understanding of the building block's properties is fundamental to its effective use.

Data Summary
PropertyValueSource
IUPAC Name (2S)-2-aminodecanoic acid[6][7]
CAS Number 84277-81-6[3][7]
Molecular Formula C₁₀H₂₁NO₂[3][6][7]
Molecular Weight 187.28 g/mol [3][6][7]
Physical Form Solid
Purity Typically ≥95%[3][7]
Storage Store at room temperature, away from light, under an inert atmosphere.[3]
Safety & Handling

As with all laboratory chemicals, this compound should be handled by trained professionals in a well-ventilated environment, such as a fume hood.[8][9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8][10][11] Based on available safety data, the compound may be harmful if swallowed, in contact with skin, or inhaled.[8]

  • Precautionary Measures : Avoid breathing dust.[7][8] Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke when using this product.[8]

  • First Aid : In case of contact, rinse the affected area with plenty of water.[8] If inhaled, move the person to fresh air.[9][11] If irritation persists or in case of ingestion, seek medical attention.[8][11]

Core Application: Lipophilic Modification via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptides to introduce a well-defined lipophilic moiety. The most efficient method for this is the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[12][13]

Causality Behind Experimental Choices

In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin support.[12][14] The use of this compound requires protection of its α-amino group, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid end will be activated to form an amide bond with the free N-terminus of the growing peptide chain.

The long alkyl side chain of this compound can sometimes increase the risk of peptide aggregation on the solid support, a common challenge in SPPS.[13] This is due to increased hydrophobic interactions between peptide chains. Therefore, the choice of coupling reagents and reaction conditions is critical. High-efficiency aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended. HATU, in the presence of a base like N,N-Diisopropylethylamine (DIPEA), rapidly forms an activated ester with the Fmoc-protected amino acid, ensuring a fast and efficient coupling reaction that minimizes potential side reactions and aggregation.[15]

Workflow Visualization

The general workflow for incorporating an amino acid via SPPS is an iterative cycle.

spss_workflow Resin Peptide on Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Washing1 DMF Washing Deprotection->Washing1 Step 2 Coupling Coupling (Fmoc-(S)-2-Aminodecanoic acid, HATU, DIPEA in DMF) Washing1->Coupling Step 3 Washing2 DMF Washing Coupling->Washing2 Step 4 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Step 5 Cycle->Deprotection Next Iteration

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: SPPS Incorporation

This protocol details the manual incorporation of a single Fmoc-(S)-2-aminodecanoic acid residue into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(S)-2-aminodecanoic acid

  • Deprotection Solution : 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagents : HATU, DIPEA

  • Solvents : High-purity, amine-free DMF; Dichloromethane (DCM)

  • Washing Solvents : DMF, DCM, Diethyl ether

  • Cleavage Cocktail : e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Equipment : SPPS reaction vessel, shaker, nitrogen line for filtration, HPLC system, mass spectrometer.

Protocol Steps

Part A: The Coupling Cycle (Steps 1-3)

  • Resin Swelling & Initial Deprotection

    • Place the peptide-resin (e.g., 0.1 mmol scale) into an SPPS reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add 5 mL of Deprotection Solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes. Drain.

    • Add another 5 mL of Deprotection Solution and agitate for 10-15 minutes to ensure complete Fmoc removal.[15] Drain the solution.

    • Rationale : The basic piperidine solution cleaves the acid-labile Fmoc protecting group, exposing the free amine of the N-terminal amino acid for the subsequent coupling step.

  • Washing

    • Wash the resin thoroughly to remove all residual piperidine and cleaved Fmoc adducts.

    • Perform a cycle of 5 washes with DMF (5 mL each).

    • Rationale : Inadequate washing can lead to neutralization of the subsequent coupling reagents by residual base, resulting in incomplete reactions.

  • Coupling of Fmoc-(S)-2-Aminodecanoic acid

    • In a separate vial, prepare the coupling solution:

      • Dissolve Fmoc-(S)-2-aminodecanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 3 mL).

      • Add DIPEA (8 equivalents, 0.8 mmol).

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.[15]

    • Rationale : HATU activates the carboxylic acid of the incoming amino acid. DIPEA acts as a non-nucleophilic base to neutralize the resulting salts and maintain an optimal pH for the reaction. Using a slight excess of reagents drives the reaction to completion.[14]

    • After coupling, drain the solution and wash the resin again (5x with DMF) to remove excess reagents.

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Fmoc-(S)-2-Aminodecanoic acid ActivatedEster Fmoc-AA-OAt Activated Ester AA->ActivatedEster HATU HATU + DIPEA PeptideBond Fmoc-AA-NH-Peptide-Resin New Peptide Bond ActivatedEster->PeptideBond Nucleophilic Attack Resin H₂N-Peptide-Resin Free Amine on Support Resin->PeptideBond

Caption: Simplified schematic of amino acid activation and coupling.

Part B: Final Cleavage and Purification (Post-Synthesis)

  • Final Deprotection and Washing

    • Once the full peptide sequence is assembled, perform a final Fmoc deprotection as described in Step 1.

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x) to prepare for cleavage.

    • Dry the resin under a stream of nitrogen or in vacuo.[12]

  • Cleavage and Side-Chain Deprotection

    • Add the cleavage cocktail (e.g., 95% TFA, 10 mL per gram of resin) to the dried peptide-resin.[12]

    • Agitate at room temperature for 2-3 hours.

    • Rationale : TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups (like tBu). TIS is a scavenger that captures reactive carbocations generated during this process, preventing side reactions.

  • Peptide Precipitation and Purification

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[12]

    • Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., LC-MS).

Conclusion

This compound is a powerful and versatile building block for introducing lipophilicity into pharmaceutical candidates. Its successful application, particularly in peptide synthesis, hinges on a rational approach to SPPS methodology, including the use of robust coupling reagents to overcome potential challenges like steric hindrance and aggregation. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in the design and synthesis of novel therapeutics.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem. (URL not available for direct linking)
  • This compound - MySkinRecipes. (URL not available for direct linking)
  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. [Link]

  • Safety Data Sheet - Key Organics. (URL not available for direct linking)
  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF - ResearchGate. [Link]

  • SAFETY DATA SHEET - Lab Alley. [Link]

  • This compound | C10H21NO2 | CID 12810660 - PubChem - NIH. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (URL not available for direct linking)
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. [Link]

  • Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - MDPI. [Link]

Sources

Application Notes & Protocols: The Role of (S)-2-Aminodecanoic Acid Scaffolds in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Amino Acid

(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid distinguished by its ten-carbon aliphatic side chain.[1] While not a potent enzyme inhibitor in its native form, its true value in medicinal chemistry and drug design lies in its utility as a structural scaffold.[2][3] Its unique combination of a chiral amine, a carboxylic acid, and a long, hydrophobic tail provides a versatile foundation for creating sophisticated, high-affinity enzyme inhibitors.

The core principle behind its application is the strategic exploitation of its lipophilic character. The eight-carbon chain is adept at forming van der Waals and hydrophobic interactions within deep, greasy pockets of an enzyme's active site or on its surface. This property is particularly valuable in the design of "cap" groups for inhibitors targeting metalloenzymes, where the cap group's interactions can significantly enhance binding affinity and selectivity. This guide will delve into the rationale, design principles, and practical protocols for leveraging the this compound scaffold against two major enzyme classes: Histone Deacetylases (HDACs) and Aminopeptidases.

Section 1: Rationale for Use - The Hydrophobic Advantage

The efficacy of an this compound-based inhibitor is rooted in fundamental principles of molecular recognition. The long alkyl chain acts as a powerful hydrophobic probe, seeking out and occupying nonpolar regions within a target enzyme. This interaction displaces ordered water molecules from the binding pocket, a process that is entropically favorable and contributes significantly to the overall binding energy of the inhibitor.

Derivatization of the alpha-amino and carboxyl groups allows for the attachment of other critical pharmacophoric elements, such as zinc-binding groups or moieties that mimic peptide backbones.[3][4] This modularity makes this compound an ideal starting point for combinatorial chemistry and structure-activity relationship (SAR) studies.

G cluster_0 This compound Scaffold cluster_1 Key Properties & Applications Scaffold C8H17 AlphaC α-Carbon (S) Scaffold->AlphaC Prop1 Hydrophobic Interactions (Increases Affinity/Potency) Scaffold->Prop1 Prop2 Scaffold for 'Cap' Groups (Enhances Selectivity) Scaffold->Prop2 NH2 Amino Group (Site for Linker/Peptide Mimicry) AlphaC->NH2 COOH Carboxyl Group (Site for Zinc-Binding Group) AlphaC->COOH Prop3 Modular Derivatization (Enables SAR Studies) NH2->Prop3 COOH->Prop3

Caption: Core structure of this compound and its key features for inhibitor design.

Section 2: Application Focus: Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes crucial to epigenetic regulation. Their aberrant activity is linked to various cancers, making them a prime therapeutic target.[5] Many potent HDAC inhibitors share a common pharmacophore: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site, a linker region, and a "cap" group that interacts with residues on the rim of the active site tunnel.

(S)-2-amino-8-oxodecanoic acid (Aoda), a derivative of our scaffold, is found in naturally occurring cyclic tetrapeptide HDAC inhibitors.[4][5] In synthetic designs, the long alkyl chain of this compound serves as an effective cap group, providing the necessary hydrophobic interactions to anchor the inhibitor and enhance its potency.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound against a specific HDAC isoform.

Principle: This assay utilizes a substrate containing an acetylated lysine side chain, which is coupled to a fluorophore. Upon deacetylation by HDAC, a developer enzyme cleaves the deacetylated substrate, releasing the fluorophore and generating a quantifiable signal. An inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer enzyme (e.g., Trypsin)

  • This compound derivative (Test Inhibitor), dissolved in DMSO

  • Trichostatin A (TSA) or SAHA (Positive Control Inhibitor), dissolved in DMSO

  • DMSO (Vehicle Control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the Test Inhibitor in DMSO. This is crucial for generating a dose-response curve. A typical starting concentration in the assay might be 100 µM, so the highest concentration in your dilution plate should be 100x the final desired concentration.

    • Prepare stock solutions of the positive control (e.g., 1 mM TSA) similarly.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (Assay Buffer only)

      • Vehicle Control (Enzyme + Substrate + DMSO)

      • Positive Control (Enzyme + Substrate + TSA)

      • Test Inhibitor (Enzyme + Substrate + Test Inhibitor dilutions)

    • Add 2 µL of the appropriate DMSO solution (Vehicle, Positive Control, or Test Inhibitor dilution) to the designated wells.

  • Enzyme Incubation:

    • Prepare a working solution of the HDAC enzyme in cold Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

    • Add 98 µL of the enzyme solution to each well (except the Blank).

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium, especially for slow-binding inhibitors.[6]

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic HDAC substrate in Assay Buffer. A typical final concentration is 10-20 µM, ideally at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7]

    • Add 50 µL of the substrate solution to all wells.

    • Incubate at 37°C for 60 minutes. Protect the plate from light.

  • Reaction Development:

    • Prepare a working solution of the developer enzyme (e.g., Trypsin at 2 mg/mL) in Assay Buffer.

    • Add 50 µL of the developer solution to all wells.

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Ex: 360 nm, Em: 460 nm).

    • Subtract the average fluorescence of the Blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[8]

G A 1. Prepare Serial Dilutions of Inhibitor in DMSO B 2. Add Inhibitor/DMSO to 96-well Plate A->B C 3. Add HDAC Enzyme Solution (Pre-incubate 15 min @ 37°C) B->C D 4. Add Fluorogenic Substrate (Incubate 60 min @ 37°C) C->D E 5. Add Developer Solution (Incubate 15 min @ 37°C) D->E F 6. Read Fluorescence (Ex: 360nm, Em: 460nm) E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Caption: Hypothetical binding of an this compound inhibitor in an aminopeptidase active site.

Section 4: Data Presentation & Interpretation

Table 1: Example IC₅₀ Data for HDAC Inhibitor Screening

Compound IDScaffold ModificationTarget EnzymeIC₅₀ (nM)Hill Slope
Control Trichostatin A (TSA)HDAC15.2 ± 0.41.10.99
Test-001 This compoundHDAC1>100,000--
Test-002 N-hydroxy-decanamideHDAC1850 ± 550.90.98
Test-003 (S)-N-hydroxy-2-amino-decanamideHDAC1210 ± 181.00.99

Data are representative. Error is expressed as Standard Deviation (n=3).

Interpretation Insights:

  • The unmodified scaffold (Test-001 ) shows no activity, confirming its role as a building block.

  • Adding a zinc-binding group (N-hydroxy-amide in Test-002 ) confers inhibitory activity.

  • Incorporating the chiral alpha-amino group (Test-003 ) further improves potency, suggesting additional favorable interactions within the active site, demonstrating the value of the complete this compound scaffold.

References

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Application Note & Protocols: Modifying Polymer Surface Properties with (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of polymer surfaces is a cornerstone of advanced materials science, particularly in the development of sophisticated biomedical devices and drug delivery systems.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of (S)-2-Aminodecanoic acid to impart novel physicochemical and biological properties to various polymer substrates. This compound, a chiral amino acid featuring a C8 alkyl chain, offers a unique combination of a reactive amino group, a carboxyl group, and a hydrophobic side chain. This trifecta of functionality allows for versatile surface modification, enabling precise control over surface energy, wettability, biocompatibility, and specific ligand presentation. This document details the underlying chemical principles, step-by-step protocols for covalent and non-covalent immobilization, and robust analytical methods for the characterization of the modified surfaces.

Introduction: The Rationale for this compound in Surface Engineering

Polymers are foundational materials in the biomedical industry, but their intrinsic surface properties are often suboptimal for specific biological applications.[4][5] Surface modification is therefore essential to enhance performance without altering the bulk properties of the material.[4][6] The choice of modifying agent is critical. This compound presents a compelling option due to its distinct molecular architecture:

  • The α-Amino Group (-NH₂): A primary amine that serves as a versatile nucleophilic handle for covalent attachment to a wide range of polymer surfaces that have been pre-functionalized with electrophilic groups (e.g., epoxides, activated esters, aldehydes).[7]

  • The Carboxylic Acid Group (-COOH): This group can be used as an alternative attachment point to surfaces presenting amine functionalities, or it can remain free to alter the surface charge, hydrophilicity, and serve as a site for secondary conjugations.

  • The (S)-Chiral Center: Chirality is a fundamental feature of biological systems.[8][9] Introducing a specific stereochemistry onto a polymer surface can influence enantioselective interactions with proteins, cells, and chiral drug molecules.[8][9][10]

  • The n-Octyl Side Chain: This substantial hydrophobic chain can dramatically alter surface energy, leading to changes in wettability and promoting hydrophobic or amphiphilic interactions critical for protein adsorption studies or creating self-assembling monolayers.

By immobilizing this compound, a researcher can transform an inert polymer surface into a tailored interface designed for specific biological interactions, such as promoting or resisting cell adhesion, creating antimicrobial surfaces, or controlling drug elution profiles.[11]

Mechanism of Surface Modification: Anchoring Strategies

The immobilization of this compound can be achieved through two primary strategies: non-covalent adsorption (physisorption) and covalent attachment (chemisorption). The choice depends on the desired stability of the coating and the nature of the polymer substrate.

Physisorption via Hydrophobic and Electrostatic Interactions

For hydrophobic polymers such as polystyrene (PS) or polypropylene (PP), the n-octyl side chain of this compound can interact with the surface via van der Waals forces, leading to the spontaneous assembly of a monolayer. The orientation will be driven by the solvent environment, with the polar head groups (amine and carboxyl) facing outwards in an aqueous medium. This method is simple but results in a less stable coating that can be susceptible to desorption.

Covalent Immobilization for Enhanced Stability

Covalent grafting provides a robust and durable modification suitable for long-term applications.[6][12] This approach typically involves a two-step process: first, the polymer surface is activated to introduce reactive functional groups, and second, the amino acid is coupled to these groups. The primary amine of this compound is an excellent nucleophile for reacting with surface-grafted electrophiles.

Below is a diagram illustrating a common covalent "grafting-to" pathway.[12]

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker Chemistry (Optional) cluster_2 Step 3: Amino Acid Grafting Polymer Inert Polymer (e.g., Polypropylene) Plasma Plasma Treatment (e.g., O₂, Ar) Polymer->Plasma Introduction of Reactive Groups ActivatedPolymer Activated Polymer Surface (-OH, -COOH, Radicals) Plasma->ActivatedPolymer EDC_NHS EDC/NHS Chemistry ActivatedPolymer->EDC_NHS Coupling to Carboxyl Groups FunctionalizedPolymer NHS-Ester Functionalized Surface EDC_NHS->FunctionalizedPolymer AminoAcid This compound (H₂N-R-COOH) FunctionalizedPolymer->AminoAcid Nucleophilic Attack by -NH₂ Group FinalSurface Modified Polymer Surface AminoAcid->FinalSurface

Caption: Workflow for covalent immobilization of this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Surface Activation of Polymers via Plasma Treatment

This protocol creates reactive hydroxyl and carboxyl groups on inert polymer surfaces.

Materials:

  • Polymer substrate (e.g., Polystyrene petri dish, Polypropylene sheet)

  • Plasma cleaner/reactor

  • Process gas (e.g., Oxygen, Argon)

  • Deionized (DI) water, Isopropanol, Nitrogen gas

Procedure:

  • Cleaning: Thoroughly clean the polymer substrate by sonicating in isopropanol for 15 minutes, followed by rinsing with DI water. Dry the substrate under a stream of nitrogen.

  • Plasma Treatment: Place the clean, dry substrate in the plasma reactor chamber.

  • Evacuation: Evacuate the chamber to a base pressure of <100 mTorr.

  • Gas Introduction: Introduce oxygen gas at a flow rate of 20-50 sccm.

  • Plasma Ignition: Apply radio frequency (RF) power (typically 50-100 W) to ignite the plasma.

  • Treatment: Expose the polymer surface to the plasma for 1-5 minutes. Rationale: This duration is typically sufficient to create a high density of surface functional groups without causing excessive etching or degradation of the polymer bulk.[13]

  • Venting: Turn off the RF power and gas flow. Vent the chamber to atmospheric pressure. The activated surface should be used immediately for the next step to prevent hydrophobic recovery and contamination.

Protocol 2: Covalent Grafting of this compound via EDC/NHS Coupling

This protocol covalently attaches the amino acid to plasma-activated surfaces containing carboxylic acid groups.

Materials:

  • Activated polymer substrate (from Protocol 1)

  • This compound (MW: 187.28 g/mol )[14]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol, DI Water

Procedure:

  • Activation Solution: Prepare a fresh activation solution in MES buffer. Add EDC (10 mM) and NHS (5 mM). Rationale: NHS is used to stabilize the reactive intermediate formed by EDC, converting it to an amine-reactive NHS-ester, which improves coupling efficiency in aqueous solutions.[7]

  • Surface Activation: Immerse the plasma-treated polymer in the EDC/NHS solution for 30 minutes at room temperature with gentle agitation.

  • Rinsing: Briefly rinse the surface with MES buffer to remove excess EDC and NHS.

  • Coupling Solution: Prepare a solution of this compound (5-20 mg/mL) in PBS (pH 7.4). The solubility may be limited; sonication can aid dissolution. Adjusting the pH slightly towards basic can also improve solubility by deprotonating the carboxylic acid.

  • Grafting Reaction: Immediately immerse the activated surface in the amino acid solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Rationale: The primary amine of the amino acid will nucleophilically attack the surface-bound NHS-ester, forming a stable amide bond.

  • Washing: After coupling, thoroughly wash the surface to remove non-covalently bound amino acids. A typical washing sequence is: PBS (3 times), DI water (3 times), and finally ethanol (1 time).

  • Drying: Dry the modified surface under a stream of nitrogen and store in a desiccator until characterization.

G cluster_workflow Experimental Workflow Start Clean Polymer Substrate Plasma Protocol 1: Plasma Activation Start->Plasma EDC_NHS EDC/NHS Activation Plasma->EDC_NHS AminoAcid (S)-2-Aminodecanoic Acid Coupling EDC_NHS->AminoAcid Wash Rinsing & Washing AminoAcid->Wash Dry Drying & Storage Wash->Dry Characterize Surface Characterization Dry->Characterize

Caption: Step-by-step experimental workflow for surface modification.

Characterization of Modified Surfaces

It is crucial to verify the success of the surface modification. A combination of techniques should be employed to analyze changes in elemental composition, surface chemistry, topography, and wettability.[6][15]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the top 5-10 nm of a surface.[16][17]

  • What to look for: An increase in the Nitrogen (N 1s) signal after grafting confirms the presence of the amino acid. High-resolution scans of the Carbon (C 1s) peak can be deconvoluted to identify new components corresponding to C-N and O=C-N (amide) bonds.

  • Sample Data:

SampleAtomic Concentration (%)C 1s Peak Components
Pristine Polymer C: 98.5, O: 1.5, N: 0.0C-C/C-H (~285.0 eV)
Plasma-Treated C: 75.2, O: 24.8, N: 0.0C-C/C-H, C-O, O-C=O
Amino Acid Grafted C: 78.1, O: 15.6, N: 6.3C-C/C-H, C-N (~286.5 eV), O=C-N (~288.0 eV)
Contact Angle Goniometry

This technique measures the static water contact angle, providing a direct indication of surface hydrophilicity/hydrophobicity.

  • Expected Outcome: Plasma treatment will significantly decrease the contact angle, indicating an increase in hydrophilicity due to the introduction of polar oxygen-containing groups. The subsequent grafting of this compound may cause the contact angle to increase again, depending on the surface density and the orientation of the molecules. The long n-octyl chain will contribute to hydrophobicity.

Atomic Force Microscopy (AFM)

AFM provides high-resolution 3D images of the surface topography.[15]

  • What to look for: Compare the surface roughness (Ra) before and after modification. Plasma treatment often increases surface roughness. Successful grafting may lead to a further change in topography, potentially showing a more granular surface at high resolution.

Applications in Drug Development and Biomedical Research

The tailored surfaces created using this compound can serve as powerful platforms for a variety of applications:

  • Controlled Protein Adsorption: The amphiphilic nature of the modified surface can be used to study or control the adsorption, orientation, and denaturation of specific proteins.

  • Chiral Recognition Platforms: The (S)-enantiomer can be used to create surfaces for the chiral separation of racemic drug compounds or to study stereospecific cell-surface interactions.[9]

  • Drug Delivery: The carboxylic acid moiety can be used as an anchor point to conjugate drugs, while the hydrophobic side chain can modulate the release kinetics of hydrophobic therapeutic agents.

  • Biocompatible and Antimicrobial Coatings: Amino acid coatings can improve the biocompatibility of materials.[11][18] Furthermore, long-chain cationic amino acid derivatives have been shown to possess antimicrobial properties.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Nitrogen signal in XPS Inefficient plasma activation; Inactive EDC/NHS reagents; Low amino acid concentration/solubility; Hydrophobic recovery of surface.Increase plasma treatment time/power; Use fresh EDC/NHS; Increase amino acid concentration or try a different buffer/pH; Use activated surface immediately.
High Water Contact Angle after Plasma Treatment Insufficient plasma power/time; Contamination; Hydrophobic recovery.Optimize plasma parameters; Ensure substrate is clean before treatment; Minimize time between activation and grafting.
Inconsistent Results Non-uniform plasma treatment; Incomplete washing; Reagent degradation.Ensure proper sample placement in plasma reactor; Follow a rigorous washing protocol; Prepare reagent solutions fresh for each experiment.

References

  • MDPI. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Available at: [Link]

  • ResearchGate. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Available at: [Link]

  • Akina, Inc. Functional Polymers for Biomedical Apps. Available at: [Link]

  • National Institutes of Health (NIH). Surface Functionalities of Polymers for Biomaterial Applications - PMC. Available at: [Link]

  • Google Patents. US4340482A - Process for grafting amino acid molecules onto preformed polymer surfaces and products prepared thereby.
  • JPT Peptide Technologies. All About Amino Acids. Available at: [Link]

  • Royal Society of Chemistry. Chirality control of inorganic materials and metals by peptides or amino acids. Available at: [Link]

  • National Institutes of Health (NIH). Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC. Available at: [Link]

  • EAG Laboratories. XPS Analysis of Surface Modified Polymers. Available at: [Link]

  • ResearchGate. Surface characterization of the different material films with AFM, XPS... Available at: [Link]

  • MDPI. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed. Available at: [Link]

  • De Gruyter. XPS Studies of Polymers. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF. Available at: [Link]

  • ACS Publications. Chemical Mechanisms and Biological Effects of Chiral Nanomaterials | Accounts of Materials Research. Available at: [Link]

  • Fuyang Biotech. Exploring Chiral Amino Acids: Insights from the Industrial Side. Available at: [Link]

  • National Institutes of Health (NIH). Grafting of proteins onto polymeric surfaces: A synthesis and characterization challenge. Available at: [Link]

  • Semantic Scholar. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). This compound | C10H21NO2 | CID 12810660 - PubChem. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • The University of Nottingham. Biomaterial surface design. Available at: [Link]

  • ACS Publications. Grafting Poly(ethylene glycol) Epoxide to Amino-Derivatized Quartz: Effect of Temperature and pH on Grafting Density | Analytical Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Surface modification of polyisobutylene via grafting amino acid-based poly (acryloyl-6-aminocaproic acid) as multifunctional material - PubMed. Available at: [Link]

  • ResearchGate. Polymer surface modification for the attachment of bioactive compounds. Available at: [Link]

  • National Institutes of Health (NIH). Surface Modification of Polymer Substrates for Biomedical Applications - PubMed. Available at: [Link]

  • ResearchGate. (PDF) Surface Modification: Surface Modification of Polymers: Methods and Applications (Adv. Mater. Interfaces 24/2018). Available at: [Link]

  • ResearchGate. (PDF) Surface Modification of Polymer Substrates for Biomedical Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (S)-2-Aminodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this long-chain, chiral amino acid. The unique physicochemical properties of this compound, stemming from its amphiphilic nature and chiral center, present distinct hurdles that require carefully considered strategies.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind these challenges and provide field-proven troubleshooting protocols to ensure you can achieve the desired purity and yield for your critical applications.

Section 1: Chiral Purity and Enantiomeric Resolution

The foremost challenge in working with this compound is ensuring its enantiomeric purity. Syntheses that are not perfectly stereoselective will yield a racemic mixture of (S) and (R) enantiomers, which must be separated, or "resolved."

FAQ 1: My synthesis produced a racemic mixture of 2-aminodecanoic acid. How can I resolve the (S)-enantiomer?

Answer:

Resolving enantiomers is a common yet critical task. Since enantiomers have identical physical properties (e.g., solubility, boiling point), direct separation by standard techniques like distillation or conventional chromatography is impossible.[1] The most robust and widely used method is to convert the enantiomers into diastereomers, which have different physical properties and can be separated.[1][2]

The core principle involves reacting the racemic amino acid with a pure, single enantiomer of another chiral compound, known as a resolving agent.[2][3] This reaction creates a pair of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization.[2][3]

Troubleshooting Workflow: Diastereomeric Salt Crystallization

G cluster_prep Step 1: Preparation cluster_formation Step 2: Salt Formation & Crystallization cluster_separation Step 3: Separation cluster_liberation Step 4: Liberation of Enantiomer racemate Racemic (R/S)-2-Aminodecanoic Acid in a suitable solvent (e.g., Ethanol/Water) agent Add Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid or (S)-(-)-1-Amino-2-butanol) racemate->agent 1 molar equivalent diastereomers Formation of Diastereomeric Salts: (S)-acid·(R)-base (R)-acid·(R)-base agent->diastereomers cool Slow Cooling to Induce Preferential Crystallization of the less soluble salt diastereomers->cool filter Vacuum Filtration cool->filter crystals Crystals of Less Soluble Diastereomeric Salt (e.g., (S)-acid·(R)-base) filter->crystals filtrate Filtrate containing More Soluble Diastereomeric Salt (e.g., (R)-acid·(R)-base) filter->filtrate acidify Dissolve Crystals in Water & Adjust pH to Liberate the Free Amino Acid crystals->acidify extract Purify this compound (e.g., Recrystallization or Ion-Exchange Chromatography) acidify->extract

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Detailed Protocol: Resolution with a Chiral Base

  • Solvent Selection: Dissolve the racemic 2-aminodecanoic acid in a suitable solvent system. A mixture of ethanol and water is often a good starting point.

  • Add Resolving Agent: To the solution, add one molar equivalent of an enantiomerically pure chiral base, such as (S)-(-)-1-amino-2-butanol.[3] The choice of resolving agent is critical and often requires screening.[2]

  • Crystallization: Gently heat the solution to ensure complete dissolution, then cool it slowly. The goal is to find conditions where one diastereomeric salt is significantly less soluble and crystallizes out of the solution. Seeding with a small crystal of the desired salt can aid this process.[3]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.[3]

  • Liberation: To recover the desired (S)-enantiomer, dissolve the purified diastereomeric salt in water and add an acid (e.g., HCl) to neutralize the chiral base. This will precipitate the free this compound, which can then be collected and further purified.

  • Purity Check: Verify the enantiomeric excess (e.e.) of your final product using chiral HPLC or a similar analytical technique.

Section 2: Solubility and Crystallization

The long decyl chain of this compound gives it amphiphilic properties—it has both a hydrophobic alkyl tail and hydrophilic amino and carboxyl groups.[4][5] This dual nature significantly complicates its solubility and crystallization behavior.

FAQ 2: I'm struggling to find a suitable solvent for the recrystallization of this compound. It's poorly soluble in water and non-polar solvents.

Answer:

This is a classic problem for long-chain amino acids. The hydrophobic chain dominates, leading to poor solubility in water, while the charged zwitterionic headgroup prevents dissolution in non-polar solvents like hexane.[4]

Troubleshooting Strategies for Solubility:

  • Aqueous Acidic Solutions: The solubility of similar long-chain amino acids can be dramatically increased in dilute aqueous acid.[4] The acid protonates the carboxylate group, breaking the zwitterionic structure and forming a more soluble cationic salt.

    • Protocol: Try dissolving the compound in a 5-10% aqueous acetic acid solution. Heating to around 80°C can further enhance solubility.[4] Upon slow cooling, the purified amino acid should recrystallize.

  • Mixed Solvent Systems: Experiment with binary or ternary solvent systems. A common approach is to dissolve the compound in a polar solvent where it is soluble (like methanol or ethanol) and then slowly add a less polar "anti-solvent" (like ethyl acetate or diethyl ether) until the solution becomes turbid, then warm slightly to re-dissolve and cool slowly.

  • pH Adjustment: You can manipulate the charge state to control solubility.

    • At low pH (e.g., pH < 2), the molecule is primarily cationic (-NH3+, -COOH).

    • At high pH (e.g., pH > 10), it is anionic (-NH2, -COO-).

    • Near its isoelectric point (pI), it is a zwitterion (-NH3+, -COO-) and typically has its lowest aqueous solubility. Dissolving at a high or low pH and then carefully adjusting the pH back towards the pI is a common crystallization strategy.

FAQ 3: My recrystallization attempts yield an oil or very fine, impure powder instead of well-defined crystals. What can I do?

Answer:

The formation of oils or poor-quality crystals is often related to the rate of nucleation and crystal growth. The long, flexible alkyl chain can hinder orderly packing into a crystal lattice.[6]

Troubleshooting Crystallization:

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Solution is too supersaturated; cooling is too rapid.- Use a more dilute solution. - Decrease the cooling rate (e.g., place the flask in a warm water bath and allow it to cool to room temperature overnight). - Try a different solvent system.
Fine Powder Nucleation rate is too high, leading to rapid precipitation of many small crystals.- Reduce the level of supersaturation. - Use a slower cooling or anti-solvent addition rate. - Add a seed crystal to encourage controlled growth on a limited number of nuclei.
Impure Crystals Impurities are being trapped (occluded) in the crystal lattice during rapid growth.- Slow down the crystallization process (see above). - Consider a preliminary purification step (e.g., flash chromatography) to remove major impurities before the final crystallization.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.- Concentrate the solution further. - Cool the solution to a lower temperature (e.g., 4°C or -20°C). - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Section 3: Chromatographic Purification and Analysis

Chromatography is a powerful tool for purification, but the unique properties of this compound require specific considerations.

FAQ 4: I need to purify my compound using column chromatography, but its zwitterionic nature is causing issues with standard silica gel.

Answer:

You are correct; the zwitterionic nature of amino acids leads to very strong, often irreversible, binding to the acidic silanol groups of standard silica gel. This results in poor recovery and significant peak tailing.

Recommended Chromatographic Techniques:

  • Ion-Exchange Chromatography (IEC): This is the classical and most effective method for separating charged molecules like amino acids.[7]

    • Principle: You will use a stationary phase containing charged functional groups. Since the net charge of the amino acid depends on the mobile phase pH, you can control its retention.[8]

    • Cation-Exchange: At a pH below the amino acid's pI, it will have a net positive charge and bind to a negatively charged cation-exchange resin. Elution is achieved by increasing the pH or the salt concentration of the mobile phase.[8][9]

    • Anion-Exchange: At a pH above the pI, the amino acid has a net negative charge and will bind to a positively charged anion-exchange resin. Elution involves decreasing the pH or increasing the salt concentration.

  • Zwitterionic Ion Chromatography (ZIC): This is a more advanced technique that uses a stationary phase containing both positive and negative charges.[10][11] This can provide unique selectivity for zwitterionic compounds and allows for separation in aqueous or high-organic mobile phases (HILIC mode).[11][12]

G cluster_cation Cation-Exchange Chromatography (pH < pI) cluster_anion Anion-Exchange Chromatography (pH > pI) resin_cat Resin (-) R-NH3+ (+) elution_cat Elute with ↑ pH or ↑ [Salt] resin_cat:f1->elution_cat Binding resin_an Resin (+) R-COO- (-) elution_an Elute with ↓ pH or ↑ [Salt] resin_an:f1->elution_an Binding

Caption: Principle of Ion-Exchange Chromatography for Amino Acids.

FAQ 5: How can I detect this compound during HPLC analysis? It doesn't have a UV chromophore.

Answer:

This is a significant analytical challenge. Most amino acids, unless they have an aromatic ring (like tryptophan or tyrosine), lack a strong chromophore for standard UV detection at wavelengths like 254 nm or 280 nm.[7][13]

Detection Strategies for Non-Chromophoric Amino Acids:

  • Far-UV Detection: The carboxyl group has some absorbance in the low UV range (200-210 nm).[7] While not highly sensitive or selective, it can be used if the mobile phase is UV-transparent in this region and the sample concentration is high enough.[7]

  • Derivatization: This is the most common and sensitive approach. The amino acid is reacted with a reagent to attach a tag with strong UV absorbance or fluorescence properties.[7][14]

    • Pre-Column Derivatization: The sample is derivatized before injection onto the HPLC column. Common reagents include o-phthalaldehyde (OPA) for fluorescence or phenyl isothiocyanate (PITC) for UV detection.[7] This method is highly sensitive but can be affected by the sample matrix.[7]

    • Post-Column Derivatization: The amino acid is first separated on the column in its native form. The derivatizing reagent (e.g., Ninhydrin) is then mixed with the column eluent just before it enters the detector.[7] This method is very reproducible and robust but requires a more complex HPLC setup.[7]

  • Mass Spectrometry (MS): LC-MS is the preferred modern method as it is highly sensitive and specific, and it does not require derivatization.[13] The mass spectrometer detects the compound based on its mass-to-charge ratio.[9]

  • Evaporative Light Scattering Detector (ELSD): An ELSD can detect any analyte that is less volatile than the mobile phase. It is a "universal" detector but is not as sensitive as MS or fluorescence and provides a non-linear response.[14]

References

  • Nesterenko, P. N., & Haddad, P. R. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. Available from: [Link]

  • Nesterenko, P. N. (2000). Evolution of zwitterionic ion-exchangers used in liquid chromatography. Analytical Sciences, 16(6), 565–573. Available from: [Link]

  • SeQuant AB. (2002). Zwitterion Chromatography – ZIC. Nest Group. Available from: [Link]

  • Kim, S., Kim, E. Y., Ko, H., & Jung, Y. H. (2003). Efficient Syntheses of Biologically Important (S)-2-Amino-8-oxodecanoic Acid (Aoda) and Homologues. Synthesis, 2003(14), 2194–2198. Available from: [Link]

  • Nesterenko, P. N. (2013). Zwitterionic Ion-Exchangers in Liquid Chromatography. In Ion Exchange and Solvent Extraction. ResearchGate. Available from: [Link]

  • Stack Exchange. (2012, June 5). What is the behavior of a Zwitterion during ion exchange chromatography? Chemistry Stack Exchange. Available from: [Link]

  • Waters. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Available from: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]

  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available from: [Link]

  • GEA. Crystallization of Amino Acids. Available from: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available from: [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Falvello, A. G., et al. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design, 21(6), 3534–3545. Available from: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available from: [Link]

  • Wang, Y., et al. (2023). The Effect of Chain Length and Conformation on the Nucleation of Glycine Homopeptides during the Crystallization Process. Crystal Growth & Design, 23(3), 1957–1965. Available from: [Link]

  • Liu, X., et al. (2019). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. CrystEngComm, 21(3), 458-464. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminododecanoic acid. PubChem Compound Database. Available from: [Link]

  • Al-Rimawi, F., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(16), 3749. Available from: [Link]

  • Unlock Chemystery. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds! [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2016, February 27). Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. Available from: [Link]

  • Tay, J. C., et al. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Journal of Chromatography A, 1639, 461914. Available from: [Link]

  • Insights.bio. (2021, August 25). Addressing the challenges of purification and quality control in gene therapy. Available from: [Link]

  • Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1035222. Available from: [Link]

Sources

Improving the yield of (S)-2-Aminodecanoic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential, non-proteinogenic amino acid, (S)-2-Aminodecanoic acid is a crucial building block in pharmaceutical research and development, particularly in the synthesis of novel peptides and enzyme inhibitors.[1] Achieving high yield and enantiopurity in its synthesis is paramount for ensuring the efficacy and safety of downstream applications. However, the path to a successful synthesis is often fraught with challenges, from low conversion rates to poor stereoselectivity.

This Technical Support Center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the complexities of this compound synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to diagnose issues, optimize your reaction conditions, and ultimately improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiopure this compound?

A1: There are several robust strategies, broadly categorized into chemical and enzymatic methods.

  • Chemical Methods: These often involve asymmetric synthesis to control the stereochemistry. Key approaches include the catalytic enantioselective alkylation of glycine derivatives using chiral phase-transfer catalysts (e.g., Cinchona alkaloids)[2][3], asymmetric reduction of corresponding α-keto acids or imines, and the use of chiral auxiliaries. More advanced methods also include catalytic enantioselective reduction of ketones[4] and N-H insertion reactions.[5]

  • Enzymatic Methods: Biocatalysis offers high selectivity under mild conditions. The most common approach is the reductive amination of the precursor α-keto acid (2-oxodecanoic acid) using amino acid dehydrogenases (AADHs) or transaminases (TAs).[6][7] These methods often employ cofactor regeneration systems to be economically viable.[8]

Q2: How do I select the appropriate strategy for my research needs?

A2: The choice depends on several factors including scale, available equipment, cost, and desired purity.

Strategy Typical Yield Typical Enantiomeric Excess (% ee) Pros Cons
Chiral Phase-Transfer Catalysis 60-95%85-99%High enantioselectivity, broad substrate scope.[2]Catalyst can be expensive; optimization of conditions is critical.
Asymmetric Hydrogenation/Reduction 70-99%>95%High yields and excellent enantioselectivity; well-established methods.[4]Requires specialized high-pressure equipment; catalysts can be sensitive to air and moisture.
Enzymatic Reductive Amination 80-99%>99%Extremely high selectivity, mild reaction conditions (aqueous, room temp), environmentally friendly.[6][7]Enzyme availability and stability can be a concern; substrate scope may be limited to the enzyme's specificity.
Chiral Auxiliary Methods 50-80%>98%Reliable and predictable stereochemical outcome.Stoichiometric use of the auxiliary, requires additional protection/deprotection steps, increasing overall step count.

Q3: What are the most critical parameters for achieving high enantioselectivity?

A3: For chemical catalysis, the critical parameters are catalyst integrity, temperature, and solvent choice. A degraded or impure catalyst will offer poor stereocontrol. Temperature is crucial as it affects the energy difference between the diastereomeric transition states that determine the enantiomeric ratio. For enzymatic reactions, pH, temperature, and substrate concentration are paramount. Operating outside the enzyme's optimal pH and temperature range can lead to denaturation and loss of activity. High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate.[6]

Troubleshooting Guide: Diagnosing & Solving Synthesis Issues

This guide addresses specific problems encountered during the synthesis of this compound.

Problem 1: Consistently Low Overall Yield (<40%)

Q: My final isolated yield is much lower than expected, although TLC/LC-MS analysis of the crude reaction mixture suggests a high conversion of the starting material. What are the likely causes and solutions?

A: This common issue often points to problems during the workup and purification stages rather than the reaction itself.

Possible Causes & Solutions:

  • Product Degradation During Workup:

    • Why it happens: The amino acid product can be sensitive to harsh pH conditions (strong acid or base) or high temperatures used during workup, leading to side reactions or racemization.

    • Solution: Employ milder workup conditions. When hydrolyzing protecting groups (e.g., esters or N-Boc), use optimized conditions and avoid prolonged exposure to strong acids or bases. For extractions, ensure the aqueous layer is not heated excessively during solvent removal.

  • Poor Recovery During Extraction:

    • Why it happens: As an amino acid, your product has amphoteric properties and may exhibit high solubility in the aqueous phase, especially at certain pH values. This can lead to significant product loss during liquid-liquid extraction.

    • Solution: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of this compound before extraction. At its pI, the amino acid exists as a zwitterion with minimal net charge, reducing its solubility in water and facilitating its extraction into an organic solvent or promoting its precipitation.[9] Consider using a more polar organic solvent like ethyl acetate or a mixture containing butanol for extraction. Continuous liquid-liquid extraction can also be an effective technique for highly water-soluble products.

  • Loss During Purification (Crystallization/Chromatography):

    • Why it happens: The product might be too soluble in the chosen recrystallization solvent, or it may bind irreversibly to the stationary phase during column chromatography. Co-elution with closely related impurities can also force the pooling of fractions with lower purity, thus reducing the isolated yield of the high-purity product.

    • Solution:

      • For Crystallization: Perform a thorough solvent screen to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Using an anti-solvent system (a solvent in which the product is soluble, followed by the addition of a solvent in which it is insoluble) can often induce crystallization effectively.

      • For Chromatography: If using silica gel, de-activate it with a small percentage of a polar solvent (like methanol) or a base (like triethylamine) mixed into the eluent to prevent strong adsorption of the amino acid. Ion-exchange chromatography is often a superior method for purifying amino acids.[10]

Logical Flow for Troubleshooting Low Yield

start Low Final Yield check_crude Analyze Crude Reaction Mixture (LC-MS/TLC) start->check_crude crude_ok High Conversion check_crude->crude_ok Is conversion high? crude_bad Low Conversion / Side Products check_crude->crude_bad No workup_issue Investigate Workup & Purification crude_ok->workup_issue reaction_issue Troubleshoot Reaction Conditions (See Problem 2 & 3) crude_bad->reaction_issue sub_workup1 Optimize pH for Extraction workup_issue->sub_workup1 sub_workup2 Use Milder Hydrolysis Conditions workup_issue->sub_workup2 sub_workup3 Refine Purification Method (e.g., Ion Exchange) workup_issue->sub_workup3

Sources

Technical Support Center: Preventing Racemization in (S)-2-Aminodecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-2-Aminodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining chiral integrity during synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical challenge that can significantly compromise the biological activity and therapeutic efficacy of your final product.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize or eliminate racemization in your experiments.

Understanding the Challenge: Why Racemization Occurs

The synthesis of peptides and amino acid derivatives requires the activation of a carboxyl group for amide bond formation.[3] This activation, however, can inadvertently lead to the loss of stereochemical purity at the alpha-carbon (α-carbon). The primary mechanisms responsible for racemization during the synthesis of this compound and other chiral amino acids are:

  • Oxazolone (Azlactone) Formation: This is the most common pathway for racemization.[2] The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is acidic and easily removed by a base. The resulting achiral enolate can then be attacked by an incoming amine from either side, leading to a mixture of L- and D-isomers.[2]

  • Direct Enolization: This mechanism involves the direct removal of the α-proton by a base, forming an achiral enolate intermediate.[2] While less common than oxazolone formation, it can be a significant factor, especially under strongly basic conditions.[2]

Troubleshooting Guide: Identifying and Solving Racemization Issues

This section is designed to help you quickly diagnose and address racemization problems in your synthesis of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Significant amount of the (R)-enantiomer detected in the final product. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.Use a coupling reagent known for low racemization. For example, carbodiimides like DIC in combination with additives like Oxyma have been shown to be effective.[4] HATU/HOAt is also a widely used combination that can suppress epimerization.[1]
Excessive or Strong Base: Tertiary amines are often used in peptide synthesis, but their basicity and steric hindrance can greatly influence the rate of racemization.[3]Optimize the base used. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over more basic and less sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[3]
High Reaction Temperature: Elevated temperatures can increase the rate of both desired coupling and undesired racemization.Perform the coupling reaction at a lower temperature. Running the reaction at 0°C or even lower can significantly reduce the extent of racemization.
Inadequate Protecting Group: The choice of N-terminal protecting group can influence the susceptibility of the amino acid to racemization.Select an appropriate N-protecting group. Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are commonly used. The choice depends on the overall synthetic strategy.[5][] For specific cases, specialized protecting groups might be necessary.
Prolonged Reaction Time: Leaving the activated amino acid for an extended period before the addition of the amine can increase the opportunity for racemization.Minimize the pre-activation time. Add the amine component as soon as possible after activating the carboxylic acid.
Inconsistent results between batches. Solvent Effects: The polarity and nature of the solvent can influence the reaction kinetics and the stability of intermediates.Use a consistent and appropriate solvent system. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common, but their purity and dryness should be ensured.
Variability in Reagent Quality: The purity of coupling reagents, additives, and bases can affect the outcome.Use high-purity reagents. Ensure that all reagents are fresh and stored under appropriate conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most prone to racemization?

A1: While any chiral amino acid can racemize, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are particularly notorious for their high tendency to racemize during peptide synthesis.[2][7]

Q2: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A2: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[3][5] They react with the highly reactive O-acylisourea intermediate to form a less reactive, but still efficient, active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby minimizing racemization.[5]

Q3: Can the choice of N-terminal protecting group influence racemization?

A3: Yes, the N-terminal protecting group plays a significant role. The two most common protecting groups in solid-phase peptide synthesis (SPPS) are Boc and Fmoc.[5][8] The choice between them dictates the deprotection strategy (acidic for Boc, basic for Fmoc) and can influence the stability of the activated amino acid.[5] The urethane-type nature of these protecting groups generally helps to suppress racemization compared to other types of N-acyl groups.

Q4: Are there alternative, non-chemical methods to synthesize this compound without racemization?

A4: Yes, enzymatic synthesis offers a powerful alternative for producing enantiomerically pure amino acids.[9] Enzymes are highly stereoselective and can catalyze reactions under mild conditions, virtually eliminating the risk of racemization.[10][11] For instance, transaminases can be used for the asymmetric synthesis of amino acids from keto acids.[12] Biocatalytic methods are increasingly being adopted for industrial applications due to their efficiency and environmental benefits.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol describes a general procedure for coupling N-protected this compound to an amino component with minimal racemization.

Materials:

  • N-protected this compound (e.g., Boc-(S)-2-Aminodecanoic acid)

  • Amino component (e.g., an amino acid ester hydrochloride)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 10-15 minutes at 0°C. This is the pre-activation step.

  • In a separate flask, dissolve the amino component (1.0 eq) in anhydrous DCM or DMF. If it is a hydrochloride salt, add NMM (1.0 eq) to neutralize it.

  • Slowly add the solution of the activated acid to the solution of the amino component at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the diisopropylurea byproduct and proceed with standard workup and purification procedures.

Protocol 2: Chiral Analysis by HPLC

To determine the enantiomeric purity of your synthesized this compound derivative, a chiral High-Performance Liquid Chromatography (HPLC) analysis is essential.

General Procedure:

  • Prepare a standard solution of the racemic 2-Aminodecanoic acid derivative.

  • Prepare a solution of your synthesized product.

  • Use a chiral HPLC column (e.g., a Chiralpak or Chiralcel column).

  • Develop a suitable mobile phase (typically a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier).

  • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

  • Inject your synthesized product and integrate the peak areas to calculate the enantiomeric excess (% ee).

Visualizing Key Concepts

Mechanism of Racemization

G cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway Activated_Acid Activated N-Protected (S)-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Acidic α-H) Activated_Acid->Oxazolone Intramolecular Cyclization Achiral_Enolate Achiral Enolate Oxazolone->Achiral_Enolate Base (Proton Abstraction) Racemic_Mixture Racemic Mixture of (S) and (R) Products Achiral_Enolate->Racemic_Mixture Amine Attack Activated_Acid2 Activated N-Protected (S)-Amino Acid Achiral_Enolate2 Achiral Enolate Activated_Acid2->Achiral_Enolate2 Strong Base (Direct α-H Abstraction) Achiral_Enolate2->Racemic_Mixture Protonation G Start N-Protected this compound Pre_Activation Pre-activation with DIC/Oxyma at 0°C Start->Pre_Activation Coupling Coupling with Amino Component at 0°C Pre_Activation->Coupling Reaction Reaction at 0°C to RT Coupling->Reaction Purification Workup and Purification Reaction->Purification Product Enantiomerically Enriched Product Purification->Product

Caption: Workflow for low-racemization peptide coupling.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide synthesis. (2024, January 12). In Wikipedia. Retrieved from [Link]

  • Subir, M., & D'Souza, F. (2012). Epimerisation in Peptide Synthesis. Molecules, 17(9), 10499-10515. [Link]

  • Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5195. [Link]

  • Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. (2005). Organic Letters, 7(23), 5221-5224. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2022). ACS Catalysis, 12(15), 9234–9240. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. (2005). Semantic Scholar. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid. (2024). Nature Communications, 15(1), 5432. [Link]

  • Enzymatic strategies for asymmetric synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 2154–2174. [Link]

  • Enzymatic Synthesis of Aliphatic Primary ω-Amino Alcohols from ω-Amino Fatty Acids by Carboxylic Acid Reductase. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. (2021). ChemBioChem, 22(15), 2533–2553. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in (S)-2-Aminodecanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting derivatization protocols for (S)-2-Aminodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in their derivatization experiments. As a non-proteinogenic amino acid, this compound presents unique challenges and opportunities in derivatization, often aimed at enhancing volatility for gas chromatography (GC) or improving detection for liquid chromatography (LC). This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

I. Frequently Asked Questions (FAQs)

Q1: My final yield of derivatized this compound is consistently low. What are the most common culprits?

Low yield is a frequent issue in the derivatization of amino acids.[1] The primary reasons often fall into one of four categories:

  • Incomplete Reaction: The derivatization reaction has not gone to completion, leaving a significant portion of the starting material unreacted.

  • Side Reactions: The derivatizing agent is reacting with other functional groups or contaminants in the sample, consuming the reagent and producing unwanted byproducts.

  • Product Degradation: The formed derivative is unstable under the reaction or workup conditions and is degrading.

  • Mechanical Losses: Product is being lost during extraction, purification, or transfer steps.

A systematic approach is necessary to identify the root cause. We will explore each of these possibilities in the subsequent sections.

Q2: How do I know if my derivatization reaction is incomplete?

An incomplete reaction is often the first hypothesis to test. You can diagnose this by analyzing the crude reaction mixture (before any purification) using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC Analysis: Spot the starting material, the derivatizing agent, and the crude reaction mixture on a TLC plate. If a significant spot corresponding to the starting material is visible in the reaction mixture lane, the reaction is likely incomplete.

  • Chromatographic Analysis (HPLC/GC): A more quantitative assessment can be made by HPLC or GC. The presence of a large peak corresponding to the underivatized this compound confirms an incomplete reaction.

If an incomplete reaction is identified, several factors should be optimized.[1][2]

Q3: What are the key parameters to optimize for driving the derivatization to completion?

To improve reaction completeness, consider the following critical parameters:

  • Stoichiometry of Reagents: Ensure a sufficient excess of the derivatizing agent is used. For amino acids, which have both an amino and a carboxyl group, a multi-step derivatization might be necessary, and each step will require an adequate amount of reagent.[3]

  • Reaction Time and Temperature: Derivatization reactions can vary in their kinetics. Some reagents react almost instantaneously at room temperature, while others may require heating for a specific duration to achieve maximum yield.[4][5] For example, with the AccQ•Tag™ reagent, a heating step is specifically required to ensure the complete derivatization of slower-reacting amino acids like tyrosine.[6]

  • pH of the Reaction Medium: The pH of the reaction mixture is crucial, especially for reactions targeting the amino group. Many derivatization reagents for amines require a basic pH to ensure the amino group is deprotonated and thus nucleophilic. For instance, when using o-phthalaldehyde (OPA), a borate buffer with a pH around 9.9 has been found to be optimal.[7] If the sample is too acidic, for example, after protein hydrolysis in 6 N HCl, it must be neutralized before derivatization.

  • Solvent and Moisture Content: The choice of solvent is critical. It must be able to dissolve all reactants and be inert to the reaction conditions. For many common derivatization methods like silylation, the presence of moisture can significantly reduce the yield by reacting with the derivatizing agent.[8] Therefore, using anhydrous solvents and taking precautions to exclude atmospheric moisture is essential.

II. Troubleshooting Specific Derivatization Chemistries

The choice of derivatization strategy depends heavily on the intended analytical method (GC or LC) and the desired properties of the final derivative. Here, we address common issues associated with two prevalent derivatization approaches for amino acids.

Scenario 1: Silylation for GC Analysis

Silylation is a common technique to increase the volatility and thermal stability of amino acids for GC analysis.[9] It involves replacing the active hydrogens on the amino, carboxyl, and any other functional groups with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9]

Q4: I am using MTBSTFA for TBDMS derivatization of this compound, but my yields are poor and I see multiple peaks for my product in the chromatogram. What is happening?

This is a classic issue when derivatizing polyfunctional molecules like amino acids.

  • Incomplete Derivatization: The presence of multiple peaks often indicates incomplete derivatization, where you have a mixture of mono-, di-, and fully-silylated products. The long alkyl chain of decanoic acid can introduce steric hindrance, potentially slowing down the reaction at one of the functional groups.

  • Moisture Contamination: Silylating reagents are highly sensitive to moisture.[8] Any water in your sample or solvent will preferentially react with the MTBSTFA, reducing the amount available to derivatize your amino acid and leading to low yields.

Troubleshooting Workflow for Silylation

Caption: Troubleshooting workflow for low yield in silylation.

Detailed Protocol: Optimized Silylation of this compound
  • Sample Preparation: Ensure the this compound sample is completely dry. Lyophilize the sample from water, then co-evaporate with an anhydrous solvent like acetonitrile or dichloromethane twice to remove residual moisture.

  • Reaction Setup: Perform the reaction in a vial with a PTFE-lined cap. Add the dried amino acid to the vial.

  • Reagent Addition: Add anhydrous acetonitrile or pyridine as the solvent, followed by the silylating agent (e.g., MTBSTFA). A common starting point is a 20-50 fold molar excess of the derivatizing agent.

  • Reaction Conditions: Cap the vial tightly and heat at 60-80°C for 1-2 hours. Some amino acids may require longer reaction times for complete derivatization.

  • Analysis: After cooling to room temperature, directly analyze an aliquot of the reaction mixture by GC-MS to check for completion.

Scenario 2: Esterification followed by Acylation for Chiral GC Analysis

For chiral analysis of amino acids by GC, a common two-step approach is employed: esterification of the carboxyl group followed by acylation of the amino group.[3] This creates a diastereomeric derivative if a chiral acylating agent is used, or a volatile derivative suitable for separation on a chiral GC column.

Q5: After esterifying this compound with isopropanol and HCl, and then acylating with trifluoroacetic anhydride (TFAA), my yield is poor and I observe significant tailing of my product peak on the GC. Why?

This two-step derivatization has several potential pitfalls.

  • Incomplete Esterification: The esterification of the carboxylic acid is an equilibrium reaction. To drive it to completion, it's essential to use a large excess of the alcohol and an effective catalyst (like anhydrous HCl), and to remove the water that is formed during the reaction.

  • Incomplete Acylation: The subsequent acylation of the amino group must also be complete. Any remaining free amino groups can lead to peak tailing on many GC columns due to their polarity.

  • Hydrolysis of the Ester: During the workup or acylation step, if any water is present, the newly formed ester can be hydrolyzed back to the carboxylic acid.

Troubleshooting Workflow for Esterification/Acylation

Caption: Troubleshooting for two-step derivatization.

Detailed Protocol: Optimized Esterification/Acylation
  • Esterification:

    • Place the dried this compound in a reaction vial.

    • Add a 3M solution of anhydrous HCl in isopropanol.

    • Heat at 110°C for 1 hour.

    • Cool to room temperature and evaporate the solvent and excess HCl under a stream of dry nitrogen. This step is critical to prevent interference with the subsequent acylation.

  • Acylation:

    • To the dried isopropyl ester, add a mixture of dichloromethane and trifluoroacetic anhydride (TFAA).

    • Heat at 100°C for 15-20 minutes.

    • Cool to room temperature and evaporate the solvent and excess reagent under dry nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

III. Quantitative Data Summary

The selection of a derivatization agent involves a trade-off between reaction speed, derivative stability, and analytical sensitivity. The following table summarizes key characteristics of common pre-column derivatization agents.

Parametero-Phthalaldehyde (OPA)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Dansyl Chloride (Dns-Cl)Phenylisothiocyanate (PITC)
Amino Acid Coverage Primary amines onlyPrimary & Secondary aminesPrimary & Secondary aminesPrimary & Secondary amines
Reaction Time ~1 minute (very fast)5 - 40 minutes30 - 60 minutes (slow)5 - 20 minutes
Derivative Stability UnstableStableModerately StableStable
Detection Method FluorescenceFluorescenceFluorescence, UVUV
Key Disadvantage Does not react with secondary aminesExcess reagent must be removedSlow reaction, multiple derivatives possibleComplex sample prep, reagent is toxic

Table adapted from BenchChem (2025).[5]

IV. Concluding Remarks

Troubleshooting low yields in the derivatization of this compound requires a logical and systematic approach. By carefully considering the reaction mechanism and potential side reactions, and by optimizing key parameters such as reagent stoichiometry, reaction time, temperature, pH, and solvent conditions, it is possible to significantly improve the yield and obtain reliable and reproducible results. Always begin by analyzing the crude reaction mixture to diagnose the problem accurately before making adjustments to your protocol.

References
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part II). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Howie, F., et al. (2007). Optimisation of derivatisation procedures for the determination of delta13C values of amino acids by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-71.
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
  • da Silva, A. F., et al. (2024).
  • Opekar, S., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2417, 211-221.
  • Schöllkopf, U., et al. (1986). Efficient Syntheses of Biologically Important (S)-2-Amino-8-oxodecanoic Acid (Aoda) and Homologues. Liebigs Annalen der Chemie, 1986(9), 1665-1675.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Húsek, P., & Šimek, P. (2001). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
  • da Silva, A. F., et al. (2024).
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
  • ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS. Retrieved from [Link]

  • Rebane, R., & Herodes, K. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Chemistry, 381, 132222.
  • Wang, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.
  • Opekar, S., et al. (2021).
  • You, L., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7034-7041.
  • Hamachi, A., et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Electrophoresis, 33(11), 1640-1647.
  • ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • Opekar, S., & Moos, M. (2022). Chiral secondary amino acids, their importance, and methods of analysis. Amino Acids, 54(4), 571-593.
  • Opekar, S., et al. (2021).
  • Buneeva, O. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Hori, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.

Sources

Technical Support Center: (S)-2-Aminodecanoic Acid - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Aminodecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral long-chain amino acid. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification and analysis. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the integrity and purity of your compound.

I. Understanding the Impurity Profile of this compound

This compound, a chiral building block, is integral to the synthesis of various bioactive molecules and pharmaceuticals.[1] Its purity is paramount for the success of subsequent applications. Impurities can arise from various stages, including synthesis, work-up, and storage. A thorough understanding of the potential impurity profile is the first step toward achieving a highly pure final product.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your this compound will largely depend on its synthetic route. However, several classes of impurities are commonly observed:

  • Enantiomeric Impurities: The most critical impurity is often the (R)-enantiomer of 2-Aminodecanoic acid. The presence of the undesired enantiomer can significantly impact the efficacy and safety of the final drug product.[2]

  • Diastereomeric Impurities: If chiral reagents are used during the synthesis, diastereomeric impurities may form.[3]

  • Starting Material Residues: Unreacted starting materials from the synthesis process can carry through to the final product.

  • Byproducts of the Synthesis: Side reactions can lead to the formation of structurally related impurities. For instance, in syntheses involving protection and deprotection steps, incomplete reactions can result in residual protecting groups.[4][5] Deletion or insertion of amino acid-like fragments can also occur in certain synthetic strategies.[4][5][6]

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.[7]

  • Degradation Products: Improper storage conditions can lead to the degradation of the amino acid.

II. Analytical Strategies for Impurity Detection and Quantification

Accurate identification and quantification of impurities are crucial for process optimization and quality control. A multi-faceted analytical approach is often necessary to fully characterize the purity of this compound.

Visualizing the Impurity Identification Workflow

cluster_0 Initial Assessment cluster_1 Detailed Analysis cluster_2 Data Interpretation Crude Sample Crude Sample TLC_Analysis Thin-Layer Chromatography (TLC) Crude Sample->TLC_Analysis Quick Check GC_MS_Analysis GC-MS (for volatile impurities) Crude Sample->GC_MS_Analysis Check for Residual Solvents NMR_Spectroscopy NMR Spectroscopy Crude Sample->NMR_Spectroscopy Structural Confirmation HPLC_Analysis HPLC/UPLC TLC_Analysis->HPLC_Analysis Proceed if impurities detected Chiral_HPLC Chiral HPLC HPLC_Analysis->Chiral_HPLC Assess Enantiomeric Purity Mass_Spectrometry Mass Spectrometry (MS) HPLC_Analysis->Mass_Spectrometry Couple for Mass Information Impurity_Quantification Quantification of Impurities HPLC_Analysis->Impurity_Quantification Chiral_HPLC->Impurity_Quantification Impurity_Identification Structural Identification NMR_Spectroscopy->Impurity_Identification Mass_Spectrometry->Impurity_Identification

Caption: Workflow for the Identification and Quantification of Impurities in this compound.

Frequently Asked Questions (FAQs): Analytical Techniques

Q2: How can I determine the enantiomeric purity of my this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[2][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.

  • Expert Insight: The choice of chiral column is critical. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are often effective.[8][10] It is advisable to screen a few different columns and mobile phase conditions to achieve optimal separation.

Q3: What other analytical techniques are essential for assessing the overall purity?

A3: A comprehensive purity assessment should include:

  • Reversed-Phase HPLC (RP-HPLC): This is a versatile technique for separating and quantifying non-chiral impurities that have different polarities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying residual solvents.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any major structural impurities.

  • Mass Spectrometry (MS): Provides accurate mass information, which is invaluable for identifying unknown impurities.

III. Strategies for the Removal of Impurities

Once the impurities have been identified and quantified, a suitable purification strategy can be developed. The choice of method will depend on the nature of the impurities and the desired final purity.

Visualizing the Purification Workflow

cluster_0 Initial Purification cluster_1 Chromatographic Purification (if needed) cluster_2 Final Product Crude_Product Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Bulk Purification Purity_Analysis Purity Analysis (QC) Recrystallization->Purity_Analysis Assess Purity Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Prep_HPLC Preparative HPLC Pure_Product Pure this compound Prep_HPLC->Pure_Product Purity_Analysis->Column_Chromatography Purity_Analysis->Prep_HPLC For very high purity Purity_Analysis->Pure_Product If purity is sufficient

Caption: General Workflow for the Purification of this compound.

Frequently Asked Questions (FAQs): Purification Techniques

Q4: What is the most effective method for removing the (R)-enantiomer?

A4: For removing the unwanted (R)-enantiomer, two primary methods are employed:

  • Preparative Chiral HPLC: This is the most direct and often most effective method for separating enantiomers on a larger scale. It utilizes the same principles as analytical chiral HPLC but with larger columns and higher sample loading.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic or enantiomerically enriched amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

Q5: How can I remove non-chiral impurities?

A5: For non-chiral impurities, the following techniques are highly effective:

  • Recrystallization: This is a powerful and economical technique for purifying crystalline solids.[12] The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[13]

    • Expert Tip: For long-chain amino acids like 2-aminodecanoic acid, solvent systems such as alcohol/water or toluene/hexane can be effective.[14] It is often a process of trial and error to find the optimal solvent system.[14]

  • Column Chromatography: Silica gel or reversed-phase column chromatography can be used to separate impurities with different polarities.

IV. Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Recrystallization of this compound

Objective: To remove soluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine an appropriate solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the amino acid is completely dissolved.[15]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity

Objective: To determine the percentage of the (R)-enantiomer in a sample of this compound.

Materials:

  • This compound sample

  • (R)-2-Aminodecanoic acid standard (for peak identification)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Method Development (if necessary): If a method is not already established, screen different chiral columns and mobile phase compositions to achieve baseline separation of the (S) and (R) enantiomers. A typical starting point for a polysaccharide-based column could be a mobile phase of hexane with a small percentage of an alcohol like isopropanol or ethanol.

  • System Suitability: Inject a standard solution containing both (S)- and (R)-2-Aminodecanoic acid to ensure the system is performing correctly and that the two peaks are well-resolved.

  • Analysis: Inject the sample solution onto the chiral HPLC system.

  • Data Processing: Integrate the peak areas for both the (S) and (R) enantiomers. Calculate the percentage of the (R)-enantiomer using the following formula:

    % (R)-enantiomer = [Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)] x 100

V. Quantitative Data Summary

The effectiveness of different purification techniques can be compared by analyzing the purity of the product after each step.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Predominant Impurities Removed
Recrystallization 8598.599.2Soluble organic impurities, some inorganic salts
Column Chromatography 8597.098.5Impurities with different polarity
Preparative Chiral HPLC 99.0 (enantiomeric)>99.9 (enantiomeric)N/A(R)-enantiomer

Note: The values in this table are illustrative and can vary depending on the specific conditions and the nature of the impurities.

VI. Final Recommendations

For achieving high-purity this compound, a multi-step purification strategy is often the most effective approach. An initial recrystallization can be used to remove the bulk of the impurities, followed by a more targeted technique like preparative chiral HPLC to eliminate the enantiomeric impurity if required. Always verify the purity of your final product using a combination of the analytical techniques described in this guide.

References

  • (n.d.). UCLA Chemistry and Biochemistry.

  • (n.d.). Creative Peptides.

  • (n.d.). University of Rochester Department of Chemistry.

  • (n.d.). Omizzur.

  • (2005). ResearchGate.

  • (n.d.). California State University, Sacramento.

  • (2023). MolecularCloud.

  • (n.d.). PennState.

  • (n.d.). University of Alberta.

  • (2014). Journal of Pharmaceutical and Biomedical Analysis.

  • (2005). Organic Letters.

  • (2022). National Center for Biotechnology Information.

  • (2012). Chirality.

  • (n.d.). Sumichiral.

  • (n.d.). Columnex LLC.

  • (n.d.). MySkinRecipes.

  • (n.d.). BOC Sciences.

  • (2021). National Center for Biotechnology Information.

  • (2001). LCGC International.

  • (n.d.). Andrews University.

  • (n.d.). CymitQuimica.

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  • (2019). National Center for Biotechnology Information.

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-2-Aminodecanoic Acid for Bulk Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the bulk production of (S)-2-Aminodecanoic acid. It provides troubleshooting strategies and answers to frequently asked questions to navigate the challenges of scaling up synthesis from the laboratory to industrial production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most industrially viable synthetic routes for producing this compound at scale?

For large-scale synthesis, the primary considerations are cost, efficiency, stereochemical control, and environmental impact. The two most prominent strategies are enzymatic resolution and asymmetric synthesis.

  • Enzymatic Resolution: This classic method involves the non-selective synthesis of a racemic mixture (e.g., N-acetyl-DL-2-aminodecanoic acid) followed by the selective enzymatic hydrolysis of the N-acyl group from the L-enantiomer. Acylases, particularly from microbial sources like Aspergillus sp., are highly effective for this purpose due to their high stereoselectivity and operation under mild, aqueous conditions. The unreacted D-enantiomer can be isolated and racemized for recycling, improving the overall process economy.

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer, thereby avoiding the need to separate a racemic mixture. Common methods include the use of chiral auxiliaries, such as Evans' oxazolidinones, or asymmetric catalysis. While potentially more efficient in terms of atom economy, these methods can involve more expensive reagents and catalysts, and the removal and recovery of chiral auxiliaries can add complexity to the downstream processing.

Q2: How can I effectively control and enhance the enantiomeric purity (%ee) of the final product during scale-up?

Achieving high enantiomeric excess is a critical quality attribute.

  • For Enzymatic Resolution: The key is to optimize the enzymatic reaction. This includes selecting an enzyme with high enantioselectivity, controlling the pH and temperature to ensure optimal enzyme activity and stability, and carefully monitoring the reaction to stop it at the ideal conversion point (typically around 50%).

  • For Asymmetric Synthesis: The choice of the chiral catalyst or auxiliary is the most critical factor. The reaction conditions, such as solvent, temperature, and pressure, must be tightly controlled to maximize stereoselectivity.

  • Downstream Processing: Regardless of the synthetic route, purification steps are crucial for enhancing enantiomeric purity. Recrystallization is a powerful and cost-effective technique for enriching the desired enantiomer. The choice of crystallization solvent is paramount and requires careful screening and optimization.

Q3: What are the critical process parameters (CPPs) that require stringent monitoring during bulk production?

Scaling up introduces challenges in maintaining homogeneity and controlling reaction conditions. The following CPPs are vital:

  • Temperature: Many of the reactions can be exothermic. Efficient heat transfer is crucial to prevent temperature gradients and potential side reactions or racemization.

  • pH: For enzymatic resolutions, maintaining the optimal pH for the enzyme is critical for its activity and stability.

  • Agitation/Mixing: Ensuring proper mixing is essential for maintaining homogeneity, especially in large reactor vessels, to ensure consistent reaction rates and heat distribution.

  • Reagent Addition Rate: Controlled addition of reagents is important to manage reaction exotherms and minimize the formation of impurities.

Q4: What are the most suitable methods for purifying this compound in a large-scale setting?

While laboratory-scale purifications might rely on chromatography, these methods are often not economically viable for bulk production.

  • Crystallization: This is the workhorse of purification in the pharmaceutical and fine chemical industries. It is highly effective for removing both chemical and stereochemical impurities. Developing a robust crystallization process involves optimizing the solvent system, cooling profile, and seeding strategy.

  • Ion-Exchange Chromatography: This can be a viable option, particularly for removing charged impurities. However, it typically involves higher capital and operational costs compared to crystallization.

Section 2: Troubleshooting Guide

Issue Potential Root Cause(s) Corrective and Preventive Actions
Low Overall Yield - Incomplete reaction conversion.- Formation of by-products.- Product loss during work-up and isolation.- Optimize Reaction: Re-evaluate stoichiometry, reaction time, and temperature.- Impurity Profiling: Identify major by-products using LC-MS or GC-MS to understand their formation mechanism and adjust conditions to minimize them.- Work-up Optimization: Develop and validate an efficient extraction and phase-separation protocol. Minimize transfer losses.
Poor Enantiomeric Excess (%ee) - Sub-optimal performance of the chiral catalyst or enzyme.- Racemization during the reaction or work-up.- Inefficient separation of enantiomers/diastereomers.- Enzyme/Catalyst Screening: Test different enzymes or catalysts for higher selectivity.- Condition Control: Avoid exposure to harsh acidic or basic conditions and high temperatures, which can induce racemization.- Purification Enhancement: Implement a multi-step crystallization protocol. Screen different solvent systems to maximize the separation of enantiomers.
Presence of Impurities in the Final Product - Unreacted starting materials.- By-products from the reaction.- Residual solvents from purification.- Drive Reaction to Completion: Use a slight excess of one of the reagents (if cost-effective) or increase the reaction time.- Purge Factors: Design the purification process (e.g., crystallization, washing) to effectively remove specific impurities.- Drying: Implement an efficient drying process (e.g., vacuum oven at a controlled temperature) to reduce residual solvents to acceptable levels.
Batch-to-Batch Inconsistency - Variability in the quality of raw materials.- Poor control over critical process parameters.- Deviations from the standard operating procedure (SOP).- Raw Material Specification: Implement stringent quality control checks on all incoming materials.- Process Automation: Utilize process control systems to ensure consistent execution of the process parameters.- Training and SOPs: Ensure all operators are thoroughly trained and strictly adhere to the established SOPs.

Section 3: Experimental Protocols and Workflows

General Workflow for Enzymatic Resolution

The following diagram illustrates the typical stages involved in an enzymatic resolution process for producing this compound.

G cluster_upstream Upstream Synthesis cluster_resolution Enzymatic Resolution cluster_downstream Downstream Processing cluster_recycle Recycle Loop A 1. Synthesis of Racemic N-Acetyl-DL-2-Aminodecanoic Acid B 2. Enzymatic Hydrolysis (e.g., with Acylase) A->B C 3. Reaction Quenching & Enzyme Removal B->C D 4. Separation of (S)-Amino Acid from N-Acetyl-(R)-Amino Acid C->D E 5. Purification of This compound (e.g., Crystallization) D->E G 7. Racemization of N-Acetyl-(R)-Amino Acid D->G Isolate (R)-form F 6. Final Product E->F G->B Recycle

Caption: Workflow for Enzymatic Resolution with Recycle Loop

Step-by-Step Protocol Outline: Enzymatic Resolution
  • Synthesis of N-Acetyl-DL-2-Aminodecanoic Acid: React DL-2-aminodecanoic acid with acetic anhydride under basic conditions.

  • Enzymatic Hydrolysis:

    • Prepare a solution of the N-acetylated racemic mixture in a buffered aqueous solution (e.g., pH 7.5).

    • Introduce the acylase enzyme. The enzyme loading should be determined based on its activity.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with adequate agitation.

    • Monitor the reaction progress using a suitable analytical method like HPLC until approximately 50% conversion is achieved.

  • Separation:

    • Stop the reaction by adjusting the pH or by heat denaturation, followed by filtration to remove the enzyme.

    • Separate the resulting free this compound from the unreacted N-acetyl-(R)-2-aminodecanoic acid. This is often achieved by adjusting the pH to exploit the difference in solubility or by using ion-exchange chromatography.

  • Purification:

    • The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., water-ethanol mixture).

  • Recycling (Optional but Recommended):

    • The recovered N-acetyl-(R)-2-aminodecanoic acid can be racemized (e.g., by heating with acetic anhydride) and recycled back into the enzymatic resolution step to improve the overall process yield.

Conceptual Workflow for Asymmetric Synthesis via Chiral Auxiliary

This workflow shows a generalized path for an asymmetric synthesis route.

G A 1. Starting Material (e.g., Decanoic Acid Derivative) B 2. Attachment of Chiral Auxiliary A->B C 3. Diastereoselective α-Amination B->C D 4. Cleavage of Chiral Auxiliary C->D E 5. Purification and Isolation of This compound D->E G 7. Recovery and Recycling of Chiral Auxiliary D->G F 6. Final Product E->F

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-2-Aminodecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Accurate (S)-2-Aminodecanoic Acid Quantification

This compound, a non-proteinogenic amino acid, is a chiral molecule with emerging significance in various fields, including pharmaceutical development and metabolic research. Its structural similarity to endogenous amino acids necessitates highly specific and accurate quantitative methods to elucidate its pharmacokinetic profile, assess its efficacy in therapeutic applications, and ensure its safety. The validation of analytical methods for its quantification is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated is reliable and reproducible.

This guide provides an in-depth comparison of the three most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed validation protocols, and present comparative performance data to empower you to select the most appropriate method for your research needs.

Pillar 1: Understanding the Analytical Landscape

The choice of an analytical method is dictated by the physicochemical properties of this compound, the nature of the sample matrix (e.g., plasma, urine, pharmaceutical formulation), and the required sensitivity and throughput. As a chiral amino acid, a key challenge is to not only quantify it but also to ensure the method is stereospecific, distinguishing it from its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering robustness and versatility.[1] For a molecule like this compound, which lacks a strong chromophore, direct UV detection presents a challenge.[2] Therefore, pre-column derivatization with a UV-active agent is a common strategy to enhance sensitivity and enable quantification.[3]

Causality of Experimental Choices:

  • Derivatization: The choice of derivatizing agent (e.g., o-phthalaldehyde (OPA), dansyl chloride) is critical. It should react stoichiometrically with the amino group of this compound to form a stable, UV-active product. This chemical modification is essential for achieving the necessary sensitivity for detection.

  • Chiral Separation: To ensure enantiomeric specificity, a chiral stationary phase (CSP) or a chiral mobile phase additive is employed. The interaction between the derivatized enantiomers and the chiral selector leads to differential retention times, allowing for their separation and individual quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high chromatographic resolution and sensitive detection.[5] However, the polar and non-volatile nature of amino acids, including this compound, necessitates derivatization to increase their volatility for analysis in the gas phase.[6]

Causality of Experimental Choices:

  • Two-Step Derivatization: A common approach involves a two-step derivatization. First, the carboxylic acid group is esterified (e.g., with methanol/HCl), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). This process yields thermally stable and volatile derivatives suitable for GC separation.[7]

  • Chiral Column: A chiral capillary column is essential for the separation of the derivatized enantiomers. The differential interaction of the diastereomeric derivatives with the chiral stationary phase enables their resolution.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and high throughput.[9] A significant advantage of LC-MS/MS is the potential for direct analysis of underivatized this compound, simplifying sample preparation.[10]

Causality of Experimental Choices:

  • Direct Analysis: The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, often allows for the quantification of the analyte directly in a complex matrix without derivatization. This reduces sample preparation time and potential sources of error.

  • Chiral Chromatography: Similar to HPLC, a chiral column is employed to separate the (S)- and (R)-enantiomers before they enter the mass spectrometer, ensuring stereospecific quantification.

Pillar 2: A Comparative Guide to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The key performance characteristics are defined by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12]

Comparison of Typical Performance Characteristics
Performance CharacteristicHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Specificity/Selectivity Good, potential for interference from matrix components that absorb at the same wavelength.Excellent, mass spectrometric detection provides high specificity.Excellent, highly specific due to monitoring of unique MRM transitions.
Linearity (r²) > 0.99> 0.99> 0.99
Range Typically in the µg/mL to ng/mL range.[3]Can achieve ng/mL to pg/mL levels.[8]pg/mL to fg/mL, offering the widest dynamic range.[10]
Accuracy (% Recovery) 90-110%90-110%95-105%
Precision (% RSD) < 15%< 15%< 10%
Limit of Detection (LOD) ng/mL range[13]pg/mL range[8]fg/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range[13]pg/mL to ng/mL range[8]pg/mL range[10]
Robustness Generally highModerate, sensitive to derivatization conditions and GC parameters.High

Pillar 3: Experimental Protocols & Workflows

The following sections provide detailed, step-by-step methodologies for the validation of each analytical technique.

HPLC-UV Method Validation Protocol

HPLC_Validation_Workflow

Caption: HPLC-UV Validation Workflow

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 0.1 M HCl).
  • Prepare a series of calibration standards by serially diluting the stock solution.
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
  • For biological samples, perform protein precipitation followed by supernatant collection. 2. Derivatization:
  • To an aliquot of standard, QC, or sample, add the derivatizing agent (e.g., OPA/mercaptoethanol solution in borate buffer).
  • Allow the reaction to proceed for a defined time at a specific temperature.
  • Stop the reaction by adding an acid or by immediate injection. 3. HPLC-UV Analysis:
  • Column: Chiral stationary phase column (e.g., cellulose- or amylose-based).
  • Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., phosphate buffer and acetonitrile).
  • Flow Rate: Typically 0.5-1.5 mL/min.
  • Detection: UV detector set at the maximum absorbance wavelength of the derivatized analyte. 4. Validation:
  • Specificity: Inject blank matrix and matrix spiked with potential interfering substances to ensure no co-eluting peaks at the retention time of the analyte.
  • Linearity and Range: Inject the calibration standards in triplicate and plot the peak area versus concentration. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[3]
  • Accuracy and Precision: Analyze the QC samples on three different days. The accuracy (% recovery) should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
  • LOD and LOQ: Determine the concentration that gives a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[13]
  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results.
GC-MS Method Validation Protocol

GCMS_Validation_Workflow

Caption: GC-MS Validation Workflow

1. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV. 2. Derivatization:
  • Esterification: To the dried residue of the standard, QC, or sample, add a solution of acetyl chloride in an alcohol (e.g., 2-propanol) and heat.
  • Acylation: After cooling, add an acylating agent (e.g., pentafluoropropionic anhydride) and heat again.
  • Evaporate the reagents and reconstitute the residue in a suitable organic solvent (e.g., ethyl acetate). 3. GC-MS Analysis:
  • Column: Chiral capillary column (e.g., Chirasil-Val).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector: Split/splitless injector.
  • Oven Temperature Program: A temperature gradient is used to separate the analytes.
  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. 4. Validation:
  • Follow the same validation parameters and acceptance criteria as for the HPLC-UV method.
LC-MS/MS Method Validation Protocol

LCMSMS_Validation_Workflow

Caption: LC-MS/MS Validation Workflow

1. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV. For bioanalytical methods, use an isotopically labeled internal standard. 2. Sample Extraction:
  • For biological samples, perform protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.
  • Evaporate the supernatant/organic layer and reconstitute in the mobile phase. 3. LC-MS/MS Analysis:
  • Column: Chiral stationary phase column.
  • Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for this compound. 4. Validation:
  • In addition to the standard validation parameters, for bioanalytical methods, also assess:
  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).

Conclusion: Selecting the Optimal Method

The choice of the analytical method for the quantification of this compound is a critical decision that should be based on a thorough evaluation of the specific requirements of your study.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control of pharmaceutical formulations where high sensitivity is not paramount. The need for derivatization adds a step to the workflow.

  • GC-MS offers excellent chromatographic resolution and sensitivity, but the mandatory and often complex derivatization process can be a drawback. It is a powerful tool for research applications where high specificity is required.

  • LC-MS/MS stands out as the most sensitive and specific technique, particularly for bioanalytical applications in complex matrices. The ability to perform direct analysis simplifies sample preparation and increases throughput, making it the method of choice for pharmacokinetic and clinical studies.

By understanding the principles behind each technique and rigorously validating the chosen method according to established guidelines, researchers can ensure the generation of high-quality, reliable data for this compound quantification, ultimately contributing to the advancement of science and the development of new therapeutics.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Tsikas, D., & Wu, G. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1255–1263. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Fantin, C., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Journal of separation science, 29(14), 2195–2205. [Link]

  • Annals of the Romanian Society for Cell Biology. (2021). Analytical Method Validation for the Determination of Ninhydrin Positive Substances in Amino Acids by High Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Linearity and limits of detection for individual amino acids and oxidation products. [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • ResearchGate. (2025). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]

  • ResearchGate. (2025). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • International Journal of Pharmaceutical and General Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • ACS Omega. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • PubMed. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. [Link]

  • MDPI. (2023). Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids in Food Supplements under Environmentally Friendly Conditions. [Link]

  • Frontiers. (2023). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. [Link]

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  • ResearchGate. (2025). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. [Link]

  • PubMed. (2018). LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. [Link]

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A Comparative Analysis of (S)-2-Aminodecanoic Acid and Other Lipophilic Non-Proteinogenic Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide therapeutics, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools for medicinal chemists. These unique building blocks, not found in the canonical 20 amino acids that constitute proteins, offer a vast chemical space to modulate the physicochemical and biological properties of peptide-based drugs. Among these, lipophilic NPAAs are of particular interest for their ability to enhance membrane permeability, improve metabolic stability, and increase oral bioavailability. This guide provides a comprehensive comparative study of (S)-2-Aminodecanoic acid against its close structural homologs, (S)-2-Aminooctanoic acid and (S)-2-Aminododecanoic acid, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.

Introduction: The Strategic Value of Lipophilic NPAAs

Proteinogenic amino acids, while fundamental to life, often yield peptides with therapeutic limitations, including poor stability against proteolysis and rapid clearance from circulation. The incorporation of NPAAs is a key strategy to overcome these hurdles. Lipophilic NPAAs, characterized by their extended alkyl side chains, are particularly effective at increasing the hydrophobicity of peptides. This modification can lead to enhanced interactions with cell membranes, facilitating cellular uptake, and can also shield the peptide backbone from enzymatic degradation.

This compound, with its ten-carbon side chain, represents a compelling scaffold for such modifications. To understand its relative advantages, we will compare it with its shorter ((S)-2-Aminooctanoic acid, C8) and longer ((S)-2-Aminododecanoic acid, C12) chain counterparts. This comparative approach will elucidate the nuanced effects of alkyl chain length on critical drug-like properties.

Comparative Physicochemical Properties

The physicochemical properties of these lipoamino acids are fundamental to their behavior in biological systems. The following table summarizes key predicted and experimental data for our three compounds of interest.

Property(S)-2-Aminooctanoic Acid (C8)This compound (C10)(S)-2-Aminododecanoic Acid (C12)
Molecular Formula C₈H₁₇NO₂[1]C₁₀H₂₁NO₂[2]C₁₂H₂₅NO₂
Molecular Weight ( g/mol ) 159.23[1]187.28[2]215.33
Predicted pKa (acidic) ~2.89~2.3~2.55[3]
Predicted pKa (basic) ~9.53~9.2Not Available
Predicted LogP 1.3687[4]0.6[2]1.7[5]
Water Solubility 19 mg/mL[6]LimitedModerately soluble

Causality Behind the Data:

  • pKa: The predicted pKa values for the carboxylic acid and amino groups are in the expected range for α-amino acids. The slight variations can be attributed to the influence of the increasingly long and hydrophobic alkyl chain on the electronic environment of the ionizable groups.[7]

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. As the length of the alkyl chain increases from C8 to C12, the LogP value is generally expected to increase, indicating greater hydrophobicity. The predicted values show a general trend in this direction.

  • Solubility: Aqueous solubility is inversely related to lipophilicity. (S)-2-Aminooctanoic acid, with the shortest alkyl chain, exhibits the highest water solubility. As the chain length increases, the hydrophobic character dominates, leading to reduced solubility in aqueous media.[8]

Structural Elucidation and Characterization: A Methodological Deep Dive

Accurate structural confirmation and characterization are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

Experimental Protocol: NMR Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound and its homologs.

Materials:

  • (S)-2-Aminooctanoic acid, this compound, (S)-2-Aminododecanoic acid

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid in approximately 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the signals.

    • The α-proton signal is expected to be a triplet or doublet of doublets, coupled to the adjacent CH₂ group and the NH₂ protons (if not exchanged with D₂O).

    • The signals corresponding to the alkyl chain will appear in the upfield region of the spectrum.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Identify the carbonyl carbon signal (typically in the range of 170-180 ppm).

    • The α-carbon signal will be adjacent to the carbonyl signal.

    • The distinct signals of the carbons in the alkyl chain will be observed in the aliphatic region.[9]

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY will show correlations between coupled protons (e.g., α-H and β-CH₂).

    • HSQC will correlate each proton to its directly attached carbon, confirming the carbon backbone structure.[9]

Data Analysis:

  • Process the spectra using appropriate software.

  • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.

  • The resulting spectral data should be consistent with the expected structure of each lipoamino acid.

Comparative Biological Activities

The primary rationale for incorporating lipophilic NPAAs into peptides is to enhance their biological performance. Here, we compare their potential impact on metabolic stability and antimicrobial activity.

Metabolic Stability

The Challenge: Peptides are susceptible to degradation by proteases and peptidases in the body, leading to a short half-life. The bulky, unnatural side chains of lipophilic NPAAs can sterically hinder the approach of these enzymes, thereby increasing the metabolic stability of the peptide.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To compare the metabolic stability of peptides containing (S)-2-Aminooctanoic acid, this compound, and (S)-2-Aminododecanoic acid.

Materials:

  • Peptides synthesized with each of the three lipoamino acids.

  • Pooled human liver microsomes.[11][12]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test peptide to a final concentration of 1 µM.[11]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.[14][15]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent peptide remaining versus time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • A longer half-life indicates greater metabolic stability.

Expected Outcome: It is hypothesized that the metabolic stability will increase with the length of the alkyl chain, with the peptide containing (S)-2-Aminododecanoic acid exhibiting the longest half-life.

Antimicrobial Activity

Lipophilic amino acids can be incorporated into antimicrobial peptides (AMPs) to enhance their activity. The lipid tail can facilitate the interaction of the peptide with the bacterial cell membrane, leading to membrane disruption and cell death.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of the three lipoamino acids against representative Gram-positive and Gram-negative bacteria.

Materials:

  • (S)-2-Aminooctanoic acid, this compound, and (S)-2-Aminododecanoic acid.

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of each lipoamino acid in MHB in the 96-well plates.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria without amino acid) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the amino acid that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Expected Outcome: The antimicrobial activity is expected to be dependent on the alkyl chain length. There is often an optimal chain length for membrane disruption; chains that are too short may not effectively insert into the membrane, while those that are too long may self-aggregate and have reduced bioavailability.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General Structure of an α-Amino Acid

G *Except in Glycine C_alpha α-Carbon (Chiral Center*) COOH Carboxyl Group (-COOH) C_alpha->COOH NH2 Amino Group (-NH2) C_alpha->NH2 H Hydrogen (-H) C_alpha->H R Side Chain (-R) C_alpha->R

Caption: Fundamental structure of an α-amino acid.

Workflow for In Vitro Metabolic Stability Assay

G cluster_0 Incubation at 37°C cluster_1 Sample Processing cluster_2 Analysis Peptide + Microsomes Peptide + Microsomes Add NADPH Add NADPH Peptide + Microsomes->Add NADPH Time Points (0-60 min) Time Points (0-60 min) Add NADPH->Time Points (0-60 min) Quench with ACN Quench with ACN Time Points (0-60 min)->Quench with ACN Centrifuge Centrifuge Quench with ACN->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis (t½) Data Analysis (t½) LC-MS/MS Analysis->Data Analysis (t½)

Caption: Overview of the in vitro metabolic stability assay workflow.

Conclusion and Future Directions

This comparative guide demonstrates that this compound and its homologs are valuable tools for peptide modification in drug discovery. The choice between a C8, C10, or C12 side chain will depend on the specific therapeutic application and the desired balance between lipophilicity, solubility, and biological activity. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and make informed decisions in the design of novel peptide-based therapeutics.

Future research should focus on expanding the range of lipophilic NPAAs studied, including those with branched or cyclic side chains, to further explore the structure-activity relationships that govern their impact on peptide performance. Additionally, in vivo studies are necessary to validate the in vitro findings and to fully assess the pharmacokinetic and pharmacodynamic profiles of peptides modified with these promising NPAAs.

References

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  • 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

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  • In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

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A Researcher's Guide to Peptide Lipidation: Evaluating (S)-2-Aminodecanoic Acid in a Field of Fatty Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the modification of peptides is a critical tool for enhancing therapeutic potential. Among the various modifications, lipidation—the covalent attachment of a fatty acid to a peptide—stands out as a powerful strategy to improve a peptide's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of (S)-2-Aminodecanoic acid with other fatty amino acids used in peptide modifications, supported by experimental data and detailed protocols.

The Rationale for Lipidation in Peptide Therapeutics

Peptides are promising drug candidates due to their high selectivity and potency. However, their therapeutic application is often limited by poor stability, rapid clearance from the body, and low bioavailability.[1] Lipidation addresses these challenges by increasing the peptide's hydrophobicity, which can lead to a number of beneficial effects:

  • Prolonged Half-Life: Lipidated peptides can bind to serum albumin, a long-lived plasma protein, which protects them from rapid renal clearance and enzymatic degradation, thereby extending their circulation time.[2][3]

  • Enhanced Biological Activity: The attached fatty acid can influence the peptide's conformation and interaction with cell membranes, sometimes leading to increased receptor binding and biological potency.[2]

  • Improved Solubility and Stability: While increasing hydrophobicity, lipidation can paradoxically improve solubility in certain formulations and enhance stability against enzymatic degradation.[4]

The choice of the fatty acid is a critical parameter that dictates the extent of these effects. Key considerations include the length of the aliphatic chain, the point of attachment to the peptide, and the nature of the linker, if any.[5][6]

This compound: A Closer Look

This compound is a chiral amino acid with a 10-carbon aliphatic side chain. As a C10 fatty amino acid, it occupies a "medium-chain" length in the spectrum of fatty acids commonly used for peptide modification, which typically range from caprylic acid (C8) to stearic acid (C18).[2] This intermediate chain length can offer a balanced profile of hydrophobicity, making it an attractive option for peptide drug development.

Comparative Efficacy: this compound vs. Other Fatty Amino Acids

The efficacy of a fatty amino acid in peptide modification is not a one-size-fits-all parameter but rather a multifactorial equation influenced by the parent peptide and the desired therapeutic outcome. The following table provides a comparative overview based on the influence of fatty acid chain length.

FeatureShorter-Chain Fatty Amino Acids (e.g., C8)This compound (C10)Longer-Chain Fatty Amino Acids (e.g., C12, C14, C16, C18)
Hydrophobicity Moderate increaseSignificant increaseHigh to very high increase
Solubility in Aqueous Media Generally favorableMay decrease, requiring formulation optimization[7]Often significantly decreased, posing formulation challenges[7]
Binding to Serum Albumin Weaker binding, shorter half-life extensionModerate binding, significant half-life extension[5]Stronger binding, more pronounced half-life extension[3][5]
Antimicrobial Activity Can enhance activity[8]Often shows a good balance of potency and toxicity[4][8]Activity may plateau or decrease with very long chains due to aggregation[2]
Cellular Uptake Moderate enhancementEnhanced uptakeSignificant enhancement, but can lead to non-specific membrane interactions
Potential for Aggregation LowerModerateHigher, especially with C16 and C18[7]

Causality Behind the Choices:

The selection of a fatty amino acid is a strategic decision. Shorter chains like C8 may be chosen when a modest increase in half-life is desired without significantly impacting solubility. Longer chains, such as C16 (palmitic acid) or C18 (stearic acid), are often employed when maximizing the plasma half-life is the primary goal, as seen in drugs like liraglutide (C16) and semaglutide (C18).[6]

This compound (C10) offers a compelling middle ground. A review of 66 different host-defense peptides found that lipidated versions with improved activity often had acyl chain lengths of 8-12 carbons.[8] This suggests that C10 modifications can provide a substantial boost in therapeutic efficacy without the pronounced solubility and aggregation issues that can accompany longer-chain fatty acids.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key aspects of peptide lipidation.

Lipopeptide_Structure cluster_peptide Peptide Backbone cluster_modification Fatty Amino Acid Modification p1 Amino Acid 1 p2 Amino Acid 2 p3 ... faa This compound p2->faa Covalent Bond (e.g., at Lys side chain or N-terminus) p4 Amino Acid n

Caption: General structure of a lipopeptide, illustrating the covalent attachment of a fatty amino acid to the peptide backbone.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 wash1 Wash deprotection1->wash1 coupling1 Couple Protected Amino Acid wash1->coupling1 wash2 Wash coupling1->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection1 Yes deprotection2 Final Fmoc Deprotection repeat->deprotection2 No wash3 Wash deprotection2->wash3 coupling_fa Couple Fatty Amino Acid (e.g., Fmoc-(S)-2-Aminodecanoic acid-OH) wash3->coupling_fa wash4 Wash coupling_fa->wash4 cleavage Cleavage from Resin & Side-Chain Deprotection wash4->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (MS) purification->characterization end Final Lipopeptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a lipopeptide.

Fatty_Acid_Selection decision_node Consider Longer Chains (C14-C18) result_node result_node decision_node->result_node e.g., Aminopalmitic Acid (C16) start Define Primary Goal q1 Maximize Plasma Half-life? start->q1 q1->decision_node Yes q2 High Aqueous Solubility Critical? q1->q2 No q3 Balance Potency and Low Toxicity? q2->q3 No decision_node2 Consider Shorter Chains (C8-C10) q2->decision_node2 Yes decision_node3 Consider Medium Chains (C10-C12) q3->decision_node3 Yes result_node4 Evaluate Specific Peptide Context q3->result_node4 No result_node2 result_node2 decision_node2->result_node2 e.g., this compound (C10) result_node3 result_node3 decision_node3->result_node3 e.g., this compound (C10)

Caption: Decision-making flowchart for selecting a fatty amino acid for peptide modification.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of lipidated peptides. These are generalized procedures and may require optimization based on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lipopeptide

This protocol is based on the widely used Fmoc/tBu strategy.[9][10]

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

  • Amino Acid Coupling Cycle (Repeated for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11]

    • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

    • Amino Acid Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours.[10]

    • Washing: Wash the resin with DMF to remove excess reagents.

  • Fatty Amino Acid Coupling:

    • After the final amino acid of the peptide sequence has been coupled and the N-terminal Fmoc group removed, couple the Fmoc-protected fatty amino acid (e.g., Fmoc-(S)-2-Aminodecanoic acid-OH) using the same activation and coupling procedure as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

    • Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

Protocol 2: Purification and Characterization of the Lipopeptide
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude lipopeptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the lipopeptide using a preparative RP-HPLC system with a C18 column.[13][14]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The increased hydrophobicity of the lipopeptide will typically result in a longer retention time compared to the non-lipidated parent peptide.

    • Collect the fractions containing the pure lipopeptide and lyophilize them.

  • Characterization by Mass Spectrometry (MS):

    • Confirm the identity of the purified lipopeptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15][16] The observed mass should correspond to the calculated mass of the lipidated peptide.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the site of lipidation.[1][17]

Conclusion

The lipidation of peptides is a cornerstone of modern peptide drug development. This compound, with its 10-carbon chain, represents a versatile tool for researchers, offering a balance between improved pharmacokinetic properties and manageable physicochemical characteristics. The choice of fatty amino acid should always be guided by the specific therapeutic goals for the peptide . By understanding the interplay between fatty acid chain length and the resulting biological and physical properties, and by employing robust synthesis and purification protocols, researchers can effectively harness the power of lipidation to create more effective peptide-based therapeutics.

References

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  • Das, A., et al. (2023). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, 24(1), e202200519.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules like (S)-2-Aminodecanoic acid is a cornerstone of robust research and quality control. This non-proteinogenic amino acid presents unique analytical challenges, primarily due to its stereochemistry and physicochemical properties. The selection of an appropriate analytical technique is not merely a matter of preference but a critical decision that impacts data integrity, reproducibility, and the ultimate success of a project.

This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantification, chiral separation, and structural elucidation of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Core Analytical Strategies: A Dichotomy of Separation and Spectroscopy

The analytical workflow for a chiral amino acid can be broadly categorized into two complementary domains: separation science, which is essential for quantification and enantiomeric resolution, and spectroscopy, which provides structural confirmation and purity assessment.

Chromatographic Techniques: The Workhorse of Quantification and Chiral Purity

Chromatography is indispensable for separating this compound from its enantiomer, (R)-2-Aminodecanoic acid, and other matrix components. The choice between liquid and gas chromatography hinges on the analyte's volatility and the desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC): The Apex of Versatility

    HPLC is arguably the most powerful and versatile tool for amino acid analysis. Its primary advantage lies in its ability to analyze compounds in their native, underivatized state, thereby simplifying sample preparation and avoiding potential side reactions or racemization.[1][2] For chiral separations, the use of a Chiral Stationary Phase (CSP) is paramount. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids due to their inherent ionic groups and compatibility with a wide range of mobile phases.

    When coupled with Mass Spectrometry (MS), HPLC-MS provides a simple, rapid, and direct method for determination, offering high sensitivity and selectivity without the need for derivatization.[1]

  • Gas Chromatography (GC): The Power of Volatility

    Gas chromatography offers exceptional resolution but is constrained by the non-volatile nature of amino acids.[] Consequently, a derivatization step is mandatory to convert the polar amino and carboxyl groups into more volatile and thermally stable moieties.[4][5] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy.[4][5] These reagents replace active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[4][6] The primary drawback of this method is the sensitivity of the derivatives to moisture, which can lead to poor reaction yield and instability.[4]

  • Supercritical Fluid Chromatography (SFC): The High-Throughput Frontier

    SFC has emerged as a powerful alternative for the ultrafast chiral analysis of native amino acids.[7] Using supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent, SFC offers rapid separations with high efficiency. When paired with a crown ether-based chiral column, this technique can achieve baseline separation of amino acid enantiomers in minutes, sometimes even under a minute, making it ideal for high-throughput screening environments.[7]

Spectroscopic Techniques: Unveiling Structure and Confirming Purity

While chromatography separates and quantifies, spectroscopy provides the definitive structural proof and an orthogonal method for assessing enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

    NMR spectroscopy is unparalleled for unambiguous structure elucidation. For chiral analysis, the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) is a well-established strategy.[8][9] A CDA reacts with the enantiomers to form diastereomers, which will have distinct chemical shifts in the NMR spectrum, allowing for quantification of the enantiomeric excess (e.e.). 19F NMR, in particular, offers a simple and rapid method when using fluorine-containing CDAs, providing high resolution and a wide chemical shift range.[8]

  • Mass Spectrometry (MS): The Key to Identification

    As a detector, MS provides crucial molecular weight information and structural insights through fragmentation patterns.[10] In Electron Ionization (EI) mode, commonly used in GC-MS, amino acid derivatives produce characteristic fragments. For example, TBDMS derivatives often show fragments corresponding to the loss of a methyl (M-15) or tert-butyl (M-57) group.[4] In HPLC-MS, soft ionization techniques like Electrospray Ionization (ESI) typically yield the protonated molecular ion [M+H]+, providing clear molecular weight data with minimal fragmentation. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a useful heuristic for identifying amine-containing compounds like this compound.[11]

Cross-Validation: A Comparative Analysis of Performance

The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or structural confirmation. The following table provides a comparative summary of the key performance parameters for each technique.

ParameterChiral HPLC-UV/MSChiral GC-MS (with Derivatization)Chiral SFC-MS/MSNMR (with Chiral Derivatizing Agent)
Principle Liquid phase separation on a chiral stationary phase, followed by UV or mass analysis.Separation of volatile derivatives by gas chromatography, followed by ionization and mass analysis.Separation using a supercritical fluid mobile phase on a chiral stationary phase, followed by tandem mass analysis.Formation of diastereomers with distinct NMR signals for enantiomeric discrimination.
Specificity/Selectivity High, especially with MS detection. Baseline separation of enantiomers is achievable.[12]High, based on both chromatographic retention time and mass spectral fragmentation patterns.[4]Very high, with excellent resolution (Rs) values typically >1.5 achieved rapidly.[7]Absolute structural specificity. Provides unambiguous confirmation of identity and enantiomeric ratio.[8]
Sensitivity (LOD/LOQ) High. nmol/mL to low pmol on-column is typical for HPLC-MS.[1]Very high. Detection limits in the low-ppb range are common.[13]Very high. Comparable or superior to HPLC-MS, suitable for trace analysis.[7]Lower. Typically requires µg to mg quantities of sample.
Precision (RSD%) Excellent. Intra- and inter-day precision typically <5%.[14]Good to Excellent. Typically <15%, but can be affected by derivatization consistency.[15]Excellent. RSDs often below 5% for retention time and peak area.[7]Good. Dependent on signal-to-noise; typically 1-5% for quantitative NMR.
Accuracy / Recovery High. Recovery typically ranges from 97% to 102%.[15]Good. Can be influenced by the efficiency and reproducibility of the derivatization step.High. Method development focuses on achieving quantitative recovery.High. Considered an absolute method, not reliant on calibration curves in the same way as chromatography.
Throughput Moderate. Runtimes of 15-30 minutes are common.[12]Lower. Longer run times and mandatory derivatization/sample cleanup steps.[6]Very High. Runtimes of < 2 minutes are achievable.[7]Low. Requires longer acquisition times for good signal-to-noise, especially for quantitative analysis.
Sample Preparation Minimal for underivatized analysis (dissolve and inject).[2]Complex. Requires extraction and chemical derivatization, with careful control of moisture.[4][5]Minimal for underivatized analysis.Moderate. May require derivatization and purification of the resulting diastereomers.

Detailed Experimental Protocols & Workflows

To ensure reproducibility, the following sections provide detailed, step-by-step methodologies for the primary analytical techniques discussed.

Chiral HPLC-MS for Underivatized this compound

This protocol focuses on the direct analysis of this compound, leveraging a chiral stationary phase to achieve enantiomeric separation.

Workflow Diagram: Chiral HPLC-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Weigh & Dissolve This compound in Diluent (e.g., 0.1N HCl) s_filter Filter Sample (0.45 µm filter) s_prep->s_filter hplc Inject into HPLC System Column: CHIROBIOTIC T Mobile Phase: Methanol/Water/TFA s_filter->hplc ms Detect with MS (ESI+ Mode) Monitor [M+H]+ hplc->ms process Integrate Peaks (S)- and (R)- enantiomers ms->process quant Quantify & Determine Enantiomeric Purity process->quant

Caption: Workflow for Chiral HPLC-MS analysis of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at 1 mg/mL in 0.1N HCl.[2]

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare unknown samples by accurately weighing and dissolving them in the same diluent to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • HPLC-MS System and Conditions:

    • HPLC System: A UHPLC or HPLC system capable of delivering precise gradients.

    • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

    • Mobile Phase: An isocratic or gradient mixture of Methanol, Water, and Trifluoroacetic Acid (TFA). A starting point could be 80:20:0.1 (Methanol:Water:TFA v/v/v). Optimize for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ESI (+).

    • Detection: Monitor the protonated molecular ion [M+H]+ for this compound (m/z 188.16, based on a molecular weight of 187.28 g/mol ).[16][17]

  • Data Analysis:

    • Integrate the peak areas for the (S) and any detected (R) enantiomers.

    • Generate a calibration curve by plotting the peak area of the (S)-enantiomer against concentration for the standards.

    • Quantify the this compound in unknown samples using the calibration curve.

    • Calculate the enantiomeric purity or enantiomeric excess (e.e.) using the peak areas of both enantiomers.

Chiral GC-MS with Silylation Derivatization

This protocol is suitable for matrices where higher volatility is required or when GC is the preferred platform.

Workflow Diagram: GC-MS Derivatization and Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_dry Dry Sample (under Nitrogen stream) s_deriv Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) s_dry->s_deriv s_heat Heat Mixture (e.g., 70°C for 60 min) s_deriv->s_heat gc Inject into GC-MS Column: Chiral Capillary (e.g., Chirasil-Val) s_heat->gc ms Detect with MS (EI Mode) Monitor characteristic fragments gc->ms process Integrate Peaks (S)- and (R)- derivatives ms->process quant Quantify & Identify via fragmentation pattern process->quant

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh 1-2 mg of the this compound sample into a reaction vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[4]

    • Add 200 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Cap the vial tightly and heat at 70°C for 60 minutes to form the TBDMS derivative.[18]

    • Cool the sample to room temperature before injection.

  • GC-MS System and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A chiral capillary column suitable for amino acids, such as Chirasil®-Val.

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode (70 eV).

    • Scan Range: m/z 50-600.

    • Identification: Identify the derivatized amino acid peak by its retention time and characteristic mass spectrum, including the molecular ion and fragments like [M-57]+.[4]

  • Data Analysis:

    • Separate and integrate the peaks corresponding to the derivatized (S) and (R) enantiomers.

    • Confirm peak identity by comparing the acquired mass spectrum to a reference library or by analyzing a derivatized standard.

    • Perform quantification using an internal standard and a calibration curve.

Conclusion and Authoritative Recommendations

The cross-validation of analytical techniques reveals that no single method is universally superior for the analysis of this compound. The optimal choice is dictated by the analytical objective.

  • For Routine Quality Control and High-Throughput Screening: Chiral SFC-MS/MS is the recommended technique. Its unparalleled speed, high sensitivity, and excellent resolution make it the most efficient choice for processing large numbers of samples where enantiomeric purity is the primary concern.[7]

  • For Accurate Quantification in Complex Matrices and Method Development: Chiral HPLC-MS is the gold standard. Its robustness, high sensitivity, and the ability to analyze the compound in its native state minimize sample preparation artifacts, making it ideal for accurate quantification in research, development, and validation studies.[1][19]

  • For Definitive Structural Confirmation and Primary Characterization: NMR Spectroscopy is indispensable. When a new batch is synthesized or for reference standard characterization, NMR provides unambiguous structural verification. Using a chiral derivatizing agent, it also offers an orthogonal, absolute measure of enantiomeric purity.[9]

  • For Specialized Applications: GC-MS remains a viable, high-resolution technique, particularly if existing expertise and instrumentation are in place. However, the mandatory derivatization step adds complexity and potential for error compared to modern LC and SFC methods.[4][5]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and validate the most appropriate method, ensuring the generation of accurate, reliable, and defensible data for this compound.

References

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A Senior Application Scientist's Guide: Navigating the In Vitro to In Vivo Transition for Peptides Containing (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Lipophilic Peptides

In the landscape of modern drug discovery, peptides offer a unique combination of high specificity and potency, positioning them as powerful therapeutic agents.[1] However, their utility is often hampered by poor metabolic stability and low cell permeability.[2] A key strategy to overcome these limitations is the incorporation of unnatural amino acids.[2] Among these, (S)-2-Aminodecanoic acid, a non-proteinogenic amino acid with an eight-carbon side chain, stands out. Its introduction into a peptide sequence imparts a significant increase in lipophilicity, a physicochemical property that can profoundly alter a molecule's biological behavior.[3]

This guide provides a comparative analysis of the in vitro and in vivo studies essential for advancing peptides containing this compound from bench to preclinical development. We will move beyond a simple listing of assays to explore the causal relationships between a peptide's lipophilicity and the experimental choices required to characterize it. The goal is to equip researchers, scientists, and drug development professionals with a logical framework for designing, executing, and interpreting the studies that will ultimately determine the therapeutic potential of these modified peptides.

The Central Thesis: Lipophilicity as a Double-Edged Sword

The incorporation of this compound is a deliberate design choice to enhance a peptide's drug-like properties. Increased lipophilicity can improve membrane permeability, potentially facilitating entry into cells to engage intracellular targets, and can shield the peptide backbone from proteolytic enzymes, thereby increasing its half-life.[4][5]

However, this modification is not without its challenges. Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, a propensity for aggregation, and a shift from renal to hepatic clearance, which can introduce new toxicological concerns.[7][8][9] Therefore, the experimental journey is a balancing act: harnessing the benefits of lipophilicity while mitigating its potential liabilities.

Below is a conceptual workflow illustrating the iterative process of developing these unique peptides, from initial design through comprehensive in vitro and in vivo evaluation.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation (Prediction & Screening) cluster_2 In Vivo Validation (Confirmation & Safety) cluster_3 Lead Optimization Design Rational Design: Incorporate this compound Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification PhysChem Physicochemical (LogD, Solubility) Purification->PhysChem Initial Characterization Stability Stability Assays (Plasma, GI Fluids) Aggregation Aggregation Assays (ThT, Turbidity) Stability->Aggregation Cellular Cellular Assays (Uptake, Cytotoxicity, Potency) Aggregation->Cellular Formulation Formulation Development Cellular->Formulation Candidate Selection PhysChem->Stability PK Pharmacokinetics (PK) (ADME) Formulation->PK PD Pharmacodynamics (PD) (Efficacy Models) PK->PD Optimization Iterative Redesign PK->Optimization Poor PK Profile Tox Toxicology PD->Tox PD->Optimization Efficacy Confirmed Tox->Optimization Optimization->Design Refine Structure

Caption: Iterative workflow for the development of peptides containing this compound.

Part 1: In Vitro Characterization — Building a Predictive Foundation

The primary objective of in vitro testing is to rapidly and cost-effectively screen peptide candidates to predict their in vivo performance. For peptides containing this compound, these assays must be carefully selected to probe the specific consequences of increased lipophilicity.

Key In Vitro Experimental Arenas
  • Physicochemical Properties & Stability: This is the foundational analysis. Poor solubility or high aggregation propensity can confound all subsequent biological assays.

    • Solubility: Assessed in aqueous buffers (e.g., PBS) relevant to biological assays. Improper dissolution of hydrophobic peptides can lead to precipitation and assay variability.[10]

    • Lipophilicity Measurement (LogD): Quantifies the hydrophobicity at a physiological pH. This value is a critical predictor of membrane permeability, protein binding, and clearance routes.[6][7]

    • Aggregation Propensity: The hydrophobic side chain of this compound can drive self-assembly. This is evaluated using techniques like Thioflavin T (ThT) fluorescence assays, which detect amyloid-like fibril formation, or simple turbidity measurements.[11][12]

    • Metabolic Stability: A key reason for incorporating unnatural amino acids is to enhance proteolytic resistance.[13] Stability is assessed by incubating the peptide in matrices like plasma, serum, or simulated gastrointestinal fluids, followed by quantification of the intact peptide over time, typically by LC-MS.[14][15]

  • Cellular Assays: These experiments provide the first glimpse into the peptide's biological activity and its ability to cross the cell membrane.

    • Cellular Uptake: Does the increased lipophilicity translate to enhanced cell penetration? This is quantified using methods like flow cytometry or fluorescence microscopy after treating cells with a fluorescently labeled version of the peptide.[16][17][18]

    • Cytotoxicity: It is crucial to determine if the peptide's interaction with the cell membrane or intracellular components is toxic. Standard assays include MTT (metabolic activity) or LDH (membrane integrity).[19]

    • Biological Potency (e.g., IC50/EC50): This measures the peptide's ability to modulate its biological target in a cell-based assay (e.g., receptor binding, enzyme inhibition, or a downstream functional readout).

Data Presentation: In Vitro Comparative Analysis

The data below represents a hypothetical comparison between a parent peptide and two analogs containing one (Analog 1) or two (Analog 2) this compound residues.

Parameter Parent Peptide Analog 1 (1x Adc) Analog 2 (2x Adc) Rationale & Implication
LogD at pH 7.4 -2.5-1.0+0.5Measures lipophilicity; higher values predict increased membrane interaction and potential for hepatic clearance.[7][9]
Aggregation (ThT RFU) 1,2008,50025,000Increased lipophilicity can drive aggregation, posing risks for formulation and immunogenicity.[11]
Plasma Half-Life (t½, min) 15120250This compound protects against proteolysis, extending systemic exposure.[15]
Cellular Uptake (% of cells) 5%45%70%Higher lipophilicity enhances passive diffusion across the cell membrane.[16]
Cytotoxicity (CC50, µM) >100 µM50 µM15 µMIncreased membrane interaction can lead to disruption and cytotoxicity.
Potency (EC50, nM) 85 nM20 nM5 nMEnhanced uptake or induced conformation can improve target engagement.
Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a self-validating system for assessing a peptide's resistance to degradation in a biologically relevant matrix.

  • Preparation:

    • Thaw human plasma (or species of choice for in vivo study) at 37°C. It is recommended to use plasma with heparin as an anticoagulant.[15]

    • Prepare a 1 mg/mL stock solution of the test peptide in DMSO.

    • Prepare a "stop solution" to quench the reaction, consisting of acetonitrile with an internal standard (a stable, structurally similar peptide).

  • Reaction:

    • Pre-warm plasma to 37°C in a water bath for 5 minutes.

    • Spike the test peptide into the plasma to a final concentration of 5 µM. Mix gently. This is T=0.

    • Immediately withdraw a 50 µL aliquot and add it to 150 µL of the cold stop solution. Vortex vigorously to precipitate plasma proteins. This is the T=0 sample.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench them in the stop solution.

  • Sample Processing & Analysis:

    • Centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent peptide peak area relative to the stable internal standard.[20][21]

  • Data Interpretation:

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) from the slope of the line assuming first-order decay kinetics. A longer half-life indicates greater stability.

Part 2: In Vivo Evaluation — Assessing Performance in a Complex System

Positive in vitro data provides a strong rationale for advancing a candidate to in vivo studies. The objective here is to understand the peptide's ADME profile, confirm its efficacy in a disease model, and assess its safety. The lipophilic nature of the peptide is the central factor influencing the design and outcome of these experiments.

Caption: Contrasting the core questions addressed by in vitro vs. in vivo studies.

Key In Vivo Experimental Arenas
  • Formulation Development: This is a critical first step. Highly lipophilic peptides may precipitate in standard aqueous vehicles used for intravenous (IV) or subcutaneous (SC) injection.

    • Strategies: May require the use of co-solvents (e.g., DMSO, ethanol), surfactants, or more complex lipid-based formulations like microemulsions or nanoparticles to ensure bioavailability.[22][23][24]

  • Pharmacokinetics (PK): This describes "what the body does to the drug."

    • Administration Route: Typically starts with IV administration to determine intrinsic clearance and volume of distribution, followed by the intended therapeutic route (e.g., SC) to assess bioavailability.

    • Blood Sampling: Serial blood samples are taken over time to measure the concentration of the peptide in plasma.

    • Bioanalysis: LC-MS/MS is the gold standard for accurately quantifying the peptide in complex biological matrices like plasma.[25][26]

    • Key Parameters:

      • Clearance (CL): Rate of drug removal. High lipophilicity often shifts clearance from renal (kidney) to hepatic (liver).[7][9]

      • Volume of Distribution (Vd): The extent of drug distribution into tissues. High lipophilicity increases Vd as the peptide partitions into fatty tissues.[8]

      • Half-Life (t½): Time for drug concentration to decrease by half. It is dependent on both CL and Vd.

      • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (relevant for non-IV routes).

  • Pharmacodynamics (PD) / Efficacy: This describes "what the drug does to the body." The peptide is administered to a relevant animal model of disease (e.g., a tumor xenograft model for an anti-cancer peptide) to determine if it produces the desired therapeutic effect.[27][28]

  • Toxicology: Preliminary safety assessment, often integrated with PK/PD studies, involves monitoring animal health, body weight, and observing for any adverse effects.

Data Presentation: In Vivo Comparative PK

Following the same hypothetical peptides, a murine PK study after IV administration might yield the following data.

Parameter Parent Peptide Analog 1 (1x Adc) Analog 2 (2x Adc) Rationale & Implication
Clearance (mL/min/kg) 25.012.05.0Reduced clearance indicates slower elimination, consistent with increased stability and a potential shift to slower hepatic mechanisms.[29]
Volume of Dist. (Vd, L/kg) 0.52.58.0A larger Vd shows the lipophilic analogs are distributing more extensively into tissues outside the bloodstream.[8]
Terminal Half-Life (t½, h) 0.22.418.5The combined effect of lower clearance and higher Vd dramatically increases the peptide's residence time in the body.
Experimental Protocol: Murine Pharmacokinetic Study

This protocol outlines a basic single-dose PK study in mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation:

    • Use a cohort of mice (e.g., male C57BL/6, n=3-4 per time point). Ensure animals are healthy and acclimated.

    • For IV dosing, catheterization of the tail vein is common.

  • Dosing and Sampling:

    • Administer the formulated peptide at a specific dose (e.g., 2 mg/kg) via IV bolus.

    • At designated time points (e.g., 2, 15, 30 min, and 1, 2, 4, 8, 24 hours), collect blood samples (typically via retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Immediately place blood samples on ice.

  • Plasma Processing:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Extract the peptide from the plasma using techniques like protein precipitation or solid-phase extraction (SPE).[20]

    • Quantify the peptide concentration using a validated LC-MS/MS method against a standard curve prepared in control mouse plasma.[21]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key PK parameters (AUC, CL, Vd, t½).

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Challenge

A key goal in drug development is to establish an in vitro-in vivo correlation (IVIVC), which uses in vitro data to predict in vivo outcomes.[30][31][32] For peptides modified with this compound, establishing a robust IVIVC is particularly challenging.

While in vitro plasma stability often correlates reasonably well with in vivo clearance for peptides primarily cleared by proteolysis, the high lipophilicity introduces confounders:

  • Extensive Tissue Distribution: The peptide doesn't just stay in the blood; it partitions into tissues where metabolism might differ.

  • Hepatic vs. Renal Clearance: The shift towards liver metabolism is difficult to model accurately with simple in vitro systems like liver microsomes or S9 fractions, which may not capture the full picture of hepatic uptake and biliary excretion.[7]

  • Non-specific Binding: Lipophilic peptides can stick to plastics and bind extensively to plasma proteins (like albumin), affecting the free fraction of the drug available for action and clearance.

Therefore, while in vitro assays are indispensable for screening and rank-ordering candidates, they should be viewed as predictive tools that require confirmation, not as direct replacements for well-designed in vivo experiments.[33][34]

Conclusion

The incorporation of this compound is a powerful strategy for enhancing the drug-like properties of therapeutic peptides. However, the resulting increase in lipophilicity necessitates a tailored and integrated approach to both in vitro and in vivo evaluation. In vitro assays provide crucial predictive data on stability, cellular activity, and potential liabilities like aggregation, allowing for efficient candidate selection. Subsequent in vivo studies are essential to confirm these predictions within the complex biological environment of a living organism, fully characterizing the peptide's pharmacokinetic profile and ultimate therapeutic utility. Success lies in understanding the interplay between the peptide's chemistry and the biological system, using in vitro tools to ask focused questions that pave the way for definitive in vivo answers.

References

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  • Emmanuel, M. (2025). Pharmacokinetics and Bioavailability of Peptide-Modified Antibiotics.
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  • Farkas, V., & Fani, M. (2021). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI.
  • Sharma, A., & Kumar, V. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. MDPI.
  • Teschemacher, H. (2023). Trials of exogenous opioid peptides in animal models..
  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
  • Maggio, E. T. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery.
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  • BioVenic. (n.d.). Veterinary Animal-Derived Therapeutic Peptide Development. BioVenic.
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  • Abernethy, D. R., & Greenblatt, D. J. (2019). Effect of lipophilicity on drug distribution and elimination: Influence of obesity. Clinical Pharmacokinetics.
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  • Pharma Tech. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Pharma Tech.
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Benchmarking the synthesis of (S)-2-Aminodecanoic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking Synthetic Routes for (S)-2-Aminodecanoic Acid

In the landscape of pharmaceutical development and peptide synthesis, the demand for enantiomerically pure non-proteinogenic amino acids is ever-present. This compound, a chiral α-amino acid, serves as a crucial building block for constructing novel peptides, peptidomimetics, and other biologically active molecules. Its long alkyl side chain imparts unique lipophilic properties, making it a valuable component in the design of drug candidates with enhanced membrane permeability and metabolic stability.

The critical challenge in its synthesis lies in controlling the stereochemistry at the α-carbon. The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even exhibiting undesirable side effects. Consequently, the development of efficient, scalable, and stereoselective synthetic methods is of paramount importance.

This guide provides a comparative analysis of three distinct and prominent strategies for synthesizing this compound:

  • Enzymatic Resolution of a Racemic Mixture: A classic and green approach that leverages the high stereoselectivity of enzymes.

  • Asymmetric Synthesis via Chiral Auxiliary: A robust method that employs a recoverable chiral molecule to direct the stereochemical outcome of the reaction.

  • Catalytic Asymmetric Phase-Transfer Catalysis: A modern and efficient approach utilizing a chiral catalyst to induce enantioselectivity in a biphasic system.

We will delve into the experimental protocols, analyze the performance metrics of each method, and offer an expert perspective on the practical implications for researchers in process development and medicinal chemistry.

Method 1: Enzymatic Resolution of N-Acetyl-DL-2-Aminodecanoic Acid

This biocatalytic approach relies on the remarkable ability of enzymes to selectively act on one enantiomer in a racemic mixture. Here, we utilize an acylase enzyme to selectively deacetylate the L-enantiomer (the (S)-form) of N-acetyl-DL-2-aminodecanoic acid, leaving the D-enantiomer untouched. The resulting free (S)-amino acid can then be easily separated from the unreacted N-acetylated (R)-amino acid due to their different physical properties, such as solubility.

Core Principle & Experimental Rationale

The cornerstone of this method is the inherent stereospecificity of the acylase enzyme. The enzyme's active site is a precisely shaped chiral environment that can only accommodate and catalyze the hydrolysis of the N-acetyl group from the L-enantiomer. This choice is driven by the desire for a "green" process that operates under mild conditions (aqueous medium, near-neutral pH, and room temperature), minimizing the need for harsh reagents and organic solvents. The subsequent separation is typically straightforward, often involving simple filtration or extraction, which adds to the method's practical appeal.

Experimental Protocol
  • Substrate Preparation: A solution of N-acetyl-DL-2-aminodecanoic acid (1.0 eq) is prepared in deionized water, and the pH is adjusted to 7.5 using a dilute lithium hydroxide (LiOH) solution.

  • Enzyme Addition: Acylase I (from Aspergillus melleus) is added to the solution (e.g., 1000 units per gram of substrate).

  • Incubation: The mixture is stirred gently at 37°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: The reaction mixture is heated to 80°C for 10 minutes to denature and precipitate the enzyme, which is then removed by centrifugation or filtration.

  • Product Separation: The pH of the filtrate is adjusted to the isoelectric point of this compound (around pH 5.0) with hydrochloric acid (HCl). The desired (S)-amino acid precipitates out of the solution.

  • Purification: The precipitated product is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. The unreacted N-acetyl-(R)-2-aminodecanoic acid remains in the filtrate.

Workflow Visualization

enzymatic_resolution sub N-Acetyl-DL-2-Aminodecanoic Acid in Aqueous Buffer (pH 7.5) reac Incubation with Acylase I (37°C, 24h) sub->reac Enzyme Addition sep1 Heat Denaturation & Enzyme Removal reac->sep1 sep2 pH Adjustment to ~5.0 (Precipitation) sep1->sep2 prod_S This compound (Solid Product) sep2->prod_S Filtration waste_R N-Acetyl-(R)-Aminodecanoic Acid (in Filtrate) sep2->waste_R

Caption: Workflow for the enzymatic resolution of this compound.

Method 2: Asymmetric Synthesis via a Schöllkopf Chiral Auxiliary

This strategy exemplifies diastereoselective synthesis, where a chiral auxiliary is temporarily incorporated into the molecule to control the stereochemistry of a newly formed chiral center. The Schöllkopf bis-lactim ether method is a well-established and reliable approach. In this case, the chiral auxiliary, derived from valine and glycine, creates a sterically hindered environment that directs the alkylation to occur from the less hindered face, leading to the desired (S) configuration.

Core Principle & Experimental Rationale

The key to this method is the bislactim ether of cyclo(L-Val-Gly). Deprotonation of this substrate generates a nucleophilic carbanion. The bulky isopropyl group from the valine residue effectively shields one face of the molecule. Consequently, when an electrophile (in this case, 1-iodooctane) is introduced, it can only approach from the opposite, less hindered face. This enforced trajectory of the incoming alkyl group ensures the formation of the desired diastereomer. The final step involves acidic hydrolysis, which cleaves the auxiliary to release the target (S)-amino acid and allows for the recovery of the valuable chiral auxiliary.

Experimental Protocol
  • Deprotonation: The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon).

  • Anion Formation: n-Butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise to the solution, which is stirred for 15 minutes to ensure complete formation of the anion.

  • Alkylation: 1-Iodooctane (1.1 eq) is added to the reaction mixture, which is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH4Cl).

  • Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.

  • Hydrolysis & Product Isolation: The crude product is hydrolyzed with 2M trifluoroacetic acid (TFA) at room temperature for 48 hours. The resulting mixture is then purified by ion-exchange chromatography to isolate this compound.

Workflow Visualization

chiral_auxiliary start Schöllkopf Auxiliary in Anhydrous THF deprot Deprotonation (n-BuLi, -78°C) start->deprot alkyl Alkylation with 1-Iodooctane deprot->alkyl hydro Acidic Hydrolysis (TFA) alkyl->hydro Quench & Workup purify Ion-Exchange Chromatography hydro->purify product This compound purify->product aux_rec Chiral Auxiliary (Recovered) purify->aux_rec ptc_synthesis start Glycine Schiff Base + 1-Bromooctane in Toluene reac Vigorous Stirring (0°C, 12h) start->reac Add Chiral Catalyst & 50% NaOH (aq) deprot Acidic Hydrolysis (6M HCl, 100°C) reac->deprot Phase Separation & Workup purify Purification (Recrystallization) deprot->purify product This compound purify->product

A Senior Application Scientist’s Guide to Reproducibility and Robustness in Experiments Involving (S)-2-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of every component in an experimental system is paramount. Non-canonical amino acids, such as (S)-2-Aminodecanoic acid, are increasingly utilized as key intermediates and building blocks in the synthesis of novel bioactive compounds, particularly peptides and enantiomerically pure drugs.[1] Its chiral nature and role in complex biological systems, for instance as a component of histone deacetylase (HDAC) inhibitors, demand an exceptionally high standard of experimental control.[2][3]

This guide provides an in-depth analysis of the factors governing reproducibility and robustness when working with this compound. We will move beyond standard protocols to explore the causality behind experimental choices, offering a framework for designing self-validating studies that generate reliable and transferable data.

Part 1: The Foundation of Reproducibility — Material Integrity

The most common source of experimental irreproducibility begins with the starting material. For a chiral molecule like this compound, purity is a multi-faceted issue encompassing enantiomeric identity, chemical contaminants, and stability.

The Criticality of Enantiomeric Purity

In biological systems, stereoisomerism is not a trivial detail. Enzymes and receptors are chiral, leading them to interact differently with each enantiomer of a chiral molecule.[4] The biological activity of a compound often resides in only one of its enantiomers, and the presence of the other can lead to inactivity, off-target effects, or even antagonism.[5] For this compound, contamination with its counterpart, (R)-2-Aminodecanoic acid, can drastically alter experimental outcomes by diluting the effective concentration of the active compound and introducing an uncontrolled variable. The assumption that a random chemical synthesis will produce a pure enantiomer is a catastrophic error; such processes inherently yield a 50/50 racemic mixture.[6]

Workflow for Ensuring Material Integrity

cluster_0 Material Procurement & Initial QC cluster_1 Stability & Storage Assessment cluster_2 Experimental Use A Procure this compound (from vendor or synthesis) B Verify Enantiomeric Purity (Protocol 1: Chiral HPLC) A->B C Assess Chemical Purity (Protocol 2: HPLC-MS) B->C D Establish Storage Conditions (Temp, Light, Atmosphere) C->D E Conduct Forced Degradation Study (Protocol 2) D->E F Define Retest Date E->F G Prepare Stock Solution F->G H Periodic Purity Check (e.g., every 6 months) G->H I Proceed to Application Assay (e.g., Cell-Based Assay) G->I

Caption: Workflow for verifying the quality and stability of this compound.

Protocol 1: Verification of Enantiomeric Purity via Chiral HPLC

Objective: To quantify the enantiomeric excess (e.e.) of this compound and ensure it meets the required specification (typically >99% e.e.).

Methodology Rationale: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating enantiomers. The CSP contains a chiral selector that interacts stereospecifically with the two enantiomers, causing them to elute at different retention times.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., a mixture of mobile phase components) to create a 1 mg/mL stock solution.

    • Prepare a racemic standard of 2-Aminodecanoic acid to confirm peak identification and resolution.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Select a column known for resolving amino acids, such as a cyclodextrin-based or Pirkle-type column. The choice is critical and may require screening.

    • Mobile Phase: A typical mobile phase might be a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized for the selected column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm).

    • Column Temperature: Maintain a constant temperature (e.g., 25°C) to ensure consistent retention times.

  • Analysis:

    • Inject the racemic standard to determine the retention times for the (S) and (R) enantiomers and to calculate the resolution factor.

    • Inject the sample of this compound.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area of S-isomer - Area of R-isomer) / (Area of S-isomer + Area of R-isomer) ] * 100

Chemical Purity and Stability Considerations

Beyond enantiomeric identity, the presence of impurities from synthesis (e.g., residual solvents, starting materials) or degradation products can compromise results. The stability of this compound in solution is influenced by several factors.[7]

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[8]

  • pH: The amino and carboxylic acid groups are sensitive to pH, which can affect stability and solubility.[7][9]

  • Light: Photodegradation can occur. Always store solutions in amber vials or protected from light.[7][8]

  • Freeze-Thaw Cycles: Repeated cycles can lead to degradation and concentration changes due to solvent evaporation.[10] Aliquoting stock solutions is highly recommended.

Protocol 2: Purity Assessment and Forced Degradation Study

Objective: To determine the chemical purity of the material and to identify potential degradation pathways to establish appropriate storage and handling procedures.

Methodology Rationale: Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS) is a powerful tool for separating the parent compound from impurities and identifying them by their mass-to-charge ratio. A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition, revealing its potential instabilities.[11]

Step-by-Step Protocol:

  • Purity Assessment (RP-HPLC-MS):

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water/acetonitrile).

    • Use a standard C18 column.

    • Run a gradient elution (e.g., from 5% to 95% acetonitrile in water with 0.1% formic acid).

    • Analyze the eluent using both UV and MS detectors.

    • Calculate purity based on the relative peak area of the parent compound.

  • Forced Degradation:

    • Prepare separate aliquots of the stock solution.

    • Acidic/Basic Hydrolysis: Add HCl (to pH 2) or NaOH (to pH 12) and incubate at 60°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solid sample and a solution sample at 80°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples by RP-HPLC-MS alongside a control sample to identify and quantify degradation products.

ParameterRecommended Test MethodAcceptance CriteriaRationale
Identity 1H NMR, Mass SpectrometryMatches reference spectraConfirms the correct molecular structure.
Enantiomeric Purity Chiral HPLC≥ 99% e.e.Ensures biological activity is not confounded by the inactive/interfering enantiomer.[5]
Chemical Purity RP-HPLC-UV/MS≥ 98%Minimizes the impact of unknown impurities on the experimental system.
Solubility Visual InspectionSoluble at working concentrationEnsures complete dissolution and accurate dosing in aqueous buffers.
Stability Forced Degradation Study< 5% degradation under intended storage conditions for 1 yearDefines appropriate storage conditions and shelf-life to prevent use of degraded material.[7]

Part 2: Robustness in Application — A Cell-Based Assay Case Study

A robust assay is one that is insensitive to small, deliberate variations in method parameters, ensuring its performance is reliable over time and across different labs.[12][13] Let's consider a common application: a cell-based assay to measure the inhibition of HDACs.

Protocol 3: A Robust Cell-Based HDAC Inhibition Assay

Objective: To reliably quantify the inhibitory effect of this compound (or a derivative) on HDAC activity in a human cell line (e.g., HeLa).

Methodology Rationale: This protocol uses an In-Cell ELISA format, which measures protein levels or modifications directly in fixed cells, preserving cellular context and improving throughput over traditional western blots or lysis-based assays.[14] Key choices are made to enhance robustness.

Step-by-Step Protocol:

  • Cell Culture & Seeding (Day 1):

    • Culture HeLa cells under standardized conditions (37°C, 5% CO₂). Causality: Use cells within a consistent, low passage number range (e.g., 5-15) to avoid phenotypic drift.

    • Seed 25,000 cells/well into a 96-well clear-bottom plate. Causality: An automated cell counter is used to ensure precise and uniform seeding density, a major source of well-to-well variability.[15]

  • Compound Treatment (Day 2):

    • Prepare a 10 mM stock of this compound derivative in DMSO (ensure purity from Part 1).

    • Perform a serial dilution in culture medium to achieve final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and low (≤ 0.5%) across all wells. Causality: Keeping DMSO constant prevents solvent-induced artifacts.

    • Replace old media with media containing the compound or vehicle control. Incubate for 24 hours.

  • Cell Fixation and Permeabilization (Day 3):

    • Wash wells twice with 1X PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Causality: Fixation preserves the cellular state at the time of analysis.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Causality: This allows antibodies to access intracellular targets.

  • Immunostaining (Day 3):

    • Block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.

    • Incubate with a primary antibody against a marker of HDAC activity (e.g., acetylated-Histone H3) overnight at 4°C.

    • Wash three times with PBS containing 0.05% Tween 20 (PBST).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour at room temperature.

    • Wash five times with PBST.

  • Detection & Normalization (Day 3):

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with 1 M H₂SO₄.

    • Read absorbance at 450 nm.

    • Normalization: In parallel wells or after stripping, use a total protein stain (e.g., Janus Green) to normalize the signal to cell number, correcting for any cytotoxic effects of the compound.[14]

Comparison with Alternatives

This compound is one of several non-canonical amino acids used in drug discovery. Its properties should be compared against alternatives for specific applications. For instance, in the context of HDAC inhibitors, other functionalized amino acids like (S)-2-amino-8-oxodecanoic acid (Aoda) are also utilized.[2]

FeatureThis compound(S)-2-amino-8-oxodecanoic acid (Aoda)(S)-2-aminododecanoic acid
Structure C10 linear chain amino acidC10 chain with a ketone group at C8C12 linear chain amino acid
Primary Use General peptide synthesis, building block[1]Key component of natural HDAC inhibitors (e.g., Apicidin)[2]Lipidic amino acid for modifying peptide hydrophobicity[16]
Synthesis Complexity ModerateHigh, requires stereocontrol at multiple positions[2]Moderate
Potential Application Probing hydrophobic interactions in proteinsDirect mimicry of natural product fragments for HDAC inhibitionEnhancing membrane permeability of peptide drugs
Key Robustness Check Enantiomeric purity, hydrophobicity-related solubility issuesStereochemical purity at C2 and C9, stability of the keto groupPurity, potential for aggregation at high concentrations

Part 3: Designing for Robustness — A Systematic Approach

To proactively build robust assays, a systematic approach like Design of Experiments (DoE) is invaluable. DoE allows researchers to efficiently study the effects of multiple parameters and their interactions on an assay's outcome, identifying which factors are critical to control.[12]

A 1. Identify Factors (e.g., Cell Density, Incubation Time, Antibody Conc., DMSO %) B 2. Define Levels (e.g., High & Low values for each factor) A->B C 3. Select DoE Design (e.g., Plackett-Burman for screening, Factorial for interactions) B->C D 4. Execute Experiments (Run all combinations as per design matrix) C->D E 5. Analyze Results (Statistical analysis, Pareto charts) Identify significant factors D->E F 6. Optimize & Validate (Set critical factors to optimal levels, define control limits) E->F

Caption: A systematic workflow for implementing Design of Experiments (DoE) to enhance assay robustness.

By using a DoE approach before validating the cell-based assay in Protocol 3, one could quickly identify that, for instance, cell seeding density and primary antibody concentration are the most critical factors impacting the signal-to-background ratio, while minor variations in incubation time have little effect. This knowledge allows for the establishment of stricter controls on critical parameters, leading to a more robust and reproducible assay.

Conclusion

Achieving reproducible and robust results in experiments involving this compound is not a matter of chance, but a consequence of deliberate design. It begins with a rigorous characterization of the starting material's enantiomeric and chemical purity and extends through the entire experimental workflow. By understanding the causality behind protocol steps, implementing systematic approaches like DoE, and performing diligent quality control, researchers can build a foundation of trust in their data, accelerating the path from discovery to application.

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  • Kim, J., et al. (2023). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. Journal of the American Chemical Society. Available at: [Link]

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  • Reddy, P. V., et al. (2007). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. PMC. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S)-2-Aminodecanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid characterized by a long, ten-carbon aliphatic side chain. Its chirality and lipophilic nature make it a valuable building block in the synthesis of novel peptides, enzyme inhibitors, and other pharmacologically active compounds[1]. To effectively utilize this molecule and its derivatives in research and development, a precise understanding of their structural characteristics is paramount. Chemical modification of the primary amine or the carboxylic acid functional groups—for instance, through N-acetylation or esterification—dramatically alters the molecule's chemical properties, polarity, and reactivity.

This guide provides an in-depth spectroscopic comparison between this compound and two of its common derivatives: N-acetyl-(S)-2-aminodecanoic acid and This compound methyl ester . By examining the distinct signatures obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD), we will elucidate how targeted functional group modifications translate into observable and predictable spectral changes. This analysis serves as a foundational reference for the identification, characterization, and quality control of these important chemical entities.

Molecules Under Comparison: Structure and Rationale

The three molecules chosen for this guide represent fundamental modifications to the core amino acid structure. The parent molecule exists as a zwitterion in the solid state and at physiological pH. N-acetylation converts the primary amine into a secondary amide, removing its basicity and introducing a carbonyl group. Esterification converts the carboxylic acid into a methyl ester, eliminating the acidic proton and increasing lipophilicity.

G cluster_0 This compound cluster_1 N-acetyl-(S)-2-aminodecanoic acid cluster_2 This compound methyl ester a b c

Caption: Molecular structures of the compounds under investigation.

Spectroscopic Techniques: Principles and Application

The selection of spectroscopic methods is driven by their ability to probe specific molecular features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of ¹H and ¹³C nuclei. It is unparalleled for determining the carbon skeleton, identifying functional groups, and confirming stereochemistry.

  • Infrared (IR) Spectroscopy: Measures the vibrational frequencies of bonds within a molecule. It is highly effective for identifying the presence, modification, or absence of key functional groups like -NH₂, -COOH, C=O (amide), and C=O (ester).

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, offers clues about the molecular structure.

  • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an essential tool for confirming the absolute configuration of the chiral center (the α-carbon).[2]

Comparative Spectroscopic Analysis

The derivatization of this compound introduces predictable shifts and changes in its spectra, providing clear fingerprints for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map. The key diagnostic regions are the α-proton (Hα), the α-carbon (Cα), and the carbonyl carbon.

¹H NMR Comparison

The chemical environment of the proton on the α-carbon is highly sensitive to the state of the adjacent amino and carboxyl groups.

Proton This compound (Zwitterion, in D₂O) N-acetyl Derivative (in CDCl₃/MeOD) Methyl Ester Derivative (in CDCl₃) Rationale for Change
α-H ~3.7 - 4.0 ppm~4.4 - 4.6 ppm~3.5 - 3.7 ppmN-acetylation introduces an electron-withdrawing acetyl group, deshielding the α-H and shifting it downfield. Esterification removes the charged -COO⁻ group, slightly shielding the α-H.[3]
-NH₂ / -NH- Signal exchanged with D₂O~6.0 - 7.0 ppm (broad singlet, amide NH)~1.5 - 2.5 ppm (broad singlet, primary amine)The primary amine protons of the parent acid and ester exchange with deuterium in D₂O. In a non-exchanging solvent, the N-acetyl derivative shows a characteristic amide N-H signal.
-COOH N/A (signal exchanged)~10 - 12 ppm (if not exchanged)N/A (no acidic proton)The carboxylic acid proton is highly deshielded but often exchanges. It is absent in the methyl ester.
-CH₃ (acetyl) N/A~2.0 ppm (singlet)N/AA sharp singlet for the three equivalent protons of the newly introduced acetyl group.
-OCH₃ (ester) N/AN/A~3.7 ppm (singlet)A characteristic singlet for the three protons of the methyl ester group.[4]
-CH₃ (terminal) ~0.9 ppm (triplet)~0.9 ppm (triplet)~0.9 ppm (triplet)The terminal methyl group of the decanoic chain is largely unaffected by modifications at the α-position.

¹³C NMR Comparison

The carbon signals, particularly the carbonyl and α-carbon, provide confirmatory evidence of derivatization.

Carbon This compound (Zwitterion, in D₂O) N-acetyl Derivative Methyl Ester Derivative Rationale for Change
C=O (Carboxyl/Ester) ~175 - 180 ppm~173 - 176 ppm~172 - 175 ppmThe electronic environment of the carbonyl carbon changes slightly with derivatization.
C=O (Amide) N/A~170 - 172 ppmN/AAppearance of a new carbonyl signal characteristic of the amide group.
α-C ~55 - 58 ppm~52 - 55 ppm~54 - 57 ppmThe α-carbon resonance shifts depending on the electronic effects of the attached groups.
-OCH₃ (Ester) N/AN/A~52 - 54 ppmAppearance of a signal for the ester methyl carbon.[4]
-CH₃ (Acetyl) N/A~22 - 24 ppmN/AAppearance of a signal for the acetyl methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The key is observing the appearance or disappearance of characteristic stretching and bending vibrations.

Vibrational Mode This compound (Solid, KBr) N-acetyl Derivative Methyl Ester Derivative Rationale for Change
O-H Stretch (Carboxyl) 2500-3300 cm⁻¹ (very broad, overlaps N-H)2500-3300 cm⁻¹ (very broad)AbsentThe broad O-H stretch from the carboxylic acid is a hallmark feature that disappears upon esterification.
N-H Stretch 3000-3200 cm⁻¹ (broad, zwitterionic -NH₃⁺)~3300 cm⁻¹ (sharp, amide N-H)3300-3400 cm⁻¹ (two sharp bands, -NH₂)The zwitterionic amine (-NH₃⁺) stretch is replaced by a single secondary amide N-H stretch or the characteristic two bands of a primary amine (-NH₂).[5][6]
C=O Stretch (Carboxyl) ~1630-1660 cm⁻¹ (-COO⁻ asymmetric)~1710-1730 cm⁻¹ (-COOH)AbsentThe carboxylate anion stretch is replaced by a higher frequency carboxylic acid C=O stretch in the acetylated form.
C=O Stretch (Amide I) Absent~1640-1660 cm⁻¹AbsentA strong, new band appears, confirming N-acetylation. This is a classic amide I band.[7]
C=O Stretch (Ester) AbsentAbsent~1735-1750 cm⁻¹A strong, high-frequency band appears, providing definitive evidence of esterification.[8]
N-H Bend ~1500-1550 cm⁻¹ (-NH₃⁺)~1540-1560 cm⁻¹ (Amide II)~1590-1650 cm⁻¹ (-NH₂ scissoring)The bending mode changes characteristically from the ammonium ion to the amide II band or the primary amine scissoring mode.[9]
Mass Spectrometry (MS)

Mass spectrometry confirms molecular weight and provides structural information through fragmentation patterns. We will consider Electron Ionization (EI) for fragmentation analysis.

Parameter This compound N-acetyl Derivative Methyl Ester Derivative Rationale for Change
Molecular Formula C₁₀H₂₁NO₂C₁₂H₂₃NO₃C₁₁H₂₃NO₂Reflects the addition of C₂H₂O (acetyl) or CH₂ (methyl).
Molecular Weight 187.28229.32201.31Corresponds to the change in molecular formula.[10]
Molecular Ion (M⁺) m/z 187m/z 229m/z 201The parent peak reflects the mass of the intact molecule.
Key Fragment m/z 142 ([M-COOH]⁺)m/z 170 ([M-COOH]⁺)m/z 142 ([M-COOCH₃]⁺)The most common fragmentation for α-amino acids is the loss of the carboxyl or ester group, leaving the amine-containing fragment.[11][12]
Key Fragment m/z 74 (characteristic amino acid fragment)N/Am/z 88 (characteristic ester fragment)The parent acid may undergo rearrangement to form [H₂N=CH-COOH]⁺. The ester may form [H₂N=CH-COOCH₃]⁺. N-acetylation blocks this pathway, leading to fragments containing the amide bond.
Key Fragment N/Am/z 43 ([CH₃CO]⁺)N/AA prominent acylium ion peak at m/z 43 is a strong indicator of an acetyl group.[13]
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is uniquely sensitive to the chiral environment. All three (S)-enantiomers will exhibit a CD signal, but the nature of the chromophore absorbing the polarized light changes upon derivatization.

Molecule Primary Chromophore Expected CD Spectrum (in Methanol) Rationale for Change
This compound Carboxyl (-COOH) n→π* transitionNegative Cotton effect around 210-220 nm.The carboxyl group is the main chromophore in the accessible UV range. For (S)-amino acids, this transition typically results in a negative signal.[14]
N-acetyl Derivative Amide (-NHCO-) n→π* and π→π* transitionsModified negative Cotton effect, possibly shifted or with altered intensity.The introduction of the amide chromophore alters the electronic transitions near the chiral center. The overall sign should remain negative, confirming the (S)-configuration, but the peak position and magnitude will change.
Methyl Ester Derivative Ester (-COOCH₃) n→π* transitionNegative Cotton effect, similar but not identical to the parent acid.The ester carbonyl is also a chromophore. While electronically similar to the carboxylic acid, the change in environment will cause a subtle shift in the CD spectrum. The negative sign confirms the retention of the (S)-configuration.

A positive Cotton effect in the same region would be indicative of the (R)-enantiomer for all three compounds.[14]

Experimental Protocols & Workflows

Reproducibility is the cornerstone of scientific integrity. The following are generalized but robust protocols for acquiring the data discussed.

G cluster_workflow General Spectroscopic Analysis Workflow prep Sample Preparation - Weigh ~5-10 mg of analyte - Dissolve in appropriate deuterated  (NMR) or spectroscopic grade (IR, CD)  solvent nmr NMR Acquisition - Acquire ¹H, ¹³C, COSY spectra - Reference to solvent signal prep->nmr ir IR Acquisition - Prepare KBr pellet or cast thin film - Scan from 4000-400 cm⁻¹ prep->ir ms MS Acquisition - Introduce sample via direct infusion  or GC/LC inlet - Acquire full scan EI or ESI spectrum prep->ms cd CD Acquisition - Use quartz cuvette (e.g., 1 mm path) - Scan from 300-190 nm prep->cd process Data Processing & Analysis - Integrate peaks (NMR) - Assign vibrational modes (IR) - Analyze M⁺ and fragments (MS) - Determine Cotton effect (CD) nmr->process ir->process ms->process cd->process compare Comparative Analysis - Tabulate key spectral data - Correlate structural changes with  spectral shifts process->compare

Caption: A generalized workflow for the spectroscopic analysis of amino acids and their derivatives.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the amino acid or derivative into a clean NMR tube.

  • Solvation: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for the parent acid, CDCl₃ or Methanol-d₄ for the less polar derivatives). Vortex briefly to ensure complete dissolution.

  • Acquisition: Load the sample into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies (¹H and ¹³C) and shim the magnetic field to achieve optimal resolution.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)
  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample. Add it to ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar.

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.

Conclusion

The functionalization of this compound at its amine and carboxylic acid termini results in a cascade of predictable and readily identifiable changes across a range of spectroscopic techniques.

  • NMR provides a definitive structural fingerprint, with the chemical shifts of the α-proton and the appearance of new signals for acetyl or methyl ester groups serving as primary evidence of derivatization.

  • IR spectroscopy offers rapid and unambiguous confirmation of functional group conversion, highlighted by the disappearance of the carboxylic acid O-H stretch upon esterification and the appearance of strong amide or ester carbonyl bands.

  • Mass Spectrometry validates the molecular weight of each new compound and reveals characteristic fragmentation patterns, such as the loss of the ester group or the presence of an acetyl fragment.

  • Circular Dichroism confirms the retention of the (S)-stereochemistry throughout the synthetic modifications, a critical quality attribute for chiral molecules.

Together, these four techniques form a complementary and powerful analytical toolkit. This guide provides the foundational data and interpretive logic necessary for researchers to confidently synthesize, identify, and utilize this compound and its derivatives in their scientific endeavors.

References

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